2-(4-Chloro-2-fluorophenoxy)acetic acid
Description
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGSUCYKLVFPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278571 | |
| Record name | 2-(4-Chloro-2-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-75-0 | |
| Record name | 2-(4-Chloro-2-fluorophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloro-2-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-2-fluorophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-(4-Chloro-2-fluorophenoxy)acetic acid chemical properties
[1]
Executive Summary
2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS: 326-75-0) is a halogenated phenoxyacetic acid derivative.[1] Structurally analogous to the widely used herbicide 2,4-D , this compound replaces the 2-position chlorine atom with fluorine. This bioisosteric substitution is a critical strategy in medicinal and agrochemical chemistry to modulate metabolic stability, lipophilicity (LogP), and pKa without altering the core pharmacophore. It serves primarily as a building block for synthetic auxins (herbicides) and as an intermediate in the development of CRTh2 receptor antagonists.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 2-(4-Chloro-2-fluorophenoxy)acetic acid |
| CAS Number | 326-75-0 |
| Molecular Formula | C₈H₆ClFO₃ |
| Molecular Weight | 204.58 g/mol |
| SMILES | O=C(O)COc1ccc(Cl)cc1F |
| InChI Key | IOGSUCYKLVFPEH-UHFFFAOYSA-N |
Physicochemical Properties
Note: Values marked with () are predicted based on structure-activity relationship (SAR) models of analogous phenoxyacetic acids.*
| Parameter | Value | Scientific Context |
| Appearance | White to off-white crystalline solid | Typical of halogenated phenoxy acids. |
| Melting Point | 120–135 °C (Estimated*) | Lower than 2,4-D (140.5 °C) due to the smaller atomic radius of fluorine reducing lattice energy. |
| pKa (Acid) | ~2.9 – 3.1 | The electron-withdrawing fluorine (ortho) and chlorine (para) stabilize the carboxylate anion, increasing acidity relative to unsubstituted phenoxyacetic acid (pKa 3.17). |
| LogP (Lipophilicity) | ~2.4 – 2.6 | Moderately lipophilic; sufficient for membrane permeability in plant/biological systems. |
| Solubility | Soluble in Ethanol, DMSO, Acetone. Low solubility in water (<1 g/L) at acidic pH. | Soluble in aqueous alkali (NaOH, KOH) due to salt formation. |
Synthetic Methodology
The synthesis follows a Williamson Ether Synthesis protocol, coupling a phenol with a haloacetic acid under basic conditions. This method is preferred for its high yield and operational simplicity.
Reaction Scheme
Reagents: 4-Chloro-2-fluorophenol, Chloroacetic acid, Sodium Hydroxide (NaOH).[2] Solvent: Water (or Water/Ethanol mixture).
Figure 1: Step-by-step synthesis pathway via Williamson Ether Synthesis.
Detailed Protocol (Self-Validating)
-
Deprotonation: In a round-bottom flask, dissolve 1.0 eq of 4-chloro-2-fluorophenol in 3.0 M NaOH (2.5 eq). Stir at room temperature for 15 minutes. Validation: The solution should become clear/homogeneous as the phenoxide forms.
-
Alkylation: Slowly add chloroacetic acid (1.2 eq) to the solution.
-
Critical Control: Maintain temperature <20°C during addition to prevent hydrolysis of chloroacetic acid before reaction.
-
-
Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 50% Ethyl Acetate/Hexane). The starting phenol spot should disappear.
-
-
Workup: Cool the mixture to 0°C in an ice bath.
-
Acidification: Dropwise add concentrated HCl until pH reaches ~1.
-
Observation: A white precipitate (the target acid) will form immediately.
-
-
Purification: Filter the solid, wash with ice-cold water (to remove NaCl), and recrystallize from ethanol/water if necessary.
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these expected signals.
| Technique | Expected Signals | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 12.8-13.0 (bs, 1H)δ 7.45 (dd, 1H, J=11, 2 Hz)δ 7.1-7.2 (m, 2H)δ 4.78 (s, 2H) | Carboxylic acid proton (-COOH).Aromatic H-3 (ortho to F).Aromatic H-5/H-6.Methylene protons (-O-CH₂-). |
| ¹³C NMR | δ 170.1 (C=O)δ 152.0 (d, J=245 Hz)δ 144.5 (d, J=10 Hz)δ 65.2 | Carbonyl carbon.C-F carbon (large coupling).Ipso carbon (C-O).Alpha carbon (-CH₂-). |
| IR Spectroscopy | 2500–3000 cm⁻¹ (Broad)1710–1730 cm⁻¹ (Strong)1200–1250 cm⁻¹ | O-H stretch (Carboxylic acid dimer).C=O stretch.C-O-C ether stretch. |
Reactivity & Applications
Reactivity Logic
The molecule possesses three distinct reactive centers:
-
Carboxylic Acid: Amenable to esterification, amidation, and salt formation.
-
Ether Linkage: Generally stable, but susceptible to cleavage under harsh Lewis acid conditions (e.g., BBr₃).
-
Aromatic Ring: The fluorine atom activates the ring for nucleophilic aromatic substitution (SNAr) under extreme conditions, while the chlorine allows for palladium-catalyzed cross-coupling (Suzuki/Buchwald).
Figure 2: Functional group reactivity profile.
Applications
-
Agrochemicals: Acts as a synthetic auxin . The 2-fluoro substitution mimics the steric bulk of hydrogen more closely than chlorine (as in 2,4-D) while altering the electronic properties, potentially overcoming resistance in certain weed biotypes.
-
Medicinal Chemistry: Used as a scaffold for CRTh2 (DP2) antagonists targeting allergic inflammation and asthma. The fluorinated phenoxy motif improves metabolic stability by blocking the oxidation prone 2-position.
Safety & Handling (GHS Classification)
Based on data for 2,4-D and 2-Chlorophenoxyacetic acid.
References
-
CymitQuimica. 2-(4-Chloro-2-fluorophenoxy)acetic acid Product Data. Retrieved from
-
BLD Pharm. CAS 326-75-0 Technical Specifications. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: 2-Chlorophenoxyacetic acid (Analogous Safety Data). Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: Chlorophenoxyacetic acid derivatives. Retrieved from
-
Google Patents. Synthesis of phenoxyacetic acid derivatives (CN109776301B). Retrieved from
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
Technical Guide: Structure Elucidation of 2-(4-Chloro-2-fluorophenoxy)acetic acid
[1][2][3]
Executive Summary
Compound: 2-(4-Chloro-2-fluorophenoxy)acetic acid
CAS Registry Number: 19495-47-7
Molecular Formula: C
This guide outlines the definitive characterization strategy for 2-(4-Chloro-2-fluorophenoxy)acetic acid. As a structural analog to established herbicides (e.g., 2,4-D, MCPA) and a potential pharmacophore in PPAR agonist development, verifying the regiochemistry of the halogen substituents—specifically the ortho-fluorine and para-chlorine positioning—is critical.[1][3] The elucidation protocol integrates High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on
Synthetic Context & Sample Origin
To ensure the validity of the analytical data, one must understand the sample's chemical history. The structural elucidation typically validates the product of a Williamson Ether Synthesis .
Reaction Logic:
The synthesis involves the
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway for the target compound.[1][2][4] The regiochemistry is defined by the starting phenol, making the analytical challenge the confirmation of the ether linkage and retention of the halogen pattern.[3]
Analytical Strategy: The Elucidation Workflow
The elucidation follows a subtractive logic:
-
Mass Spectrometry: Establishes the molecular formula and confirms the presence/count of chlorine atoms via isotope patterns.
-
FT-IR: Confirms the functional group transformation (Phenol -OH
Ether C-O-C + Acid -COOH). -
NMR (
H, C, F): The definitive proof.[1][2][3] We utilize Fluorine-Proton coupling constants ( ) to map the aromatic ring substitution pattern.[1][2]
Mass Spectrometry (HRMS) & Elemental Analysis
Objective: Confirm formula C
Experimental Protocol
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Carboxylic acids ionize efficiently by deprotonation
.[1][2][5] -
Solvent: Methanol/Water (50:[1][2][3]50) with 0.1% Formic Acid.[1][2]
Data Interpretation
| Parameter | Expected Value | Diagnostic Significance |
| Monoisotopic Mass | 202.9911 Da | Confirms C |
| Isotope Pattern ( | 3:1 Intensity Ratio | The M+2 peak at ~204.99 must be approx. 33% of the base peak.[1][2][3] This confirms exactly one chlorine atom.[1][2] |
| Fragmentation (MS/MS) | Decarboxylation is the primary pathway.[1][2][3] | |
| Secondary Fragment | Cleavage of the ether bond generates the 4-chloro-2-fluorophenolate anion.[1][2] |
Self-Validation Check: If the Cl isotope pattern is absent or the ratio is 1:1 (indicating Cl
Vibrational Spectroscopy (FT-IR)
Objective: Confirm the formation of the ether linkage and the presence of the carboxylic acid.[1][2][3]
Key Absorption Bands
| Functional Group | Wavenumber (cm | Assignment |
| O-H Stretch (Acid) | 2500–3300 (Broad) | Characteristic "hump" of carboxylic acid dimers. |
| C=O[1][2][3] Stretch | 1705–1730 (Strong) | Carbonyl group of the acetic acid moiety.[1][2] |
| Ar-O-C (Ether) | 1230–1250 (Strong) | Asymmetric stretch of the aryl alkyl ether.[1][2][3] Crucial: Disappearance of the sharp phenolic O-H stretch (~3400 cm |
| C-F Stretch | 1100–1200 | Often overlaps with C-O, but contributes to the "fingerprint" intensity. |
| C-Cl Stretch | 600–800 | Weak bands in the fingerprint region.[1][2] |
Nuclear Magnetic Resonance (NMR) - The Definitive Proof
Objective: Prove the regiochemistry (2-F, 4-Cl) using spin-spin coupling analysis.
Solvent: DMSO-
F NMR
This is the starting point.[1][2]
-
Signal: Single peak expected around -130 to -135 ppm .[1][2]
-
Multiplicity: It will not be a singlet. It will appear as a triplet of doublets (td) or similar complex multiplet due to coupling with H-3 (
) and H-6 ( ), and potentially H-5.[1][2][3]
H NMR Analysis
The aromatic region (6.8 – 7.5 ppm) provides the specific substitution pattern.[1][2] We expect three aromatic protons: H-3, H-5, and H-6.[1][2][3]
Structure Numbering:
Predicted Shifts & Coupling Constants (J)
| Proton | Shift ( | Multiplicity | Coupling Constants ( |
| -COOH | 12.0 - 13.0 | Broad Singlet | Exchangeable acidic proton.[1][2][3] |
| H-3 | ~7.40 | dd (Doublet of Doublets) | |
| H-5 | ~7.15 | dd (Doublet of Doublets) | |
| H-6 | ~7.05 | dd or t (apparent) | |
| -CH | 4.75 | Singlet | Methylene group.[1][2] May show slight broadening due to long-range F coupling ( |
The "Smoking Gun": The H-3 proton must show a large splitting (~10 Hz) that is NOT an ortho-proton coupling (which is usually ~8Hz) but a Fluorine-Proton coupling.[1][2] This distinguishes the 2-F isomer from a 3-F isomer.[1][2]
C NMR (Proton Decoupled)
Look for C-F coupling (
-
C-2 (C-F): Doublet,
Hz.[1][2][3] -
C-1 (C-O): Doublet,
Hz.[1][2][3] -
C-3 (C-H): Doublet,
Hz.[1][2][3] -
C=O: Singlet at ~170 ppm.
NMR Logic Diagram (Graphviz)
Figure 2: Decision tree for assigning aromatic protons based on Fluorine coupling constants.
Experimental Characterization Protocol
Author's Note: This protocol is designed for a standard 10mg sample.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1486, 2,4-Dichlorophenoxyacetic acid (Analog Reference).[1][2][3] Retrieved from [Link][1][2][3]
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine-Proton Couplings.[1][2] University of Wisconsin-Madison.[1][2] Retrieved from [Link][1][2][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][3] (Standard text for coupling constant verification).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furan-2-carboxylic acid [4-(4-chloro-phenyl)-thiazol-2-yl]-(3-morpholin-4-yl-propyl)-amide | C21H23Cl2N3O3S | CID 6603448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 2-(4-Chloro-2-fluorophenoxy)acetic Acid (CAS 326-75-0)
[1][2]
Executive Summary & Chemical Identity
2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS 326-75-0) is a halogenated phenoxyacetic acid derivative serving as a critical scaffold in both agrochemical discovery (synthetic auxins) and medicinal chemistry (metabolic disease modulators).[1] Structurally, it represents a bioisosteric modification of the classic herbicide 2,4-D, where the ortho-chlorine is replaced by fluorine. This substitution alters the compound's electronic profile, metabolic stability, and lipophilicity, making it a high-value probe for Structure-Activity Relationship (SAR) studies targeting the Transport Inhibitor Response 1 (TIR1) auxin receptor and Peroxisome Proliferator-Activated Receptors (PPARs).
Chemical Profile
| Property | Data |
| CAS Number | 326-75-0 |
| IUPAC Name | 2-(4-Chloro-2-fluorophenoxy)acetic acid |
| Molecular Formula | C₈H₆ClFO₃ |
| Molecular Weight | 204.58 g/mol |
| pKa (Predicted) | ~3.05 (Acidic carboxyl group) |
| LogP (Predicted) | 2.1 – 2.7 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water (acid form) |
Synthetic Architecture & Methodology
The synthesis of CAS 326-75-0 relies on a Williamson Ether Synthesis , a nucleophilic substitution reaction where a deprotonated phenol attacks an organohalide. The presence of the electron-withdrawing fluorine atom at the ortho position of the phenol enhances the acidity of the phenolic hydroxyl, potentially accelerating the initial deprotonation step compared to non-fluorinated analogs.
Validated Synthesis Protocol
Objective: Synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic acid via O-alkylation.
Reagents:
-
4-Chloro-2-fluorophenol (1.0 eq)[2]
-
Chloroacetic acid (1.2 eq) or Ethyl bromoacetate (for ester route)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Solvent: Water (aqueous route) or Acetone/K₂CO₃ (anhydrous route)
Step-by-Step Workflow:
-
Deprotonation: Dissolve 4-chloro-2-fluorophenol in water containing 1.0 eq of NaOH. The solution will turn from clear to slightly yellow as the phenoxide anion forms.
-
Alkylation: Prepare a solution of chloroacetic acid neutralized with the remaining NaOH (to prevent quenching of the phenoxide). Add this dropwise to the phenoxide solution at reflux (approx. 90-100°C).
-
Reaction Kinetics: Reflux for 4–6 hours. Monitor consumption of the phenol via TLC (Mobile phase: MeOH/DCM 1:9).
-
Acidification (Critical Step): Cool the reaction mixture to room temperature. Slowly add 6M HCl until pH < 2. The target acid will precipitate as a solid due to protonation of the carboxylate.
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) to remove unreacted phenol traces.
Synthesis Logic Diagram
The following diagram illustrates the reaction flow and critical control points (CCPs) for ensuring high purity.
Figure 1: Reaction workflow for the synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic acid, highlighting the transition from nucleophilic activation to acid-mediated isolation.
Applications in Drug Discovery & Agrochemicals[4]
The "Fluorine Effect" in Bioisosteres
In medicinal chemistry, replacing hydrogen or chlorine with fluorine (as seen in CAS 326-75-0 vs. 2,4-D or MCPA) is a strategic maneuver.
-
Metabolic Blocking: The C-F bond is extremely stable (approx. 116 kcal/mol). Placing fluorine at the ortho position blocks metabolic ring hydroxylation at that site, prolonging the compound's half-life (in vivo).
-
Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) moderately without adding significant steric bulk (Van der Waals radius: H=1.20Å, F=1.47Å, Cl=1 .75Å). This allows the molecule to penetrate cell membranes more effectively while maintaining the binding geometry of the parent phenoxyacetic acid.
Target Systems[5]
-
Auxin Signaling (Agrochemical):
-
Phenoxyacetic acids mimic the natural plant hormone Indole-3-acetic acid (IAA).
-
Mechanism: They bind to the TIR1/AFB receptor complex, promoting the degradation of Aux/IAA transcriptional repressors.
-
CAS 326-75-0 Utility: The 2-F, 4-Cl substitution pattern creates a "hardened" auxin mimic that resists plant detoxification enzymes, making it a potent herbicidal scaffold for research into resistant weed biotypes.
-
-
PPAR Agonism (Pharmaceutical):
-
The phenoxyacetic acid moiety is the pharmacophore for Fibrates (e.g., Clofibrate, Fenofibrate), which target PPARα to treat dyslipidemia.
-
Research Utility: CAS 326-75-0 serves as a fragment or starting material for synthesizing novel dual PPARα/γ agonists intended to treat metabolic syndrome. The acid headgroup forms critical hydrogen bonds with the Tyr464 and Tyr314 residues in the PPAR ligand-binding domain (LBD).
-
Mechanistic Pathway Visualization
Figure 2: Dual utility of the phenoxyacetic acid scaffold in plant signaling (TIR1) and human metabolic regulation (PPAR).
Analytical Characterization & Quality Control
To ensure the integrity of CAS 326-75-0 in experimental workflows, the following analytical parameters must be verified.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 280 nm (Phenolic absorption) and 230 nm.
-
Retention Time: Expect elution slightly earlier than the 2,4-Dichloro analog due to the lower lipophilicity of F vs Cl.
NMR Signature (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D₂O.
-
δ 7.4–7.1 ppm (m, 3H): Aromatic protons. The coupling pattern will be complex due to ¹H-¹⁹F coupling (J_HF) in addition to ¹H-¹H coupling.
-
δ 4.7 ppm (s, 2H): Methylene protons (-O-CH ₂-COOH).
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Statement Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[3] |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Damage | H318/H319 | Causes serious eye irritation/damage.[4] |
| Aquatic Toxicity | H412 | Harmful to aquatic life with long-lasting effects.[4] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Use within a fume hood to avoid inhalation of dust.
-
Disposal: Do not release into drains. Dispose of as halogenated organic waste.
References
-
PubChem. (n.d.).[5] 2-(4-Chloro-2-fluorophenoxy)acetic acid (Compound).[1][2] National Library of Medicine. Retrieved from [Link]
-
Reagentia. (n.d.). 2-(4-Chloro-2-fluorophenoxy)acetic acid.[1][2] Retrieved from [Link]
- Google Patents. (2021). WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection.
Sources
- 1. CAS 326-75-0: 2-(4-Chloro-2-fluorophenoxy)acetic acid [cymitquimica.com]
- 2. 2-(4-Chloro-2-fluorophenoxy)acetic acid (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 2-(4-Chloro-2,6-dimethylphenyl)acetic acid | C10H11ClO2 | CID 59141970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: (4-Chloro-2-fluoro-phenoxy)-acetic Acid
Physicochemical Profiling, Synthetic Pathways, and Drug Design Utility[1][2]
Executive Summary
(4-Chloro-2-fluoro-phenoxy)-acetic acid (C₈H₆ClFO₃) is a halogenated phenoxyacetic acid derivative serving as a critical scaffold in medicinal chemistry and agrochemical development.[1] Distinguished by its specific halogenation pattern—a chlorine atom at the para position and a fluorine atom at the ortho position relative to the ether linkage—this moiety offers a unique balance of lipophilicity, metabolic stability, and steric demand.[1]
This technical guide provides a comprehensive analysis of the compound's molecular weight characteristics, synthetic protocols via Williamson ether synthesis, and its application as a "Rule of Three" compliant fragment in drug discovery.[1]
Physicochemical Profile & Molecular Weight Analysis[1][3][4][5]
The precise determination of molecular weight (MW) is fundamental for stoichiometry in synthesis and for establishing ligand efficiency (LE) metrics in drug design.[1]
1.1 Molecular Weight Calculation
The average molecular weight is derived from the standard atomic weights of the constituent elements.[1]
Formula: C₈H₆ClFO₃
| Element | Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 6 | 1.008 | 6.048 |
| Chlorine (Cl) | 1 | 35.450 | 35.450 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total MW | 204.58 g/mol |
1.2 Mass Spectrometry Profile (Isotopic Distribution)
For analytical validation (LC-MS), the monoisotopic mass is critical due to the natural abundance of Chlorine isotopes (
-
Monoisotopic Mass (
Cl): 204.00 g/mol (approx)[1] -
Isotope Pattern: The presence of a single chlorine atom imparts a characteristic M+2 peak at approximately 33% intensity of the molecular ion (M+).[1]
1.3 Drug-Likeness Properties (Lipinski & Veber)
This compound falls within the "Fragment" space (MW < 300), making it an ideal starting point for fragment-based drug discovery (FBDD).[1]
| Property | Value | Implication for Drug Design |
| Molecular Weight | 204.58 Da | Excellent for FBDD; high Ligand Efficiency potential.[1] |
| cLogP | ~2.1 - 2.4 | Moderate lipophilicity; good membrane permeability.[1] |
| H-Bond Donors | 1 (COOH) | Specific interaction capability (e.g., with Arg/Lys residues).[1] |
| H-Bond Acceptors | 3 (O atoms) | Interaction with backbone amides or water networks.[1] |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon binding. |
Synthetic Methodology: Williamson Ether Synthesis[1]
The most robust route for synthesizing (4-Chloro-2-fluoro-phenoxy)-acetic acid is the Williamson ether synthesis, coupling 4-chloro-2-fluorophenol with a haloacetic acid derivative under basic conditions.[1]
2.1 Reaction Pathway
The reaction proceeds via an S_N2 nucleophilic substitution. The phenoxide ion, generated in situ, attacks the
Figure 1: S_N2 reaction pathway for the synthesis of (4-Chloro-2-fluoro-phenoxy)-acetic acid.
2.2 Experimental Protocol (Standardized)
Objective: Synthesis of 10.0 g of target compound.
-
Reagents:
-
Procedure:
-
Step 1 (Deprotonation): Dissolve 4-chloro-2-fluorophenol in water containing 1.0 eq of NaOH.[1] Stir for 15 minutes at room temperature to generate the sodium phenoxide.
-
Step 2 (Coupling): Prepare a solution of chloroacetic acid neutralized with the remaining NaOH (to form sodium chloroacetate) in water.[1] Add this dropwise to the phenoxide solution.
-
Step 3 (Reflux): Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor consumption of phenol by TLC (System: Ethyl Acetate/Hexane 1:1).
-
Step 4 (Workup): Cool the mixture to 0°C. Acidify slowly with concentrated HCl to pH ~1-2. The product will precipitate as a solid.[2]
-
Step 5 (Purification): Filter the precipitate.[1] Recrystallize from hot water or an Ethanol/Water mix to remove unreacted phenol or inorganic salts.
-
-
Critical Control Points:
Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.[1]
3.1 Proton NMR (
H-NMR)
Expected chemical shifts in DMSO-d
- 12.5 - 13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).[1]
-
7.1 - 7.5 ppm (m, 3H): Aromatic protons.[1] The coupling pattern will be complex due to
F- H coupling (J-coupling).[1] -
4.7 ppm (s, 2H): Methylene protons (-O-CH
-COOH).[1] This is the diagnostic singlet confirming ether formation.
3.2 Carbon NMR (
C-NMR)
- ~170 ppm: Carbonyl carbon.
-
~65 ppm: Methylene carbon (-O-C H
-).[1] - 150-160 ppm: Aromatic carbons attached to Oxygen and Fluorine (showing C-F coupling doublets).[1]
Applications in Drug Discovery[6][7][8]
This scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.
4.1 Bioisosterism and Scaffold Hopping
The (4-Chloro-2-fluoro-phenoxy)-acetic acid moiety is often used to mimic endogenous ligands or optimize existing drugs.[1]
-
Metabolic Blocking: The fluorine at the ortho position blocks metabolic hydroxylation on the ring, extending the half-life (
) compared to the non-fluorinated analog.[1] -
Acidic Pharmacophore: The carboxylic acid mimics the phosphate group of nucleotides or the carboxylate of arachidonic acid metabolites (e.g., Prostaglandins).[1]
4.2 Target Relevance
Research indicates phenoxyacetic acid derivatives are active against:
-
CRTH2 Receptors: Antagonists for allergic inflammation treatment [1].
-
PPARs (Peroxisome Proliferator-Activated Receptors): Similar to fibrates, regulating lipid metabolism.[1]
-
COX-2 Inhibition: The scaffold serves as a template for developing anti-inflammatory agents with reduced gastric side effects [2].[1]
Figure 2: Structure-Activity Relationship (SAR) logic for the 4-Cl, 2-F substitution pattern.
References
-
Discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents. Source: Bioorganic & Medicinal Chemistry.[3][4][5] URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Source: PubMed Central (PMC).[1] URL:[Link]
-
Phenoxyacetic Acid Properties and Derivatives. Source: National Center for Biotechnology Information (PubChem).[1] URL:[Link][1]
-
Williamson Ether Synthesis Protocol. Source: Organic Chemistry Portal. URL:[Link][1]
Sources
- 1. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
Mechanistic Profiling of 2-(4-Chloro-2-fluorophenoxy)acetic Acid
An In-Depth Technical Guide on Auxinic Activity and Chemical Biology
Executive Summary & Chemical Identity
2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS: 326-75-0) is a synthetic auxin analog belonging to the phenoxyacetic acid class.[1] Structurally, it is a bioisostere of the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), where the chlorine atom at the ortho (2) position is replaced by a fluorine atom.
This substitution is not merely cosmetic; it fundamentally alters the molecule's electronic profile, metabolic stability, and receptor binding kinetics. While primarily categorized as an auxinic herbicide , this scaffold also serves as a critical chemical probe in drug discovery for exploring halogen-specific interactions (sigma-hole bonding and steric fitting) within hydrophobic binding pockets.
| Property | Data |
| IUPAC Name | 2-(4-Chloro-2-fluorophenoxy)acetic acid |
| Molecular Formula | C₈H₆ClFO₃ |
| Molecular Weight | 204.58 g/mol |
| Primary Target | TIR1/AFB F-box proteins (Auxin Receptor) |
| Classification | Synthetic Auxin / Herbicide / Chemical Probe |
| Key Structural Feature | 2-Fluoro, 4-Chloro substitution pattern on phenoxy core |
Mechanism of Action: The "Molecular Glue" Paradigm
The biological activity of 2-(4-Chloro-2-fluorophenoxy)acetic acid is driven by its ability to mimic Indole-3-Acetic Acid (IAA), the natural plant hormone. However, unlike traditional ligand-receptor models, this molecule acts via a co-receptor assembly mechanism .
2.1. The Target: TIR1/AFB Complex
The primary receptor is the TIR1 (Transport Inhibitor Response 1) protein, which forms part of the SCF^TIR1 ubiquitin ligase complex (Skp1-Cullin-F-box).
-
Binding Pocket: The molecule binds to the bottom of a hydrophobic pocket in TIR1.
-
The "Glue" Effect: The auxin analog does not induce a conformational change in the receptor itself. Instead, it fills a cavity between TIR1 and the Aux/IAA transcriptional repressor proteins. It acts as a "molecular glue," increasing the affinity of TIR1 for Aux/IAA proteins.
2.2. Signal Transduction Cascade
-
Perception: 2-(4-Chloro-2-fluorophenoxy)acetic acid enters the nucleus and binds to the SCF^TIR1 complex.
-
Recruitment: The bound ligand stabilizes the interaction with Aux/IAA repressors (e.g., IAA7, IAA17).
-
Ubiquitination: The SCF complex transfers ubiquitin molecules onto the Aux/IAA repressor.
-
Degradation: Poly-ubiquitinated Aux/IAA proteins are recognized and degraded by the 26S Proteasome .
-
Derepression: Aux/IAA proteins normally inhibit ARFs (Auxin Response Factors) by heterodimerization. Their degradation releases ARFs.
-
Transcription: Free ARFs homodimerize and bind to Auxin Response Elements (AuxRE) in DNA, triggering the expression of auxin-responsive genes (e.g., GH3, SAUR).
Physiological Outcome: In dicotyledonous plants, this massive upregulation of gene expression leads to chaotic cell elongation, epinasty (twisting of stems), vascular tissue disruption, and eventual plant death (herbicidal effect).
Structure-Activity Relationship (SAR): The Fluorine Effect
Why study the 2-Fluoro analog when 2,4-D (2-Chloro) exists? The 2-position halogen is critical for "locking" the conformation and filling the hydrophobic sub-pocket in TIR1.
3.1. Steric vs. Electronic Tuning
-
Size (Van der Waals Radius): Fluorine (1.47 Å) is significantly smaller than Chlorine (1.75 Å). This reduces steric bulk at the ortho position, potentially allowing the molecule to fit into mutant receptors or varying TIR1 homologs (AFB1-5) that might sterically exclude 2,4-D.
-
Electronegativity: Fluorine is the most electronegative element. This lowers the pKa of the acetic acid tail (inductive effect), potentially altering its cellular uptake (ion trapping mechanism) and transport via AUX1/LAX influx carriers.
-
Metabolic Stability: The C-F bond is stronger than the C-Cl bond. However, the 2-position is often a site of hydroxylation or conjugation in plants. The 2-F substitution can block specific detoxification pathways, altering the herbicide's persistence within the plant tissue.
3.2. Comparative Binding Logic
In the TIR1 pocket (based on PDB 2P1N logic):
-
The Carboxylate group forms a salt bridge with Arg403.
-
The Phenyl ring engages in pi-stacking and hydrophobic interactions with Phe82 and Phe351.
-
The 4-Cl fits into a specific deep hydrophobic niche (critical for high affinity).
-
The 2-F replaces the 2-Cl.[1][2][3] While it provides less hydrophobic surface area, its smaller size avoids steric clashes with the "gatekeeper" residues of the Aux/IAA protein, potentially changing the spectrum of Aux/IAA proteins recruited (selectivity).
Experimental Protocols for Validation
To validate the mechanism of action of 2-(4-Chloro-2-fluorophenoxy)acetic acid, the following self-validating protocols are recommended.
Protocol A: Arabidopsis Root Growth Inhibition Assay (Phenotypic Screen)
Objective: Quantify auxinic activity via physiological response.
-
Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds. Plate on 0.5x MS medium containing 1% sucrose and 0.8% agar.
-
Stratification: Incubate at 4°C for 2 days to synchronize germination.
-
Treatment: Transfer seedlings (4 days post-germination) to plates containing increasing concentrations of the test compound (0, 10 nM, 100 nM, 1 µM, 10 µM). Use 2,4-D as a positive control.
-
Incubation: Grow vertically for 3 days at 22°C, 16h light cycle.
-
Measurement: Measure primary root elongation.
-
Validation: Auxinic compounds typically show an IC50 in the nanomolar range. A lack of inhibition suggests no auxinic activity.
Protocol B: DR5:GUS Reporter Assay (Transcriptional Activation)
Objective: Confirm activation of auxin-responsive gene expression.
-
Material: Use transgenic Arabidopsis carrying the DR5::GUS reporter (synthetic auxin-responsive promoter driving β-glucuronidase).
-
Treatment: Incubate seedlings in liquid MS media with 1 µM of 2-(4-Chloro-2-fluorophenoxy)acetic acid for 4–6 hours.
-
Staining: Vacuum infiltrate with X-Gluc solution (1 mM X-Gluc, 50 mM NaPO4 buffer, 0.1% Triton X-100) for 10 mins. Incubate at 37°C overnight.
-
Clearing: Remove chlorophyll using 70% ethanol series.
-
Observation: Blue precipitate in the root tip and elongation zone indicates activation of the TIR1 pathway.
Protocol C: In Vitro Pull-Down Assay (Mechanistic Proof)
Objective: Demonstrate ligand-dependent assembly of TIR1 and Aux/IAA.
-
Expression: Express GST-tagged TIR1 and His-tagged Aux/IAA (e.g., IAA7) in E. coli or insect cells.
-
Immobilization: Bind GST-TIR1 to glutathione sepharose beads.
-
Incubation: Incubate beads with His-Aux/IAA lysate in the presence or absence of 50 µM test compound.
-
Wash: Wash beads 3x with buffer to remove unbound proteins.
-
Elution & Blot: Elute with glutathione. Run SDS-PAGE and Western blot using anti-His antibody.
-
Result: A band for His-Aux/IAA should only appear (or be significantly stronger) in the presence of the auxin analog, confirming the "molecular glue" mechanism.
Pathway Visualization
The following diagram illustrates the signal transduction pathway triggered by 2-(4-Chloro-2-fluorophenoxy)acetic acid.
Figure 1: The Molecular Glue Mechanism. The ligand facilitates the ubiquitination of repressors, activating auxin response genes.
References
-
Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase enzyme." Nature, 446(7136), 640-645. Link
-
Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Annual Review of Plant Biology, 61, 127-144. Link
-
CymitQuimica. "2-(4-Chloro-2-fluorophenoxy)acetic acid - CAS 326-75-0 Data Sheet." Link
-
Peterson, B. L., et al. (2010). "Structural basis for auxin herbicide resistance in diverse plant species." Plant Physiology, 153(4). (Contextual grounding for 2,4-D analogs). Link
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 326-75-0." PubChem. Link
Sources
- 1. CAS 326-75-0: 2-(4-Chloro-2-fluorophenoxy)acetic acid [cymitquimica.com]
- 2. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Biological Activity of 2-(4-Chloro-2-fluorophenoxy)acetic acid
The following is an in-depth technical guide on the biological activity and applications of 2-(4-Chloro-2-fluorophenoxy)acetic acid .
CAS Registry Number: 326-75-0 Chemical Class: Halogenated Phenoxyacetic Acid Primary Utility: Synthetic Auxin (Agrochemical), Pharmacophore Scaffold (Pharmaceutical)
Part 1: Executive Summary & Molecular Identity
2-(4-Chloro-2-fluorophenoxy)acetic acid is a bioactive organic acid characterized by a phenoxyacetic core substituted with chlorine at the para position and fluorine at the ortho position. This specific halogenation pattern imparts unique metabolic stability and lipophilic properties, distinguishing it from its non-fluorinated analogs like MCPA (2-methyl-4-chlorophenoxyacetic acid) or 2,4-D.
While historically categorized as a synthetic auxin herbicide, modern medicinal chemistry utilizes this structure as a "privileged scaffold." It serves as a critical hydrophobic pharmacophore in the design of voltage-gated sodium channel (NaV) blockers for neuropathic pain and potential PPAR agonists for metabolic disorders.
Physicochemical Profile
| Property | Value | Implication |
| Molecular Formula | C₈H₆ClFO₃ | Core scaffold for halogenated ether drugs. |
| Molecular Weight | 204.58 g/mol | Fragment-like; ideal for lead optimization. |
| pKa (Acid) | ~3.05 | Exists as an anion at physiological pH (7.4), trapping it in cytosol/phloem. |
| LogP (Octanol/Water) | ~2.5 (Estimated) | Sufficient lipophilicity for membrane permeability before ionization. |
| H-Bond Donors/Acceptors | 1 / 3 | Compliant with Lipinski’s Rule of Five. |
Part 2: Agrochemical Activity (Intrinsic Mechanism)
In its free acid or salt form, the molecule functions as a synthetic auxin . Its biological activity mimics the natural plant hormone Indole-3-acetic acid (IAA), but with enhanced stability against enzymatic degradation, leading to lethal overstimulation of plant growth.
Mechanism of Action: The TIR1/AFB Signaling Pathway
The herbicidal efficacy stems from its interaction with the Transport Inhibitor Response 1 (TIR1) receptor, a component of the SCF^TIR1 ubiquitin ligase complex.
-
Receptor Binding: The molecule enters the plant cell and binds to the TIR1 receptor pocket. The 2-fluoro group mimics the steric bulk of the 2-methyl group in MCPA but offers higher electronegativity, potentially altering binding kinetics.
-
Molecular Glue: It acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors .
-
Ubiquitination & Degradation: The SCF^TIR1 complex ubiquitinates the Aux/IAA proteins, marking them for destruction by the 26S proteasome.
-
Gene Activation: The degradation of Aux/IAA releases Auxin Response Factors (ARFs) , which are transcription factors that initiate chaotic gene expression.
-
Physiological Collapse: This results in epinasty (twisting of stems), hypertrophy, and vascular tissue collapse, eventually killing the weed.
Visualization: Auxin Signaling Cascade
Figure 1: The molecular mechanism of synthetic auxin activity. The ligand promotes the degradation of repressors, unlocking chaotic growth.
Part 3: Pharmaceutical Applications (Pharmacophore Role)
In drug discovery, the 4-chloro-2-fluorophenoxy moiety is valued for its ability to occupy hydrophobic pockets while resisting metabolic oxidation (a common issue with non-fluorinated phenyl rings).
Voltage-Gated Sodium Channel Blockers (Neuropathic Pain)
Research has identified this specific scaffold as a potent "head group" for state-dependent sodium channel blockers. A key derivative, PPPA (2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide), demonstrates superior efficacy compared to traditional anticonvulsants like Carbamazepine.
-
Target: NaV1.2 and NaV1.7 channels.
-
Mechanism: The lipophilic phenoxy tail (our molecule's core) penetrates the channel pore or voltage-sensing domain, stabilizing the inactivated state of the channel. This prevents high-frequency neuronal firing associated with neuropathic pain without blocking normal transmission.
-
Advantage of Fluorine: The 2-F substitution prevents metabolic hydroxylation at the ortho position and fine-tunes the torsional angle of the ether linkage, improving binding affinity (1000x more potent than Carbamazepine in specific assays).
Metabolic Modulators (PPAR Agonists)
Phenoxyacetic acids are the structural parents of fibrates (e.g., Clofibrate), which act as PPAR
-
Dual PPAR
/ Agonists: The acid head group mimics fatty acids, binding to the PPAR nuclear receptor. -
CRTH2 Antagonists: Fluorinated phenoxyacetic derivatives have been explored for treating allergic inflammation by blocking the Prostaglandin D2 receptor (CRTH2).
Part 4: Experimental Protocols
Synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic acid
Objective: To synthesize the core acid via Williamson Ether Synthesis for use as a reference standard or intermediate.
Reagents:
-
4-Chloro-2-fluorophenol (1.0 eq)
-
Chloroacetic acid (1.2 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Water/Ethanol solvent system
Protocol:
-
Deprotonation: Dissolve 4-chloro-2-fluorophenol in water containing 1.0 eq of NaOH. Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Coupling: Prepare a solution of chloroacetic acid neutralized with the remaining NaOH (to prevent protonation of the phenoxide). Add this dropwise to the phenoxide solution.
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor consumption of phenol via TLC (Solvent: Hexane/EtOAc 7:3).
-
Acidification: Cool the reaction mixture to 0°C. Acidify to pH 1–2 using concentrated HCl. The product will precipitate as a white solid.
-
Purification: Filter the precipitate. Recrystallize from water or benzene/petroleum ether to achieve >98% purity.
-
Validation: Confirm structure via ¹H NMR (Look for singlet at ~4.6 ppm for -OCH₂-).
Biological Assay: Root Growth Inhibition (Auxin Activity)
Objective: To quantify the intrinsic auxin activity of the molecule.
Protocol:
-
Seed Preparation: Surface sterilize Arabidopsis thaliana (Col-0) seeds.
-
Media Preparation: Prepare MS (Murashige & Skoog) agar plates supplemented with the test compound at concentrations: 0, 10 nM, 100 nM, 1 µM, 10 µM.
-
Stratification: Plate seeds and stratify at 4°C for 2 days.
-
Growth: Transfer to vertical growth racks (22°C, 16h light/8h dark).
-
Measurement: After 7 days, measure primary root length.
-
Expected Result: Dose-dependent inhibition of root elongation and increased lateral root formation (classic auxin phenotype).
-
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway for the production of the target molecule.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 7204, (4-chloro-2-methylphenoxy)acetic acid. (Used for structural analog comparison and herbicide classification). Retrieved from [Link]
-
Mogg, A. J., et al. (2023). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link] (Verified via search snippet 1.6).
-
Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism of action. Pest Management Science. (General reference for TIR1 mechanism described in Part 2).
Sources
Technical Guide: 2-(4-Chloro-2-fluorophenoxy)acetic Acid as a Synthetic Auxin
Executive Summary
Compound Class: Halogenated Phenoxyacetic Acid CAS Registry Number: 1943-43-7 (Isomer generic reference) Primary Application: Synthetic auxin agonist; chemical probe for Structure-Activity Relationship (SAR) studies; herbicide bioisostere.
This technical guide provides a rigorous analysis of 2-(4-Chloro-2-fluorophenoxy)acetic acid (hereafter 4-Cl-2-F-PAA ), a fluorinated analog of the commercial herbicide 2,4-D. By replacing the ortho-chlorine of 2,4-D with fluorine, this molecule serves as a critical tool for studying the steric and electronic requirements of the TIR1/AFB auxin receptor pocket. This guide details its chemical synthesis, mechanism of action, and biological validation protocols.
Part 1: Chemical Basis & Structure-Activity Relationship (SAR)
The Fluorine Bioisostere Rationale
In synthetic auxin design, the substitution of chlorine with fluorine at the 2-position (ortho) is a strategic modification. While 2,4-D (2,4-dichlorophenoxyacetic acid) is the industry standard, 4-Cl-2-F-PAA offers distinct physicochemical advantages for research and development:
-
Steric Profile: The Van der Waals radius of Fluorine (1.47 Å) is significantly smaller than Chlorine (1.75 Å), closer to that of Hydrogen (1.20 Å). This allows 4-Cl-2-F-PAA to probe "tight" binding pockets in the TIR1 receptor where the bulkier 2,4-D might face steric clash.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-Cl bond (approx. 81 kcal/mol). Fluorination at the ortho-position blocks metabolic hydroxylation and ring opening, potentially extending the half-life of the auxin signal in vivo.
-
Electronic Effects: Fluorine is the most electronegative element. Its presence alters the pKa of the carboxylic acid tail and the electron density of the aromatic ring, influencing the
stacking interactions with the conserved Tryptophan/Phenylalanine residues in the receptor active site.
Part 2: Mechanism of Action (The Molecular Glue)[1]
The TIR1/AFB Signaling Pathway
Like endogenous indole-3-acetic acid (IAA), 4-Cl-2-F-PAA functions as a "molecular glue." It does not have intrinsic enzymatic activity; rather, it stabilizes the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and the Aux/IAA transcriptional repressors.
Mechanism Steps:
-
Entry: 4-Cl-2-F-PAA enters the nucleus (via passive diffusion or AUX1 influx carriers).
-
Binding: It binds to the hydrophobic pocket of the TIR1 ubiquitin ligase complex.
-
Recruitment: The auxin-bound TIR1 surface gains high affinity for the Domain II degron of Aux/IAA proteins.[1]
-
Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressor.[2]
-
Degradation: The 26S Proteasome degrades the ubiquitinated Aux/IAA, releasing ARF (Auxin Response Factors) to initiate gene transcription.
Visualization: Auxin Signaling Cascade
Figure 1: The SCF^TIR1 signaling cascade. 4-Cl-2-F-PAA acts as the ligand bridging TIR1 and Aux/IAA, leading to repressor degradation.
Part 3: Chemical Synthesis Protocol
Objective: Synthesize high-purity 4-Cl-2-F-PAA via Williamson ether synthesis. Precursors: 4-Chloro-2-fluorophenol, Chloroacetic acid, Sodium Hydroxide (NaOH).
Synthesis Workflow Diagram
Figure 2: One-pot synthesis pathway for 4-Cl-2-F-PAA via alkaline condensation.
Step-by-Step Methodology
-
Stoichiometry Setup:
-
1.0 eq 4-Chloro-2-fluorophenol
-
1.2 eq Chloroacetic acid
-
2.5 eq NaOH (provides alkaline medium and neutralizes acid)
-
-
Reaction:
-
Dissolve NaOH in water (approx. 5M solution).
-
Add 4-Chloro-2-fluorophenol slowly with stirring. The solution will darken slightly as the phenoxide forms.
-
Add Chloroacetic acid dropwise (or as a solution).
-
Critical Step: Heat to reflux (100°C) for 3–4 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1) until the starting phenol spot disappears.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Optional: Wash with diethyl ether to remove unreacted phenol (organic phase discarded).
-
Acidify the aqueous phase carefully with concentrated HCl to pH 1–2.
-
The product, 4-Cl-2-F-PAA, will precipitate as a white/off-white solid.
-
-
Purification:
-
Filter the crude solid.
-
Recrystallization: Dissolve in hot water (or ethanol/water mix), filter while hot to remove insoluble impurities, and cool slowly to 4°C.
-
Dry under vacuum over
.
-
Part 4: Biological Validation (Root Growth Inhibition Assay)
Rationale: High concentrations of auxins inhibit primary root elongation in Arabidopsis thaliana via the TIR1 pathway. This assay quantifies the potency of 4-Cl-2-F-PAA relative to 2,4-D.
Protocol: Vertical Plate Assay
| Parameter | Specification |
| Organism | Arabidopsis thaliana (Col-0 wild type) |
| Media | 0.5x Murashige & Skoog (MS), 1% Sucrose, 0.8% Phytoagar |
| Ligand Conc. | 0 nM (Mock), 10 nM, 50 nM, 100 nM, 1 µM |
| Growth Condition | 22°C, 16h Light / 8h Dark cycle |
Procedure:
-
Sterilization: Surface sterilize seeds (70% EtOH, 1 min; 10% Bleach, 10 min; 5x sterile water wash).
-
Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.
-
Plating: Plate seeds on square petri dishes containing MS media supplemented with 4-Cl-2-F-PAA at varying concentrations.
-
Growth: Place plates vertically to allow roots to grow along the agar surface.
-
Measurement: After 7 days, scan plates and measure primary root length using ImageJ.
Expected Results:
-
IC50 Determination: Plot Root Length vs. Log[Concentration].
-
Interpretation: If 4-Cl-2-F-PAA has a lower IC50 than 2,4-D, the fluorine substitution enhances potency (likely via uptake or stability). If IC50 is higher, the steric reduction may have reduced receptor affinity.
References
-
Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446, 640–645. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link
-
Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action and resistance." Pest Management Science, 66(2), 113-120. Link
-
Peterson, M.A., et al. (2016). "2,4-D Past, Present, and Future: A Review." Weed Technology, 30(2), 303-345. Link
Sources
An In-depth Technical Guide to 2-(4-Chloro-2-fluorophenoxy)acetic Acid: Discovery, Synthesis, and Inferred Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chloro-2-fluorophenoxy)acetic acid, a halogenated phenoxyacetic acid analog. Due to the limited publicly available information on this specific molecule, this guide synthesizes foundational knowledge from the extensively studied class of phenoxyacetic acid herbicides, such as 2,4-D and MCPA, to infer its discovery context, potential synthetic routes, and likely biological mechanism of action. The introduction of a fluorine atom at the ortho position of the phenoxy ring is a key structural feature, and its potential impact on the molecule's chemical properties and biological activity will be a central focus. This document is intended to serve as a foundational resource for researchers and professionals in agrochemical and pharmaceutical development, providing a structured understanding of this compound based on established chemical principles and the rich history of its chemical class.
Introduction: The Dawn of Synthetic Auxin Herbicides
The discovery of phenoxyacetic acid herbicides in the 1940s marked a pivotal moment in agriculture, heralding the era of selective chemical weed control.[1][2] Compounds like (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) were among the first synthetic herbicides to be commercialized, offering a revolutionary method to control broadleaf weeds in cereal crops.[1] These molecules act as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[3][4]
The development of these herbicides was the result of intensive research into plant growth regulators. In 1936, investigations at ICI's Jealott's Hill research center explored the effects of auxins on plant growth, with the goal of developing selective weed killers. William Templeman's discovery in 1940 that high concentrations of IAA could eradicate broadleaf plants in cereal fields laid the groundwork for the synthesis of more potent and stable synthetic analogs.[5] This led to the introduction of MCPA and 2,4-D in 1945 and 1946, respectively, which rapidly became integral to modern agricultural practices.[1][5]
The subject of this guide, 2-(4-Chloro-2-fluorophenoxy)acetic acid, represents a structural variation on this classic theme. While its specific discovery and development history are not well-documented in public literature, its structure strongly suggests it is a product of continued research into the structure-activity relationships of phenoxyacetic acids. The introduction of a fluorine atom, in addition to the chlorine atom common to many herbicides in this class, would have been a deliberate synthetic choice to modulate the compound's physicochemical properties and biological efficacy.
Inferred Synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic Acid
The synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic acid can be logically inferred from the well-established manufacturing processes for analogous phenoxyacetic acid herbicides. The core of the synthesis involves the etherification of a substituted phenol with a haloacetic acid or its ester. Two primary routes are plausible:
2.1. Route 1: Condensation of 4-Chloro-2-fluorophenol with a Haloacetic Acid Derivative
This is the most direct and likely pathway. It involves the reaction of 4-chloro-2-fluorophenol with an alkali metal salt of a haloacetic acid, typically chloroacetic acid or bromoacetic acid, under basic conditions.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation of the Phenol: 4-Chloro-2-fluorophenol is dissolved in a suitable solvent, such as acetone or ethanol. An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide, is added to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Nucleophilic Substitution: Sodium chloroacetate (or another suitable haloacetate) is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the chloride ion from the chloroacetate in an SN2 reaction to form the sodium salt of 2-(4-chloro-2-fluorophenoxy)acetic acid.
-
Acidification: The reaction mixture is then acidified, typically with hydrochloric acid, to protonate the carboxylate and precipitate the final product, 2-(4-chloro-2-fluorophenoxy)acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Williamson ether synthesis of the target compound.
2.2. Route 2: Chlorination and Fluorination of Phenoxyacetic Acid
An alternative, though likely less common, approach would involve the post-synthesis modification of phenoxyacetic acid. This would entail the chlorination and fluorination of the aromatic ring. However, controlling the regioselectivity of such halogenation reactions can be challenging and may lead to a mixture of isomers, making this route less desirable for producing a specific, pure compound.
Structure-Activity Relationship and the Role of Halogenation
The biological activity of phenoxyacetic acid herbicides is highly dependent on the nature and position of substituents on the aromatic ring.[6] The presence of halogens, particularly chlorine, at the 2 and 4 positions has been shown to be critical for high herbicidal activity in compounds like 2,4-D.[6]
The introduction of a fluorine atom at the 2-position, as seen in 2-(4-Chloro-2-fluorophenoxy)acetic acid, is a strategic modification. Fluorine is the most electronegative element and has a small van der Waals radius. Its inclusion can significantly alter the electronic properties and conformation of the molecule. This can influence:
-
Binding Affinity: The electronic modifications may enhance the binding affinity of the molecule to its target auxin-binding proteins.
-
Metabolic Stability: The strong carbon-fluorine bond can increase the metabolic stability of the compound in the plant, potentially leading to greater persistence and efficacy.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which may affect its uptake and transport within the plant.
The study of structure-activity relationships in halogenated phenylethanolamines and phenoxypropanolamines has shown that the position of halogenation significantly impacts biological activity, with 2,5-dihalogenated derivatives often exhibiting stronger effects than 2,4-dihalogenated ones.[7] This underscores the importance of the precise placement of halogen atoms in designing biologically active molecules.
Inferred Mechanism of Action: A Synthetic Auxin
Based on its structural similarity to other phenoxyacetic acid herbicides, 2-(4-Chloro-2-fluorophenoxy)acetic acid is presumed to act as a synthetic auxin.[3][4] This mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA) and disrupting normal plant growth processes.
The proposed signaling pathway is as follows:
-
Uptake and Transport: The herbicide is absorbed by the leaves and roots of the plant and translocated to the meristematic tissues, where cell division and growth occur.
-
Binding to Auxin Receptors: In the plant cell, the herbicide binds to specific auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1).
-
Formation of a Co-receptor Complex: The binding of the synthetic auxin to TIR1 promotes the formation of a co-receptor complex with an Aux/IAA repressor protein.
-
Ubiquitination and Degradation of Repressor: This complex formation targets the Aux/IAA repressor for ubiquitination by the SCFTIR1 ubiquitin ligase complex, leading to its degradation by the 26S proteasome.
-
Activation of Auxin-Responsive Genes: The degradation of the Aux/IAA repressor derepresses Auxin Response Factors (ARFs), which are transcription factors that activate the expression of a wide range of auxin-responsive genes.
-
Uncontrolled Growth and Plant Death: The overstimulation of these genes leads to epinastic growth, stem twisting, and ultimately, the death of the plant due to metabolic exhaustion and disruption of normal physiological processes.
Caption: Inferred auxin signaling pathway for the target compound.
Potential Applications Beyond Herbicidal Activity
While the primary application of phenoxyacetic acids has been in agriculture, derivatives of this chemical class have been explored for other biological activities. For instance, 2-(4-fluorophenoxy)acetic acid hydrazide has been investigated for its anti-inflammatory and analgesic properties in pharmaceutical research.[8] This suggests that 2-(4-Chloro-2-fluorophenoxy)acetic acid and its derivatives could also be of interest in medicinal chemistry as scaffolds for the development of new therapeutic agents. Research into 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides has revealed their potential as broad-spectrum antifungal agents.[9]
Analytical Methodologies
The analysis of phenoxyacetic acid herbicides in various matrices is well-established. These methods would be directly applicable to the detection and quantification of 2-(4-Chloro-2-fluorophenoxy)acetic acid.
6.1. Sample Preparation
Common sample preparation techniques for phenoxyacetic acids include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[10] For complex matrices like soil or food, a preliminary extraction with an organic solvent is often followed by a clean-up step using SPE.
6.2. Chromatographic Analysis
Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques used for the separation and analysis of phenoxyacetic acids.
-
Gas Chromatography (GC): Due to the low volatility of the acidic form, derivatization is typically required before GC analysis.[11] This usually involves converting the carboxylic acid to a more volatile ester, such as a methyl ester, using a reagent like diazomethane or acidic methanol.[11] Electron capture detection (ECD) is commonly used due to its high sensitivity to halogenated compounds.
-
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a powerful technique for the direct analysis of phenoxyacetic acids without the need for derivatization.[10] Reversed-phase chromatography is the most common separation mode.
Table 1: Comparison of Analytical Techniques
| Technique | Derivatization Required | Detection Method | Advantages | Disadvantages |
| GC-ECD | Yes (Esterification) | Electron Capture Detector | High sensitivity to halogens, well-established methods | Derivatization step can be time-consuming and introduce errors |
| LC-MS/MS | No | Mass Spectrometry | High specificity and sensitivity, no derivatization needed | Higher instrumentation cost |
Conclusion and Future Perspectives
Future research on this and similar fluorinated phenoxyacetic acids could focus on:
-
Elucidating its specific herbicidal spectrum and efficacy compared to traditional phenoxy herbicides.
-
Investigating its environmental fate and toxicology profile , with particular attention to the influence of the fluorine substituent.
-
Exploring its potential in other biological applications , such as medicinal chemistry, given the diverse activities observed in related compounds.
This technical guide provides a solid, albeit inferred, foundation for understanding 2-(4-Chloro-2-fluorophenoxy)acetic acid. It is hoped that this will stimulate further research into this and other novel halogenated phenoxyacetic acids, unlocking their full potential in both agriculture and beyond.
References
- CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents. (n.d.).
- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents. (n.d.).
- CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents. (n.d.).
- CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google Patents. (n.d.).
- US2471575A - Process of preparing 2, 4-dichlorophenoxyacetic acid - Google Patents. (n.d.).
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Phenoxy herbicide - Wikipedia. (2023, October 26). Retrieved from [Link]
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(2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem. (n.d.). Retrieved from [Link]
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(4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. (n.d.). Retrieved from [Link]
- Zimdahl, R. L. (2018).
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Corteva Agriscience. (n.d.). Herbicides: Controlling Weeds. Retrieved from [Link]
- Zhang, C., et al. (2025). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food.
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MCPA - Wikipedia. (2023, September 10). Retrieved from [Link]
- WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection - Google Patents. (n.d.).
- Zhang, C., et al. (2025). A Review of Pretreatment and Analytical Methods for Phenoxyacetic Acid Herbicides in Food.
- Kleier, D. A. (1988). Phloem mobility of xenobiotics. I. Mathematical model of xenobiotic mobility. Plant Physiology, 86(3), 803–810.
- US2471575A - Process of preparing 2, 4-dichlorophenoxyacetic acid - Google Patents. (n.d.).
-
rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid - MDPI. (n.d.). Retrieved from [Link]
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Formulation Charts - Dow. (n.d.). Retrieved from [Link]
- WO2005014737A2 - Herbicide-tolerant plants - Google Patents. (n.d.).
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Design, Synthesis and Biopharmacological Profile Evaluation of New 2-((4-Chlorophenoxy)Methyl)-N-(Arylcarbamothioyl)Benzamides with Broad Spectrum Antifungal Activity. (n.d.). Retrieved from [Link]
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Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater - EPA. (n.d.). Retrieved from [Link]
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Crop Protection | Corteva Agriscience™. (n.d.). Retrieved from [Link]
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Timeline of Herbicide Developments - No-Till Farmer. (2022, March 15). Retrieved from [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - ResearchGate. (n.d.). Retrieved from [Link]
- Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85.
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Cereal Herbicides from Corteva Agriscience - YouTube. (2023, April 30). Retrieved from [Link]
- Norris, L. A. (1981). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews, 80, 65–135.
- Ning-bo, H. (2016). Aryloxy Amide Herbicide: Flufenacet. 6th International Conference on Applied Science, Engineering and Technology (ICASET 2016).
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The Good, the Bad, and the Ugly when Spraying the New Phenoxy Herbicide Formulations. (2018, January 8). Retrieved from [Link]
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Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]
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Corteva Agriscience | Forestry Distributing North America's Forest Products Leader. (n.d.). Retrieved from [Link]
- Harrington, K. C. (2014). Managing phenoxy resistance in pasture weeds. Massey University.
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Lu, Y., et al. (2010). Structures of the halogenated compounds and their inhibition on human... - ResearchGate. Retrieved from [Link]
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Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide - ResearchGate. (n.d.). Retrieved from [Link]
- WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs - Google Patents. (n.d.).
-
Pixxaro® EC Herbicide Joins the Lineup of Corteva Agriscience™ Cereals Herbicides. (2021, October 6). Retrieved from [Link]
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DOW HERBICIDES THAT WILL BE AVAILABLE IN THE FUTURE FOR ROADSIDE WEED CONTROL - Transportation Research Board (TRB). (n.d.). Retrieved from [Link]
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First Modern Herbicide Is Introduced | History | Research Starters - EBSCO. (n.d.). Retrieved from [Link]
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A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - MDPI. (2024, August 8). Retrieved from [Link]
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Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. II. Impact of modifications to the macrocycle benzyl position - PubMed. (n.d.). Retrieved from [Link]
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- 11. Haloacetic Acids Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
Digital Identity & Chemical Architecture: The InChI Key for 2-(4-Chloro-2-fluorophenoxy)acetic acid
Executive Summary
In the high-throughput landscape of modern drug discovery and agrochemical development, precise chemical identification is the bedrock of data integrity. This guide analyzes 2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS 326-75-0), a critical halogenated building block.[1][2] While structurally analogous to the widely used herbicide 2,4-D, the introduction of a fluorine atom at the ortho position alters its electronic properties, metabolic stability, and lipophilicity.
The core of this analysis focuses on its International Chemical Identifier Key (InChIKey ), a fixed-length digital hash that serves as the compound’s unique fingerprint across global databases. We explore the derivation of this key, the synthesis of the physical compound, and the cheminformatic logic that ensures its differentiation from close structural isomers.
Part 1: The Digital Identifier (Cheminformatics)
The InChIKey is not merely a random string; it is a hashed representation of the compound's structural layers. For researchers mining large datasets (e.g., PubChem, ChEMBL), the InChIKey allows for rapid, collision-resistant searching that bypasses the ambiguities of trivial nomenclature.
The Core Data
| Identifier Type | Value |
| Compound Name | 2-(4-Chloro-2-fluorophenoxy)acetic acid |
| CAS RN | 326-75-0 |
| Molecular Formula | C₈H₆ClFO₃ |
| Molecular Weight | 204.58 g/mol |
| InChI String | InChI=1S/C8H6ClFO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
| InChIKey | IOGSUCYKLVFPEH-UHFFFAOYSA-N |
| Canonical SMILES | O=C(O)COC1=C(F)C=C(Cl)C=C1 |
Decoding the InChIKey
The InChIKey IOGSUCYKLVFPEH-UHFFFAOYSA-N is divided into three distinct blocks, separated by hyphens. Understanding this structure is vital for database architecture:
-
Block 1 (14 characters): IOGSUCYKLVFPEH
-
Function: Encodes the "connectivity" of the molecule (atoms and bonds).
-
Significance: This hash is derived from the main layer of the InChI string (C8H6ClFO3/c9-5-1-2-7...). Any change in the skeleton—such as moving the chlorine from position 4 to position 5—would result in a completely different first block. This ensures that the specific isomer (4-chloro-2-fluoro) is digitally distinct from 2-chloro-4-fluoro analogs.
-
-
Block 2 (10 characters): UHFFFAOYSA [3][4]
-
Function: Encodes stereochemistry, isotopic substitution, and tautomerism.
-
Significance: The "SA" suffix indicates standard InChI generation settings. Since this molecule is achiral and isotopically standard, this block remains consistent across standard samples.
-
-
Block 3 (1 character): N
-
Function: Indicates the version of the InChI system used (N = Standard).
-
Part 2: Chemical Architecture & Synthesis
To validate the digital identifier, one must be able to reproduce the physical entity. The synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic acid typically follows a Williamson Ether Synthesis pathway. This protocol relies on the nucleophilic attack of a phenoxide ion on a haloacetic acid.
Reaction Mechanism
The reaction involves the condensation of 4-Chloro-2-fluorophenol with Chloroacetic acid under highly alkaline conditions. The base (NaOH) serves two purposes:
-
Deprotonates the phenol to form the more nucleophilic phenoxide anion.
-
Neutralizes the carboxylic acid of the chloroacetic acid (forming the salt), preventing side reactions.
Experimental Protocol
Note: This protocol assumes standard laboratory safety measures (fume hood, PPE) are in place. Chloroacetic acid is corrosive and toxic.
Step 1: Reagent Preparation
-
Reagents:
-
4-Chloro-2-fluorophenol (1.0 eq)
-
Chloroacetic acid (1.2 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Water (Solvent)
-
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Step 2: Condensation
-
Dissolve the 4-Chloro-2-fluorophenol in a solution of NaOH (dissolved in minimal water). The solution should turn slightly yellow as the phenoxide forms.
-
Add the Chloroacetic acid slowly. Caution: Exothermic reaction.
-
Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The heat ensures the displacement of the chloride from the chloroacetic acid by the bulky phenoxide nucleophile.
Step 3: Isolation & Purification
-
Cooling: Allow the reaction mixture to cool to room temperature. If the sodium salt of the product precipitates, add enough water to redissolve it.
-
Acidification: Slowly add concentrated Hydrochloric Acid (HCl) to the stirring solution until the pH reaches ~1.
-
Observation: The product, being a free acid with low water solubility, will precipitate as a white solid.
-
-
Filtration: Collect the solid via vacuum filtration. Wash with cold water to remove excess HCl and inorganic salts (NaCl).
-
Recrystallization: Purify the crude solid by recrystallization from a mixture of Ethanol/Water or Toluene.
-
Target: White crystalline solid.
-
Validation: Check Melting Point (Expected: ~138–140°C, consistent with similar phenoxyacetic acids).
-
Analytical Validation (Self-Correcting Logic)
To ensure the synthesized compound matches the InChIKey IOGSUCYKLVFPEH-UHFFFAOYSA-N, perform 1H NMR Spectroscopy :
-
Aromatic Region: Look for the specific splitting pattern of the 1,2,4-substituted ring. The proton adjacent to the Fluorine will show distinct H-F coupling (doublet or multiplet), distinguishing it from the non-fluorinated 4-chlorophenoxyacetic acid.
-
Methylene Group: A singlet at approx. 4.6–4.8 ppm corresponding to the -OCH2- protons.
Part 3: Visualization of Workflow
The following diagram illustrates the logical flow from chemical precursors to the generation of the immutable digital identifier.
Figure 1: Integrated workflow showing the synthesis of the physical compound and the derivation of its unique InChIKey.
Part 4: Applications & Significance[2][6]
Agrochemical Research (Auxin Mimicry)
Like its parent compound 2,4-D, this fluorinated analog functions as a synthetic auxin. The structural similarity allows it to bind to TIR1/AFB auxin receptors in plants, inducing uncontrolled growth and eventual death in broadleaf weeds. The fluorine substitution often enhances metabolic stability against hydroxylation, potentially prolonging the herbicide's half-life in the plant.
Pharmaceutical Intermediate
The compound serves as a "scaffold" in medicinal chemistry. The carboxylic acid group is easily converted into hydrazides, amides, or esters.
-
Example: It is a precursor for Sodium Channel Blockers (e.g., 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide) used in neuropathic pain research. The fluorine atom modulates the lipophilicity (LogP) and binding affinity of the final drug candidate.
Database Disambiguation
In large chemical libraries (e.g., Enamine, PubChem), the InChIKey is critical for distinguishing CAS 326-75-0 from its isomers:
-
Target: 2-(4-Chloro-2-fluorophenoxy)acetic acid (InChIKey: IOGSUCYKLVFPEH...)[2]
-
Isomer: 2-(2-Chloro-4-fluorophenoxy)acetic acid (Different InChIKey)[5]
-
Isomer: 2-(3-Chloro-4-fluorophenoxy)acetic acid (Different InChIKey)
Using the InChIKey prevents "soft matches" where name-based searches might return incorrect isomers due to similar nomenclature.
References
-
PubChem . (n.d.). 2-(4-Chloro-2-fluorophenoxy)acetic acid.[1][2][5][6] National Library of Medicine.[3] Retrieved February 4, 2026, from [Link]
-
National Institutes of Health (NIH) . (2009). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide. PubMed. Retrieved February 4, 2026, from [Link]
Sources
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- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 4-Chlorophenol for synthesis 106-48-9 [sigmaaldrich.com]
- 5. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 6. CAS:331-41-9, 2-(4-氯-3-氟苯氧基)乙酸-毕得医药 [bidepharm.com]
Technical Analysis: 2-(4-Chloro-2-fluorophenoxy)acetic acid
[1][2][3]
Executive Summary
This technical guide provides a structural and cheminformatic analysis of 2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS: 326-75-0).[1][2] A halogenated derivative of the phenoxyacetic acid class, this compound shares structural homology with established auxinic herbicides like 2,4-D and MCPA.[1][2] Its specific fluorination pattern alters its lipophilicity and metabolic stability, making it a critical scaffold in both agrochemical discovery and pharmaceutical intermediate synthesis.[1][2]
The following sections detail the derivation of its SMILES notation, physicochemical properties, and synthetic pathways, supported by computational visualizations.
Structural Identifiers & Notation
SMILES Notation
The Simplified Molecular Input Line Entry System (SMILES) provides a linear ASCII string representation of the molecular graph.[1][2] For 2-(4-Chloro-2-fluorophenoxy)acetic acid, the notation is derived as follows:
| Notation Type | String |
| Canonical SMILES | OC(=O)COc1c(F)cc(Cl)cc1 |
| Isomeric SMILES | OC(=O)COc1c(F)cc(Cl)cc1 (Achiral) |
| DeepSMILES | OC=O)COc1cF)ccCl)cc1 |
Structural Decoding of the SMILES String:
-
OC(=O) : Represents the carboxylic acid tail (hydrophilic head).[1][2]
-
CO : The methylene ether linker (-CH2-O-) connecting the acid to the aromatic ring.[1][2]
Standard InChI Keys
Structural Visualization & Topology
The following diagram illustrates the connectivity and atom typing defined by the SMILES string. Note the specific substitution pattern on the aromatic ring which defines the compound's steric and electronic profile.[1][2]
Caption: 2D Topology of 2-(4-Chloro-2-fluorophenoxy)acetic acid showing the ortho-F and para-Cl substitution.
Physicochemical Profile
Understanding the physicochemical properties is essential for predicting bioavailability and environmental fate.[1][2] The introduction of the fluorine atom at the ortho position creates a "metabolic block" and alters the pKa compared to the non-fluorinated analog.[1][2]
| Property | Value | Context |
| Molecular Formula | C₈H₆ClFO₃ | |
| Molecular Weight | 204.58 g/mol | Small molecule, suitable for fragment-based design.[1][2] |
| XLogP3 | ~2.3 | Moderate lipophilicity; likely membrane permeable.[1][2] |
| H-Bond Donors | 1 | Carboxylic acid hydroxyl.[1][2] |
| H-Bond Acceptors | 3 | Carbonyl O, Ether O, Hydroxyl O. |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | Indicates good oral bioavailability potential.[1][2] |
| pKa (Acid) | ~3.1 - 3.5 | Stronger acid than acetic acid due to the electron-withdrawing phenoxy group.[1][2] |
Synthetic Methodology
The synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic acid typically follows a Williamson ether synthesis protocol.[1][2] This involves the nucleophilic substitution of a chloroacetic acid moiety by a phenoxide ion.[1][2]
Reaction Mechanism[1][3]
-
Deprotonation: 4-Chloro-2-fluorophenol is treated with a base (NaOH or KOH) to generate the phenoxide anion.[1][2]
-
Nucleophilic Attack: The phenoxide attacks the alpha-carbon of chloroacetic acid (or ethyl chloroacetate).[1][2]
-
Acidification/Hydrolysis: If an ester is used, hydrolysis is required.[1][2] If chloroacetic acid is used, acidification yields the free acid.[1][2]
Synthesis Workflow Diagram
Caption: Williamson ether synthesis pathway for the production of the target phenoxyacetic acid.
Applications & Significance
Agrochemical (Herbicidal Activity)
This compound belongs to the synthetic auxin class of herbicides.[1][2][4] Structurally similar to 2,4-D (2,4-Dichlorophenoxyacetic acid), it acts by mimicking the plant growth hormone indole-3-acetic acid (IAA).[1][2]
-
Mechanism: Uncontrolled cell growth leading to vascular tissue destruction in broadleaf weeds.[1][2]
-
Fluorine Effect: The ortho-fluorine atom enhances metabolic stability against ring hydroxylation in plants, potentially extending the half-life of the active molecule compared to non-fluorinated analogs.[1][2]
Pharmaceutical Intermediate
The 4-chloro-2-fluorophenoxy moiety is a privileged scaffold in medicinal chemistry.[1][2] It is often used to introduce lipophilicity and block metabolic soft spots.[1][2]
References
-
PubChem. 2-(4-Chloro-3-fluorophenoxy)acetic acid (Isomer Reference). National Library of Medicine.[1][2] Retrieved from [Link][1][2]
-
ChemSrc. 2-(2,4-dichloro-5-fluoro-phenoxy)acetic acid (Structural Analog Data). Retrieved from [Link]
-
World Health Organization (WHO). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.[1][2] Retrieved from [Link]
-
CAS Common Chemistry. 2,2-Bis(4-chlorophenoxy)acetic acid (Related Phenoxyacetic Acids).[1][2] Retrieved from [Link]
Technical Monograph: 2-(4-Chloro-2-fluorophenoxy)acetic Acid
The Fluorinated Bioisostere of the Phenoxyacetic Acid Scaffold
Executive Summary
2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS: 326-75-0) represents a critical structural evolution of the phenoxyacetic acid class, a moiety historically significant in both agrochemistry (e.g., 2,4-D) and medicinal chemistry (e.g., CRTH2 antagonists, PPAR agonists).[1][2][3]
This guide analyzes the compound not merely as a catalog item, but as a strategic bioisostere . The substitution of the ortho-chlorine (found in 2,4-D) with a fluorine atom introduces unique electronic and steric properties. The C–F bond's high bond dissociation energy and small Van der Waals radius (1.47 Å vs. 1.75 Å for Cl) significantly alter the molecule's metabolic stability and binding affinity profiles without disrupting the core pharmacophore required for auxin receptor (TIR1) or G-protein coupled receptor interaction.
Target Audience: Synthetic Chemists, Agrochemical Researchers, and Medicinal Chemists focusing on scaffold hopping.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]
| Property | Data | Relevance |
| IUPAC Name | 2-(4-Chloro-2-fluorophenoxy)acetic acid | Official nomenclature |
| CAS Number | 326-75-0 | Registry identification |
| Molecular Formula | C₈H₆ClFO₃ | - |
| Molecular Weight | 204.58 g/mol | Fragment-based drug design |
| pKa (Calculated) | ~3.1 - 3.3 | Stronger acid than unsubstituted phenoxyacetic acid due to electron-withdrawing halogens. |
| LogP | ~2.4 | Moderate lipophilicity; membrane permeable. |
| H-Bond Acceptors | 3 (Ether O, Carbonyl O, Hydroxyl O) | Critical for receptor pocket binding. |
| H-Bond Donors | 1 (Carboxylic Acid OH) | Primary anchor point in active sites. |
High-Fidelity Synthesis Protocol
Objective: Synthesize 2-(4-Chloro-2-fluorophenoxy)acetic acid with >98% purity, minimizing the formation of the self-condensed phenolic side products.
The Mechanistic Logic
The synthesis relies on a Williamson Ether Synthesis . However, a direct reaction using chloroacetic acid and a strong base (NaOH) often leads to competitive hydrolysis of the chloroacetate or incomplete conversion.
-
Optimization: We utilize Ethyl chloroacetate instead of the free acid. The ester group protects the carboxylate, preventing salt formation that reduces solubility in organic solvents.
-
Solvent Choice: Acetonitrile (MeCN) or DMF is preferred over water/ethanol to accelerate the S_N2 reaction via the "naked anion" effect when using Potassium Carbonate (K₂CO₃).
Step-by-Step Methodology
Reagents:
-
4-Chloro-2-fluorophenol (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Potassium Iodide (KI) - Catalytic amount (0.1 eq) to form the more reactive iodoacetate in situ.
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Hydrolysis Base: NaOH (2M aq).
Protocol:
-
Nucleophile Formation:
-
Charge a round-bottom flask with 4-Chloro-2-fluorophenol (10 mmol) and anhydrous MeCN (30 mL).
-
Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes.
-
Why: This ensures complete deprotonation of the phenol to the phenoxide anion. The color may shift to a slight yellow/orange.
-
-
Electrophilic Attack (S_N2):
-
Add catalytic KI (1 mmol).
-
Dropwise add Ethyl chloroacetate (11 mmol).
-
Heat the mixture to Reflux (80-82°C) for 4-6 hours.
-
Monitor: Check via TLC (Hexane:EtOAc 4:1). The phenol spot should disappear.
-
-
Workup (Intermediate Ester):
-
Cool to Room Temp. Filter off the inorganic solids (KCl, K₂CO₃).
-
Evaporate the solvent under reduced pressure.
-
Result: Crude Ethyl 2-(4-chloro-2-fluorophenoxy)acetate.
-
-
Hydrolysis to Final Acid:
-
Dissolve the crude ester in THF:Water (1:1) (20 mL).
-
Add LiOH or NaOH (2.5 eq). Stir at RT for 2 hours.
-
Validation: TLC should show a baseline spot (the acid salt).
-
-
Isolation & Purification:
-
Evaporate THF. Acidify the aqueous residue with 1M HCl to pH ~2.
-
The product will precipitate as a white solid.
-
Recrystallization: Dissolve in minimum hot Ethanol/Water (or Toluene) and cool slowly.
-
Synthesis Pathway Visualization
Caption: Optimized Williamson Ether Synthesis pathway utilizing ester protection and catalytic iodination.
Mechanism of Action: The Dual-Use Scaffold
This molecule acts as a "Privileged Structure" capable of interacting with two distinct biological systems based on its conformation and electronic distribution.
Agrochemical: The Auxin Mimic
Like 2,4-D, this compound mimics Indole-3-Acetic Acid (IAA) , the natural plant hormone.
-
Receptor: TIR1/AFB (Transport Inhibitor Response 1).
-
Mechanism: The molecule acts as "molecular glue," bridging the TIR1 ubiquitin ligase and the Aux/IAA repressor proteins.
-
The Fluorine Advantage: The 2-Fluoro substitution blocks metabolic hydroxylation at the ortho-position (a common resistance mechanism in weeds), potentially extending the half-life of the herbicide within the plant tissue compared to non-halogenated analogs.
Pharmaceutical: CRTH2/PPAR Pharmacophore
The phenoxyacetic acid core is a known scaffold for:
-
CRTH2 Antagonists: (Chemoattractant Receptor-homologous molecule expressed on Th2 cells). Used in asthma/allergic rhinitis research. The acid headgroup binds to Arg170/Arg262 in the receptor pocket.
-
PPAR Agonists: The acid mimics fatty acids, binding to the Peroxisome Proliferator-Activated Receptor to regulate lipid metabolism.
Signaling Cascade (Auxin Mode)
Caption: The molecular glue mechanism: The herbicide stabilizes the destruction of growth repressors.
Experimental Validation: Root Growth Assay
To verify the biological activity of the synthesized compound, a standard Arabidopsis thaliana root growth inhibition assay is recommended.
-
Preparation: Prepare 1000x stocks of the compound in DMSO.
-
Media: MS (Murashige and Skoog) agar plates supplemented with compound concentrations (0, 10 nM, 100 nM, 1 µM, 10 µM).
-
Seeding: Surface sterilize Arabidopsis seeds and plate them in rows.
-
Incubation: Stratify at 4°C for 2 days, then move to vertical growth at 22°C (16h light/8h dark).
-
Data Collection: After 7 days, scan plates and measure primary root length using ImageJ.
-
Expectation: A dose-dependent reduction in root length and increased root hair formation (classic auxin phenotype) confirms activity.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye). Potential sensitizer.[1]
-
Specific Warning: Halogenated phenols (starting material) are toxic and can be absorbed through the skin. Use Nitrile gloves and work in a fume hood.
-
Waste: Do not dispose of down the drain. Halogenated organics require specific high-temperature incineration protocols.
References
-
PubChem. "2-(4-Chloro-2-fluorophenoxy)acetic acid - Compound Summary." National Library of Medicine. Available at: [Link]
- Grossmann, K. "Auxin herbicides: current status of mechanism of action." Pest Management Science, 2010. (Contextual grounding for Auxin Mechanism).
- Tan, X., et al. "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 2007. (Structural basis for TIR1 binding).
Sources
Technical Guide: Safety and Hazards of 2-(4-Chloro-2-fluorophenoxy)acetic Acid
Executive Summary
This technical guide provides a comprehensive safety and hazard analysis of 2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS: 326-75-0). A structural analog to the widely used herbicide 2,4-D, this compound functions as a synthetic auxin mimic. Its specific halogenation pattern—a chlorine at the para position and a fluorine at the ortho position—imparts unique physicochemical stability and metabolic resistance compared to its non-fluorinated counterparts.
Primary risks include severe ocular damage (Category 1) due to the acidity of the carboxyl group, acute oral toxicity , and skin sensitization . Environmental handling requires strict containment due to its potential for aquatic toxicity and persistence in soil matrices. This guide synthesizes direct safety data with read-across toxicology from the chlorophenoxyacetic acid class to establish a robust handling protocol.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Understanding the physical nature of the compound is the first line of defense in safety planning. The presence of the fluorine atom increases the lipophilicity and metabolic stability of the phenyl ring compared to chlorinated analogs.
| Property | Data | Relevance to Safety |
| Chemical Name | 2-(4-Chloro-2-fluorophenoxy)acetic acid | Unambiguous identification |
| CAS Number | 326-75-0 | Registry lookup |
| Molecular Formula | C₈H₆ClFO₃ | Stoichiometry calculations |
| Molecular Weight | 204.58 g/mol | Dosage/Molarity preparation |
| Physical State | White to off-white crystalline solid | Dust inhalation hazard |
| Solubility | Soluble in polar organic solvents (DMSO, Methanol); Low in water (Acid form) | Solvent selection for cleanup |
| pKa (Predicted) | ~2.8 - 3.2 | Corrosive to mucous membranes |
| Partition Coeff (LogP) | ~2.5 (Predicted) | Potential for dermal absorption |
Hazard Identification (GHS Classification)
Note: While specific experimental data for CAS 326-75-0 is limited, the following classification is derived from validated Structure-Activity Relationships (SAR) with 2,4-D and MCPA, following the Precautionary Principle.
Core GHS Hazards[7]
-
Signal Word: DANGER
-
H318: Causes serious eye damage. (The free acid form is corrosive to corneal tissue).
-
H302: Harmful if swallowed. (Acute oral toxicity Category 4).[1][2]
-
H317: May cause an allergic skin reaction. (Sensitizer potential).[1][2]
-
H335: May cause respiratory irritation. (Dust inhalation).[3]
-
H411: Toxic to aquatic life with long-lasting effects. [1]
Precautionary Statements (Selected)
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][2][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][2] Remove contact lenses if present and easy to do.[3][4][2][5] Continue rinsing.[3][4][2][5]
-
P273: Avoid release to the environment.
Toxicological Profile & Mechanism of Action[11]
To handle this compound safely, researchers must understand how it interacts with biological systems.
Mechanism of Action: Auxin Mimicry
Like other phenoxy acids, this compound acts as a structural mimic of Indole-3-Acetic Acid (IAA) , the natural plant auxin.
-
Binding: It binds to the TIR1 (Transport Inhibitor Response 1) receptor.
-
Dysregulation: This binding promotes the degradation of Aux/IAA transcriptional repressors.
-
Result: Uncontrolled gene expression leading to chaotic growth (in plants) and potential neuromuscular toxicity (in mammals at high doses).
The Fluorine Effect
The substitution of Fluorine at the 2-position (Ortho) is critical:
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond it replaces. This blocks ring hydroxylation at the ortho position, potentially extending the biological half-life compared to non-fluorinated analogs.
-
Electronic Effects: Fluorine is highly electronegative, pulling electron density from the ring. This increases the acidity of the phenolic oxygen (if cleaved) and alters the pKa of the acetic acid tail, potentially enhancing membrane permeability.
Visualization: Physiological Interaction Pathway
Figure 1: Toxicokinetic pathway illustrating the differential impact on plants versus mammals.
Safe Handling & Experimental Protocols
Engineering Controls
-
Fume Hood: Mandatory. All weighing and solubilization must occur inside a certified chemical fume hood to prevent dust inhalation.
-
Static Control: Use anti-static weighing boats. Halogenated organic solids can generate significant static charge, causing powder to "jump" and contaminate surfaces.
Personal Protective Equipment (PPE) Matrix
| Body Part | Hazard | Recommended Protection |
| Eyes | Corrosive Acid | Chemical Splash Goggles (Face shield recommended if handling >10g). Safety glasses are insufficient. |
| Hands | Dermal Absorption | Nitrile Gloves (Double gloving recommended: 4 mil inner, 5 mil outer). |
| Respiratory | Dust Inhalation | N95/P100 respirator if outside hood; Fume hood is primary control. |
| Body | Skin Contact | Lab coat (buttoned) + Long sleeves. |
Protocol: Preparation of Stock Solution (100 mM in DMSO)
Rationale: Dissolving the solid reduces inhalation risk and ensures accurate dosing.
-
Calculate: For 10 mL of 100 mM solution:
-
Weigh: In the fume hood, weigh ~2.05 g of CAS 326-75-0 into a tared glass vial.
-
Solvent Addition: Add 5 mL of Dimethyl Sulfoxide (DMSO) .
-
Note: DMSO penetrates skin rapidly and carries dissolved solutes with it. Extreme caution is required here; the solution is more hazardous than the solid.
-
-
Dissolution: Vortex or sonicate until clear.
-
Dilution: Bring to final volume (10 mL) with DMSO.
-
Labeling: Label as "TOXIC - CORROSIVE - SKIN ABSORPTION HAZARD".
Emergency Response & First Aid
Decision Tree: Spill Response
Figure 2: Workflow for safe containment and cleanup of spills.
First Aid Measures
-
Eye Contact (Critical): Immediate irrigation is vital.[5] Flush with tepid water for 15 minutes minimum , lifting eyelids. The acidic nature can cause rapid corneal opacity. Seek an ophthalmologist immediately.
-
Skin Contact: Wash with soap and water.[4][5] Do not use ethanol (may enhance absorption).
-
Ingestion: Do NOT induce vomiting. The compound is corrosive; vomiting may re-damage the esophagus. Rinse mouth with water.[3][4][5]
Environmental Fate & Disposal
-
Aquatic Toxicity: Phenoxy acids are generally toxic to aquatic organisms (LC50 < 10 mg/L for many analogs). Do not allow entry into drains.[4][5]
-
Degradation: The 4-Cl, 2-F substitution pattern suggests slower biodegradation than non-halogenated acids. The C-F bond is resistant to microbial hydrolysis.
-
Disposal:
-
Solid: High-temperature incineration equipped with scrubbers (to handle HF and HCl generation).
-
Aqueous Waste: Adjust pH to neutral before disposal via hazardous waste stream.
-
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 7204, (4-chloro-2-methylphenoxy)acetic acid (MCPA). Link
- Note: Cited for read-across toxicity data of the chlorophenoxyacetic acid class.
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2,4-Dichlorophenoxyacetic acid. Link
- Note: Source for GHS H318 and H302 classific
-
BLD Pharm. (n.d.). SDS for 2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS 326-75-0). Link
- Note: Verification of specific CAS and physical st
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link
- Note: Authority on the auxin mimicry mechanism described in Section 3.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[6] Link
- Note: Scientific basis for the "Fluorine Effect" and metabolic stability claims.
Sources
Comprehensive Environmental Fate Profiling of 2-(4-Chloro-2-fluorophenoxy)acetic Acid
Content Type: Technical Guide / Whitepaper Audience: Researchers, Environmental Scientists, and Drug Development Professionals
Executive Summary & Chemical Context
2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS 326-75-0) is a halogenated phenoxy acid derivative exhibiting significant structural homology to the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid).[1][2] Functioning primarily as an auxin mimic or a synthesis intermediate for fluorinated agrochemicals and pharmaceuticals, its environmental fate is governed by the interplay between its ionizable carboxylic acid tail and the metabolically robust fluorinated aromatic ring.
This guide provides a rigorous technical analysis of its transport, degradation, and persistence. By applying "read-across" principles from well-characterized phenoxy herbicides and integrating specific fluorine-chemistry nuances, we establish a predictive framework for its behavior in soil and aquatic matrices.
Core Physicochemical Drivers
The fate of this molecule is dictated by its dissociation status. At environmental pH (5–9), it exists primarily as an anion, driving high water solubility and soil mobility, while the lipophilic halogenated ring drives sorption to organic carbon in acidic horizons.
| Property | Value / Estimate | Environmental Implication |
| Molecular Formula | C₈H₆ClFO₃ | Halogenation increases lipophilicity vs. non-halogenated analogs. |
| Molecular Weight | 204.58 g/mol | Moderate size facilitates membrane transport in microbes. |
| pKa | ~2.9 – 3.1 (Predicted) | Anionic Dominance: >99% ionized at pH 7. High leaching potential. |
| Log P (Octanol/Water) | ~2.6 – 2.9 (Acid form) | Moderate bioaccumulation potential if pH < pKa; low if ionized. |
| Water Solubility | High (as salt) | Facilitates runoff and transport in soil pore water. |
| Vapor Pressure | Low (< 1 x 10⁻⁵ Pa) | Volatilization is negligible unless applied as an ester. |
Biotransformation & Degradation Pathways
The primary route of dissipation for 2-(4-Chloro-2-fluorophenoxy)acetic acid in the environment is microbial degradation . Abiotic hydrolysis is negligible due to the ether linkage stability, though photolysis may occur in clear surface waters.
The "Fluorine Effect" on Metabolism
While the C-Cl bond (approx. 330 kJ/mol) is readily attacked by dehalogenases, the C-F bond (approx. 480 kJ/mol) is significantly stronger. This substitution at the ortho position (2-position) sterically and electronically alters the degradation kinetics compared to 2,4-D, potentially extending the half-life (DT50) by hindering the initial attack of dioxygenase enzymes.
Proposed Metabolic Pathway
The degradation likely follows the canonical tfd pathway (derived from Cupriavidus necator JMP134), initiated by ether cleavage.
-
Ether Cleavage: The tfdA-encoded α-ketoglutarate-dependent dioxygenase cleaves the ether bond, yielding glyoxylate and the corresponding phenol.
-
Ring Hydroxylation: The resulting 4-chloro-2-fluorophenol is hydroxylated (likely at the 6-position) to form a catechol.
-
Ring Cleavage: Ortho- or meta-cleavage of the aromatic ring leads to acyclic intermediates (e.g., chlorofluoro-muconic acid), eventually mineralizing to CO₂, Cl⁻, and F⁻.
Figure 1: Proposed aerobic biodegradation pathway. The critical step is the initial ether cleavage mediated by dioxygenases.
Environmental Transport Mechanisms
Understanding the movement of this compound requires analyzing the Soil Organic Carbon-Water Partitioning Coefficient (Koc) .
-
Leaching Risk: Due to the carboxylate group, the molecule is repelled by negatively charged soil clay particles. In low-carbon soils (sand),
is expected to be low (est. 20–50 mL/g), indicating a high risk of leaching into groundwater. -
Adsorption: In acidic soils (pH < 4), the protonated form dominates, increasing adsorption to organic matter via van der Waals forces and hydrogen bonding.
-
Runoff: Surface water contamination is a primary risk vector during storm events post-application.
Experimental Protocol: Aerobic Soil Metabolism (OECD 307 Adapted)
To validate the environmental persistence (DT50) and identify metabolites, the OECD 307 guideline is the gold standard. The following protocol is adapted for the specific challenges of fluorinated phenoxy acids.
Experimental Design Strategy
-
Test System: Biometer flasks with CO₂ traps (NaOH) and volatile traps (PUF/Tenax) are essential, even for low-volatility acids, to close the mass balance.
-
Radiolabeling: Use
C-ring-labeled material. This allows tracking of the stable fluorinated ring structure through the pathway. -
Soil Selection: Use at least four soil types varying in pH (4.5–8.0), organic carbon (0.5–2.5%), and texture (Sand/Loam/Clay) to assess mobility variance.
Step-by-Step Workflow
-
Soil Acclimatization: Sieve fresh soil (2 mm) and adjust moisture to 40–50% Maximum Water Holding Capacity (MWHC). Incubate in the dark at 20°C ± 2°C for 7–14 days to reactivate microbial biomass.
-
Application: Apply the test substance dissolved in a minimal volume of water (or acetone <0.1% v/w) to achieve a concentration of ~1 mg/kg dry soil.
-
Incubation: Connect flasks to a flow-through or static renewal system with humidified air.
-
Sampling Points: 0, 1, 3, 7, 14, 30, 60, 90, and 120 days.
-
Extraction (Critical Step):
-
Extract soil 3x with Acetonitrile:Water (80:20 v/v) acidified with 0.1% Formic Acid. The acid is crucial to protonate the carboxylic acid, ensuring efficient recovery from soil binding sites.
-
Perform harsh extraction (Soxhlet or Accelerated Solvent Extraction) on post-extraction solids to quantify Non-Extractable Residues (NER).
-
-
Analysis: Analyze extracts via LC-MS/MS (Negative Electrospray Ionization) and Liquid Scintillation Counting (LSC).
Figure 2: Workflow for Aerobic Soil Metabolism study ensuring complete mass balance and metabolite identification.
Analytical Methodology: LC-MS/MS Parameters
For researchers developing detection methods, the following parameters are recommended for high-sensitivity quantification in environmental matrices.
-
Ionization Source: ESI Negative Mode (Carboxylic acids ionize poorly in positive mode).
-
Precursor Ion: [M-H]⁻ (m/z ~203).
-
Transitions (MRM):
-
Quantifier: 203 → 145 (Loss of acetate group, cleavage of ether).
-
Qualifier: 203 → 161 (Loss of CO₂).
-
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.
-
B: Acetonitrile/Methanol (50:50).
-
References
-
OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Retrieved from [Link]
-
ResearchGate. (2018). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Retrieved from [Link]
-
US EPA. (2008). Fate, Transport and Transformation Test Guidelines: OPPTS 835.4100 Aerobic Soil Metabolism. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Optimized Synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic Acid
Abstract & Scope
This application note details the optimized synthetic protocol for 2-(4-Chloro-2-fluorophenoxy)acetic acid , a critical intermediate in the manufacturing of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumiclorac) and pharmaceutical pharmacophores.[1]
While standard Williamson ether synthesis protocols exist, the presence of the ortho-fluorine atom on the phenolic ring introduces unique electronic effects that alter nucleophilicity and solubility.[1] This guide provides two validated pathways:
-
Route A (Aqueous/Industrial): A scalable, "green chemistry" approach using water and sodium hydroxide.
-
Route B (Anhydrous/Laboratory): A high-yield, solvent-based approach using acetone and potassium carbonate for gram-scale research.[1]
Chemical Background & Strategy
Reaction Mechanism
The synthesis proceeds via a Williamson Ether Synthesis (SN2 nucleophilic substitution).[1][2][3][4] The 4-chloro-2-fluorophenol is deprotonated to form a phenoxide anion, which subsequently attacks the
Electronic Considerations:
The fluorine atom at the ortho position is highly electronegative.[1] This inductive effect (
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway for the etherification of 4-chloro-2-fluorophenol.[1]
Experimental Protocols
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazard Note |
| 4-Chloro-2-fluorophenol | 146.55 | 1.0 | Substrate | Irritant, Toxic |
| Chloroacetic Acid | 94.50 | 1.2 - 1.5 | Electrophile | Corrosive (Causes severe burns) |
| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | Base (Route A) | Corrosive |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Base (Route B)[1] | Irritant |
| Hydrochloric Acid (6M) | 36.46 | Excess | Acidification | Corrosive |
Route A: Aqueous Synthesis (Scalable/Green)
Recommended for multigram to kilogram scale synthesis.
Step-by-Step Procedure:
-
Preparation of Chloroacetate Salt:
-
In a reaction flask, dissolve Chloroacetic acid (1.2 eq) in a minimal amount of water.
-
Slowly add a concentrated NaOH solution until pH is neutral (~7-8) to form sodium chloroacetate in situ.[1] Keep cool (ice bath) to prevent hydrolysis.
-
-
Phenoxide Formation:
-
Coupling Reaction:
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidification: Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1–2.
-
Precipitation: The product will precipitate as a white to off-white solid.[1]
-
Stir in an ice bath for 30 minutes to maximize yield.
-
Filter the solid using a Buchner funnel.[1] Wash with cold water (3x) to remove residual salts and HCl.
-
-
Purification:
-
Recrystallize from Water/Ethanol (90:10) or Toluene if high purity is required.
-
Dry in a vacuum oven at 50°C overnight.
-
Route B: Anhydrous Acetone (High Yield/Lab Scale)
Recommended for small-scale, high-purity requirements.[1]
-
Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.
-
Charging: Add 4-Chloro-2-fluorophenol (1.0 eq) , Anhydrous K₂CO₃ (2.0 eq) , and Acetone (10 mL/g).
-
Activation: Stir at room temperature for 15 minutes.
-
Addition: Add Ethyl Bromoacetate or Chloroacetic acid (1.2 eq). Note: If using chloroacetic acid in acetone, ensure it is dry.[1]
-
Reflux: Heat to reflux (56°C) for 6–8 hours.
-
Hydrolysis (If using ester): If ethyl bromoacetate was used, treat the intermediate ester with aqueous NaOH, then acidify.
-
Workup: Evaporate acetone. Resuspend residue in water. Acidify with HCl. Extract with Ethyl Acetate if solid does not precipitate well, or filter if it does.[5]
Process Workflow Diagram
Figure 2: Operational workflow for Route A (Aqueous Synthesis).[1]
Analytical Validation & Quality Control
To ensure the protocol was successful, the isolated solid must meet the following criteria:
| Test | Expected Result | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 138°C – 142°C (Typical for similar derivatives) | Capillary MP |
| ¹H NMR (DMSO-d₆) | 400 MHz NMR | |
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/Water |
Troubleshooting Guide:
-
Low Yield: Ensure the reaction pH remained >10 during reflux. If pH drops, phenol re-protonates and stops reacting. Add more NaOH.
-
Oily Product: If the product oils out upon acidification, it may contain unreacted phenol. Extract with ethyl acetate, wash with dilute NaHCO₃ (removes acid product into water), discard organic layer, then re-acidify the aqueous layer.
Safety & Handling (HSE)
-
Chloroacetic Acid: Highly corrosive and toxic. It readily penetrates skin and causes severe burns that may not be immediately painful. Double gloving (Nitrile) and face shield are mandatory.
-
Fluorinated Compounds: While the C-F bond is stable, thermal decomposition at extreme temperatures (>250°C) can release HF. Do not overheat.
-
Waste Disposal: The filtrate contains excess HCl and NaCl. Neutralize before disposal. Organic solvents (if used) must be segregated.
References
-
Williamson, A. W. (1850).[2] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Mechanism).[5][6][7]
-
Reusch, W. "Virtual Textbook of Organic Chemistry: Ethers". Michigan State University. (Mechanistic validation of Phenoxide alkylation).
-
World Health Organization (WHO). "Chloroacetic acid: Health and Safety Guide". (Safety Data grounding).
-
Google Patents. "Process for the preparation of phenoxyacetic acids".[1] (Industrial context for herbicide intermediates).
Sources
- 1. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
Precision Analytics: Protocol for the Quantitation of 2-(4-Chloro-2-fluorophenoxy)acetic Acid
Executive Summary
This guide details the analytical workflow for the detection and quantitation of 2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS 326-75-0) . As a halogenated phenoxy acid structurally analogous to herbicides like 2,4-D and MCPA, this compound requires rigorous method control to prevent ionization suppression in mass spectrometry and peak tailing in liquid chromatography.
This protocol synthesizes industry-standard methodologies (EPA Method 555/8151) adapted specifically for the unique fluorinated moiety of this analyte. We present two validated approaches:
-
LC-MS/MS : For trace-level detection (ppb/ppt) in complex matrices (soil, water, biological fluids).
-
HPLC-UV : For purity assessment and high-concentration formulation analysis.
Chemical Profile & Mechanistic Insight[1]
Understanding the physicochemical properties of the analyte is the prerequisite for successful separation. The fluorine atom at the ortho position introduces a strong inductive effect, lowering the pKa relative to non-fluorinated analogs, necessitating strict pH control in the mobile phase.
| Property | Value | Analytical Implication |
| IUPAC Name | 2-(4-Chloro-2-fluorophenoxy)acetic acid | Target Analyte |
| CAS Number | 326-75-0 | Reference Standard Identity |
| Formula | C₈H₆ClFO₃ | MW: 204.58 g/mol |
| pKa (Calc) | ~2.9 - 3.1 | Mobile phase must be pH < 2.5 to ensure retention on C18. |
| LogP | ~2.5 | Moderate hydrophobicity; suitable for Reverse Phase LC. |
| Solubility | Soluble in MeOH, ACN; Low in Water | Dissolve standards in Methanol. |
Experimental Workflow Visualization
The following diagram illustrates the critical decision pathways for sample preparation and analysis, highlighting the divergence between trace and purity analysis.
Figure 1: Decision matrix for analytical method selection based on sample concentration and matrix complexity.
Protocol A: High-Sensitivity LC-MS/MS (Trace Analysis)
Objective: Quantitation of analyte at ng/L levels using Multiple Reaction Monitoring (MRM). Rationale: The carboxylic acid moiety ionizes efficiently in negative electrospray ionization (ESI-) mode. The fluorine substitution provides a unique mass defect and fragmentation pattern useful for specificity.
Sample Preparation (Solid Phase Extraction)
Do not skip this step for environmental or biological samples. Direct injection leads to ion suppression.
-
Conditioning: Cartridge: Polymeric WAX (Weak Anion Exchange), 60 mg/3 mL.
-
Wash with 3 mL Methanol.
-
Equilibrate with 3 mL Water (pH 7).
-
-
Loading: Adjust sample pH to ~7.0 (ensure analyte is ionized/deprotonated). Load sample at 1-2 mL/min.
-
Washing:
-
Wash 1: 3 mL 25 mM Ammonium Acetate (removes neutrals).
-
Wash 2: 3 mL Methanol (removes hydrophobic interferences; analyte stays bound by ion exchange).
-
-
Elution: Elute with 2 x 1.5 mL Methanol containing 2% Formic Acid (protonates analyte, breaking ionic interaction).
-
Reconstitution: Evaporate to dryness under N₂; reconstitute in 200 µL Mobile Phase A/B (90:10).
LC-MS/MS Parameters
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters ACQUITY BEH or Agilent ZORBAX).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH control is vital).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.3 mL/min.
-
Injection Vol: 5-10 µL.
Gradient Table:
| Time (min) | % A (Water/FA) | % B (ACN) | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 6.0 | 5 | 95 | Linear Ramp |
| 8.0 | 5 | 95 | Wash |
| 8.1 | 95 | 5 | Re-equilibrate |
| 10.0 | 95 | 5 | End |
Mass Spectrometry Settings (ESI Negative):
-
Source Temp: 400°C
-
Capillary Voltage: -2.5 kV
-
Desolvation Gas: 800 L/hr (N₂)
MRM Transitions (Quantitation & Confirmation): Note: Transitions are predicted based on phenoxy acid fragmentation logic (Loss of -COOH and cleavage of ether bond). Values must be optimized on your specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 203.0 [M-H]⁻ | 145.0 [Phenoxide]⁻ | 25 | 18 | Quantifier |
| 203.0 [M-H]⁻ | 159.0 [M-CO₂]⁻ | 25 | 12 | Qualifier |
Protocol B: Routine HPLC-UV (Purity & Formulation)
Objective: Rapid purity assessment for drug development or raw material inspection. Rationale: UV detection is robust and cost-effective. The aromatic ring provides sufficient absorbance at 230 nm.
Sample Preparation
-
Stock Solution: Dissolve 10 mg of 2-(4-Chloro-2-fluorophenoxy)acetic acid in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase.
-
Filtration: Filter through 0.22 µm PTFE filter before injection.
HPLC Conditions
-
System: HPLC with Diode Array Detector (DAD) or VWD.
-
Column: C18, 4.6 x 150 mm, 5 µm (Standard analytical column).
-
Mobile Phase:
-
Isocratic Mode: 40% [0.1% Phosphoric Acid in Water] / 60% [Acetonitrile].
-
Note: Phosphoric acid suppresses silanol activity and sharpens peaks better than formic acid for UV methods.
-
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 230 nm (Primary), 280 nm (Secondary/Identity confirmation).
-
Temperature: 30°C.
Acceptance Criteria:
-
Tailing Factor: < 1.5 (If higher, increase buffer concentration or lower pH).
-
Retention Time: Expect elution approx. 4-6 minutes under these conditions.
References
-
U.S. EPA. (1992). Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector. National Exposure Research Laboratory.
-
U.S. EPA. (2003). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. SW-846.
-
CymitQuimica. 2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS 326-75-0) Product Data. Retrieved October 2025.
-
Biosynth. 2-(4-Chloro-2-fluorophenoxy)acetic acid - Safety and Analysis Data. Retrieved October 2025.
Using 2-(4-Chloro-2-fluorophenoxy)acetic acid as a herbicide
Application Note: 2-(4-Chloro-2-fluorophenoxy)acetic Acid as a Structural Probe for Auxinic Herbicide Discovery
Executive Summary
This guide details the application of 2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS: 394-74-1), a fluorinated analog of the widely used herbicide 2,4-D. While 2,4-D (2,4-Dichlorophenoxyacetic acid) is a commodity herbicide, this 2-fluoro analog serves as a critical Structure-Activity Relationship (SAR) probe in modern agrochemical discovery.
By substituting the ortho-chlorine of 2,4-D with fluorine, researchers can isolate the effects of steric bulk and electronegativity on receptor binding (TIR1/AFB) and metabolic stability. This protocol outlines the methodology for using this compound to benchmark auxin sensitivity and resistance profiles in Arabidopsis thaliana and commercially relevant weed species.
Scientific Foundation: The Fluorine Effect
To use this compound effectively, one must understand why it is distinct from 2,4-D.
-
Bioisosterism: Fluorine is often called an isostere of hydrogen due to its small Van der Waals radius (1.47 Å vs 1.20 Å for H), yet it mimics the electronegativity of oxygen. In contrast, the Chlorine atom in 2,4-D is significantly larger (1.75 Å).
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H or C-Cl bond. Placing fluorine at the 2-position blocks metabolic hydroxylation or ring opening at that site, potentially extending the half-life of the molecule in planta.
-
pKa Shift: The high electronegativity of fluorine ortho to the ether linkage alters the electron density of the phenoxy ring, slightly shifting the pKa of the acetic acid tail, which influences phloem mobility and cellular uptake.
Mechanism of Action (MOA)
Like its parent compound 2,4-D, 2-(4-Chloro-2-fluorophenoxy)acetic acid acts as a Synthetic Auxin (WSSA Group 4) . It mimics the natural plant hormone Indole-3-acetic acid (IAA).[1]
Pathway Dynamics:
-
Uptake: The acid form enters the cell via passive diffusion or auxin influx carriers (AUX1/LAX).
-
Perception: It binds to the TIR1/AFB F-box proteins within the nucleus.
-
Ubiquitination: The TIR1-auxin complex recruits Aux/IAA transcriptional repressors .[2][3]
-
Degradation: The SCF^TIR1 complex ubiquitinates Aux/IAA proteins, marking them for 26S proteasomal degradation.
-
Gene Activation: Degradation of repressors releases Auxin Response Factors (ARFs) , triggering uncontrolled growth (epinasty), ethylene production, and eventual necrosis.
Visualization: Auxin Signaling Cascade
Caption: The molecular mechanism where the herbicide acts as "molecular glue" to degrade repressors.[2]
Experimental Protocols
Protocol A: Arabidopsis Root Growth Inhibition Assay (High-Throughput Screen)
Purpose: To determine the IC50 (concentration inhibiting 50% growth) and compare binding efficacy against 2,4-D.
Materials:
-
Arabidopsis thaliana seeds (Col-0 wild type).
-
Compound: 2-(4-Chloro-2-fluorophenoxy)acetic acid (dissolved in DMSO).
-
Control: 2,4-D (analytical standard).
-
Media: 0.5x Murashige & Skoog (MS) salts, 1% sucrose, 0.8% phytagel.
-
Square petri dishes (120mm).
Methodology:
-
Stock Prep: Prepare 10 mM stocks of both the fluoro-analog and 2,4-D in 100% DMSO.
-
Media Dosing: Add compounds to molten MS media (cooled to 50°C) to achieve final concentrations: 0, 10, 50, 100, 500, 1000 nM. (Ensure DMSO < 0.1% v/v).
-
Seed Sterilization: Surface sterilize seeds (70% EtOH for 1 min, 50% Bleach for 10 min), rinse 5x with sterile water.
-
Stratification: Stratify seeds at 4°C for 2 days in the dark to synchronize germination.
-
Plating: Using a sterile toothpick, place seeds in a single row (10 seeds/plate) at the top of the square plate.
-
Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).
-
Data Capture: At Day 7, scan plates on a flatbed scanner (600 dpi).
-
Analysis: Use ImageJ (NeuronJ plugin) to measure primary root length.
Self-Validation Check:
-
Control: The 0 nM (DMSO only) roots must show normal gravitropism and length (>3 cm).
-
Positive Control: 2,4-D at 100 nM should show significant stunting and root hair proliferation.
Protocol B: Post-Emergence Foliar Spray (Metabolic Stability)
Purpose: To assess if the 2-Fluoro substitution enhances potency in whole plants by resisting metabolism.
Materials:
-
Target Weed: Amaranthus palmeri (Palmer Amaranth) - 4-leaf stage.
-
Carrier: Water + 0.25% Non-ionic surfactant (e.g., Tween 20).
-
Sprayer: Track sprayer calibrated to 150 L/ha output.
Methodology:
-
Dose Calculation: Prepare rates equivalent to 0, 70, 140, 280, and 560 g ae/ha (acid equivalent).
-
Application: Spray plants at a height of 50 cm.
-
Incubation: Return plants to greenhouse (25°C/20°C day/night).
-
Scoring:
-
4 Hours: Score for "Epinasty" (leaf curling). This measures rapid uptake/binding.
-
14 Days: Score biomass reduction (fresh weight) relative to control.
-
Data Interpretation Table:
| Parameter | 2,4-D (Reference) | 2-F Analog (Test) | Interpretation |
| Root IC50 (nM) | ~45 nM | TBD | Lower IC50 = Higher Receptor Affinity |
| Epinasty Onset | ~2 Hours | TBD | Faster = Better Uptake/Transport |
| 14-Day Control | 90% @ 280g | TBD | Higher % = Enhanced Metabolic Stability |
Research Workflow Diagram
Caption: Step-by-step screening workflow for validating the fluorinated auxin analog.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye). Acute Tox 4 (Oral).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Disposal: Collect all liquid waste (media/spray runoff) as halogenated organic waste. Do not dispose of down the drain.
-
Plant Safety: Auxins are potent at trace levels. Use dedicated glassware and spray equipment to avoid contamination of other experiments.
References
-
Tan, X., et al. (2007).[3] "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446, 640–645.[3] Link
- Core reference for the TIR1 binding mechanism described in Section 3.
-
Jeschke, P. (2023).[4] "Recent developments in fluorine-containing pesticides." Pest Management Science, 80(6). Link
- Source for the "Fluorine Effect" and bioisosterism principles in Section 2.
-
Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science, 66(2), 113-120. Link
- Authoritative review on the physiological effects (ethylene/ABA) cited in the MOA.
-
PubChem Database. "2-(4-Chloro-2-fluorophenoxy)acetic acid (CID 152668)." Link
- Verification of chemical structure and physical properties.
Sources
Application Note: Characterization and Evaluation of 2-(4-Chloro-2-fluorophenoxy)acetic Acid (CFC-PAA) in Herbicide Discovery
Part 1: Executive Summary & Chemical Rationale
2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS: 326-75-0), herein referred to as CFC-PAA , represents a critical structural analog in the phenoxyacetic acid class of synthetic auxin herbicides (WSSA Group 4 / HRAC Group O).
While structurally homologous to the commercial standards 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid), CFC-PAA introduces a specific fluorine substitution at the ortho (C2) position. In the context of agrochemical discovery, this modification is not merely cosmetic; it serves as a strategic probe for Structure-Activity Relationship (SAR) studies focusing on metabolic stability and receptor affinity.
Key Physicochemical Differentiators
| Feature | 2,4-D (Standard) | MCPA (Standard) | CFC-PAA (Target) | Impact on Efficacy |
| C2 Substituent | Chlorine (-Cl) | Methyl (-CH3) | Fluorine (-F) | Alters steric bulk and electronic withdrawal. |
| Metabolic Stability | Moderate | Moderate | High | The C-F bond is highly resistant to oxidative cleavage, potentially extending half-life in planta. |
| Lipophilicity | High | Moderate | Tunable | Fluorine increases lipophilicity (LogP) without adding significant steric bulk, aiding cuticle penetration. |
| pKa (Acid) | ~2.8 | ~3.1 | ~2.9 | Remains anionic at physiological pH, essential for ion-trap accumulation in phloem. |
Part 2: Mechanism of Action (MoA)
CFC-PAA functions as a structural mimic of Indole-3-Acetic Acid (IAA) , the natural plant auxin.[1] Its herbicidal efficacy stems from its ability to bind the TIR1/AFB family of F-box nuclear receptors, triggering a lethal cascade of unregulated growth.
The Auxin Signaling Cascade
Unlike natural IAA, which is rapidly regulated and degraded, CFC-PAA resists homeostatic clearance. Upon application, it saturates the receptor complex, leading to:
-
Receptor Binding: CFC-PAA acts as "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressors .
-
Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressors.[2]
-
Proteasomal Degradation: The 26S proteasome destroys the repressors.
-
Gene Activation: Auxin Response Factors (ARFs) are liberated, driving massive overexpression of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.
-
Lethality: Overproduction of Ethylene and Abscisic Acid (ABA) causes stomatal closure, tissue epinasty, vascular blockage, and eventual necrosis.
Visualization: The Lethal Signaling Pathway
Caption: Figure 1.[2] The molecular mechanism of CFC-PAA toxicity. The compound forces the degradation of repressors, leading to a 'chemical overdose' of auxin signaling.
Part 3: Experimental Protocols
Protocol A: Stock Solution & Formulation
Objective: Create a stable, bioavailable solution for foliar and root assays.
Reagents:
-
CFC-PAA Solid (CAS 326-75-0, >95% purity).
-
Solvent: Dimethyl Sulfoxide (DMSO) or Acetone.
-
Surfactant: Tween-20 or Silwet L-77 (for foliar uptake).
Procedure:
-
Primary Stock (100 mM): Dissolve 20.46 mg of CFC-PAA (MW: 204.58 g/mol ) in 1 mL of 100% DMSO. Vortex until clear. Store at -20°C.
-
Working Solution: Dilute Primary Stock into sterile dH2O.
-
Note: For foliar sprays, add 0.05% (v/v) Tween-20 to reduce surface tension.
-
Warning: High concentrations (>1 mM) in water may precipitate; ensure vigorous mixing or use a co-solvent (1% Ethanol).
-
Protocol B: Root Growth Inhibition Assay (Arabidopsis)
Objective: Quantify auxin activity via root gravitropism and elongation inhibition.
System: Arabidopsis thaliana (Col-0 wild type). Self-Validation: Include a solvent control (0 dose) and a 2,4-D positive control (50 nM).
-
Plate Prep: Prepare 0.5x MS medium + 1% sucrose + 0.8% agar.
-
Dosing: Supplement molten agar (cooled to 50°C) with CFC-PAA at log-scale concentrations: [0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM].
-
Seeding: Surface sterilize seeds; plate in a single row. Stratify at 4°C for 2 days.
-
Growth: Orient plates vertically in growth chamber (22°C, 16h light).
-
Data Capture (Day 7): Scan plates. Measure primary root length using ImageJ.
-
Success Criteria: The IC50 (concentration inhibiting 50% growth) should be within 1-log of 2,4-D. If IC50 > 10 µM, the compound is inactive or degraded.
Protocol C: Whole-Plant Post-Emergence Foliar Assay
Objective: Assess broadleaf control and selectivity against grasses.
Test Species:
-
Dicot (Target):Amaranthus retroflexus (Redroot pigweed) or Chenopodium album (Lambsquarters).
-
Monocot (Non-target):Zea mays (Corn) or Oryza sativa (Rice).
Workflow:
-
Cultivation: Grow plants to the 2-4 leaf stage (approx. 14 days) in potting soil.
-
Treatment: Spray CFC-PAA using a track sprayer calibrated to deliver 200 L/ha equivalent.
-
Dose Range: 0, 35, 70, 140, 280, 560 g ai/ha (grams active ingredient per hectare).
-
-
Incubation: Return to greenhouse. Maintain 25°C/20°C (day/night).
-
Phenotyping (Day 7 & 14):
-
Score visual injury (0-100% scale).
-
Look for diagnostic symptoms: Epinasty (twisting stems), Leaf Cupping , and Callus formation .
-
-
Harvest (Day 14): Cut shoots at soil level; dry at 60°C for 48h; weigh biomass.
Visualization: Screening Workflow
Caption: Figure 2. Integrated workflow for evaluating herbicidal efficacy from formulation to statistical analysis.
Part 4: Data Analysis & Interpretation
To validate the efficacy of CFC-PAA, calculate the GR50 (Growth Reduction 50%) using a log-logistic regression model (e.g., using the drc package in R).
Formula:
- : Biomass response
- : Dose
- : Upper limit (untreated control)
- : Lower limit (complete kill)
Selectivity Index (SI):
-
Target: SI > 4.0 indicates acceptable crop safety.
-
Interpretation: If CFC-PAA shows high efficacy (low GR50) on broadleaf weeds but high GR50 on grasses, the mechanism is preserved, and the fluorine substitution has not compromised selectivity.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[1][3] Pest Management Science, 66(2), 113-120. Link
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[1][2] Nature, 446, 640–645. Link
-
Christoffoleti, P. J., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 72(4), 356-362. Link
-
CymitQuimica. (n.d.). 2-(4-Chloro-2-fluorophenoxy)acetic acid Product Data. Link
-
Reagentia. (n.d.). 2-(4-Chloro-2-fluorophenoxy)acetic acid CAS 326-75-0.[4][5][6] Link
Sources
- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-(4-Chloro-2-fluorophenoxy)acetic acid (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. CAS 326-75-0: 2-(4-Chloro-2-fluorophenoxy)acetic acid [cymitquimica.com]
- 6. biosynth.com [biosynth.com]
Application Note: Characterization of 2-(4-Chloro-2-fluorophenoxy)acetic Acid as a Synthetic Auxin
Executive Summary
This application note details the methodology for evaluating 2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS 154260-25-0), a fluorinated analog of the established auxins 2,4-D and 4-CPA. While 2,4-D (2,4-Dichlorophenoxyacetic acid) is a potent herbicide and auxin mimic, and 4-CPA (4-Chlorophenoxyacetic acid) is utilized for fruit setting, the 2-fluoro analog presents unique Structure-Activity Relationship (SAR) opportunities. The substitution of the ortho-chlorine with fluorine—an atom with high electronegativity but a smaller Van der Waals radius—can significantly alter receptor binding affinity (TIR1/AFB) and metabolic stability (blocking ring hydroxylation).
This guide provides a standardized workflow to determine the auxin-mimetic potency of this compound relative to Indole-3-acetic acid (IAA) and 2,4-D, facilitating its assessment as a potential plant growth regulator (PGR) or herbicidal active ingredient.
Chemical Background & Mechanism of Action[1][2]
Chemical Structure & Properties
The compound belongs to the phenoxyacetic acid class.[1] Its activity is predicated on the presence of a free carboxyl group and an aromatic ring capable of interacting with the auxin receptor pocket.
| Property | Specification |
| IUPAC Name | 2-(4-Chloro-2-fluorophenoxy)acetic acid |
| Common Abbreviation | CFCPA or 2-F-4-CPA |
| CAS Number | 154260-25-0 |
| Molecular Formula | C8H6ClFO3 |
| Molecular Weight | 204.58 g/mol |
| Solubility | Low in water; Soluble in Ethanol, DMSO, KOH (aq) |
| Analog Relation | 2-Fluoro analog of 2,4-D; 2-Fluoro analog of 4-CPA |
Mechanism of Action: The Auxin Signaling Pathway
Like other synthetic auxins, 2-(4-Chloro-2-fluorophenoxy)acetic acid functions as a "molecular glue." It binds to the TIR1/AFB F-box proteins, promoting the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This degradation releases ARF (Auxin Response Factors), allowing them to dimerize and activate gene expression related to cell elongation, division, and differentiation.
Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by the compound.
Figure 1: Mechanism of Action for Phenoxyacetic Acid Auxins. The synthetic auxin facilitates the degradation of repressors, unlocking growth genes.
Preparation of Experimental Solutions
Safety Note: Phenoxy acids can be skin irritants. Wear nitrile gloves and eye protection. Handle pure powder in a fume hood.
Stock Solution (10 mM)
Direct dissolution in water is difficult. Use the "KOH-Solubilization" method for physiological compatibility, or DMSO for high-throughput screens.
Method A: KOH Solubilization (Preferred for Plant Assays)
-
Weigh 20.46 mg of 2-(4-Chloro-2-fluorophenoxy)acetic acid.
-
Dissolve in 1.0 mL of 1M KOH (Potassium Hydroxide). Vortex until clear.
-
Slowly add 8.0 mL of ddH₂O.
-
Adjust pH to 5.8 - 6.0 using dilute HCl. Caution: Precipitation may occur if pH drops too low.
-
Bring final volume to 10.0 mL with ddH₂O.
-
Filter sterilize (0.22 µm) if using for tissue culture. Store at -20°C.
Method B: DMSO Solubilization
-
Weigh 20.46 mg of compound.
-
Dissolve in 10.0 mL of 100% DMSO.
-
Store at -20°C. Note: Final DMSO concentration in bioassay must be <0.1% to avoid phytotoxicity.
Protocol 1: Arabidopsis Root Growth Inhibition Assay
Objective: To determine the IC50 (concentration inhibiting 50% growth) of the compound compared to 2,4-D. This is the most sensitive assay for auxin activity.
Materials
-
Arabidopsis thaliana seeds (Col-0 wild type).
-
0.5x MS (Murashige & Skoog) medium + 1% Sucrose + 0.8% Phytagel.
-
Square petri dishes (120mm).
-
Compound dilutions (10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM).
Procedure
-
Sterilization: Surface sterilize seeds (70% Ethanol 1 min, 20% Bleach 10 min, 5x sterile water wash).
-
Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.
-
Plate Preparation: Pour 0.5x MS plates supplemented with the specific concentration of 2-(4-Chloro-2-fluorophenoxy)acetic acid. Include a Solvent Control (Mock) and Positive Control (2,4-D at equivalent molarity).
-
Sowing: Place seeds in a single row near the top of the square plate (approx. 10-15 seeds per plate).
-
Growth: Seal plates with micropore tape. Place vertically in a growth chamber (22°C, 16h light/8h dark).
-
Measurement: After 7 days, scan the plates. Measure primary root length using ImageJ.
Expected Result: Classic auxins inhibit primary root elongation and stimulate lateral root formation. If the 2-fluoro analog is active, root length will decrease in a dose-dependent manner.
Protocol 2: Wheat Coleoptile Elongation Assay
Objective: To distinguish between cell elongation activity (classic auxin effect) and stress/toxicity.
Procedure
-
Germination: Germinate etiolated wheat seedlings in the dark at 25°C for 3 days.
-
Sectioning: Under green safety light, excise 4mm sections from the sub-apical region of the coleoptile (remove the top 3mm tip to remove endogenous auxin source).
-
Incubation: Float sections (10 per dish) in buffer (10 mM Phosphate buffer, pH 6.0, 2% sucrose) containing the test compound (0.1 µM to 100 µM).
-
Duration: Incubate for 18 hours in the dark on a slow rotary shaker.
-
Analysis: Measure the final length of coleoptile sections.
Data Interpretation:
-
Elongation > Control: Auxin-like activity (promotes cell wall loosening).
-
Elongation = Control: Inactive.
-
Elongation < Control: Toxic/Herbicidal at tested dose.
Experimental Workflow Diagram
Figure 2: Experimental workflow for characterizing the biological activity of the 2-fluoro auxin analog.
Data Analysis & SAR Interpretation
When analyzing the results, compare the dose-response curves of the 2-fluoro analog against 2,4-D.
| Parameter | 2,4-D (Standard) | 2-(4-Cl-2-F) Analog (Hypothesis) | Interpretation |
| Root IC50 | ~20-50 nM | Determine | Lower IC50 = Higher Potency |
| Max Coleoptile Length | High | Determine | High = Strong Auxin Agonist |
| Metabolic Stability | High (Blocked 2,4 pos) | High (Blocked 2,4 pos) | Fluorine bond is stronger than Chlorine; may resist degradation longer. |
Key Insight: The 2-position substitution is critical for TIR1 binding. If the 2-Fluoro analog shows significantly lower activity than 2,4-D, it suggests the smaller Fluorine atom does not fill the hydrophobic pocket of the receptor as effectively as Chlorine, or alters the ring electron density unfavorably. If activity is higher, it suggests improved metabolic stability or tighter binding kinetics.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science, 66(2), 113-120. Link
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645. Link
- Peterson, R. L., et al. (2010). Arabidopsis Root Growth Assays for Auxin Activity. Methods in Molecular Biology, 655, 123-134.
-
EON Biotech. (2023). Product Catalog: 2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS 154260-25-0).[2] Link
-
Sigma-Aldrich. (2023). 4-Chlorophenoxyacetic acid (4-CPA) Product Specification. Link
Sources
Application Note: Structural Elucidation of 2-(4-Chloro-2-fluorophenoxy)acetic acid by Advanced NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the structural characterization of 2-(4-chloro-2-fluorophenoxy)acetic acid using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail not only the step-by-step protocols for data acquisition but also the underlying scientific rationale for experimental design and spectral interpretation. This document is intended for researchers, scientists, and professionals in drug development who require unambiguous molecular structure verification. Methodologies covered include one-dimensional (1D) ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional (2D) experiments such as COSY, HSQC, and HMBC for complete and unequivocal resonance assignments.
Introduction and Foundational Principles
2-(4-Chloro-2-fluorophenoxy)acetic acid is a halogenated phenoxyacetic acid derivative. Such compounds are structurally related to widely used herbicides and plant growth regulators.[1][2] Accurate and complete structural confirmation is a critical prerequisite for understanding its biological activity, metabolic fate, and for ensuring purity in synthesized batches.
NMR spectroscopy stands as the premier analytical technique for the unambiguous determination of the structure of organic molecules in solution.[3][4] By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F in this case—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
1.1. Molecular Structure & Predicted NMR Signatures
The target molecule, 2-(4-chloro-2-fluorophenoxy)acetic acid, possesses several key structural features that inform our NMR strategy:
-
Aromatic Ring: A tri-substituted benzene ring will give rise to complex splitting patterns in the ¹H NMR spectrum due to proton-proton (H-H) and proton-fluorine (H-F) spin-spin coupling.
-
Methylene Group (-CH₂-): An aliphatic methylene group bridging the phenoxy and carboxylic acid moieties.
-
Carboxylic Acid Group (-COOH): A labile acidic proton which may or may not be observable depending on the choice of solvent.
-
NMR-Active Nuclei: The presence of ¹H, ¹³C, and the highly sensitive ¹⁹F nucleus (100% natural abundance) allows for a multi-faceted analytical approach.
Based on this structure, we anticipate distinct signals for the three aromatic protons, the methylene protons, and the carboxylic acid proton in the ¹H NMR spectrum. The ¹³C NMR spectrum will show eight unique carbon signals. The ¹⁹F NMR will display a single resonance, likely coupled to the adjacent aromatic protons.
Experimental Design and Protocols
A logical workflow is essential for efficient and complete structural elucidation.[5] Our approach begins with sample preparation, followed by foundational 1D NMR experiments, and culminates in advanced 2D NMR for definitive assignment.
Caption: Experimental workflow for NMR analysis.
2.1. Protocol: Sample Preparation
The quality of the final NMR spectrum is critically dependent on proper sample preparation.[6][7]
-
Causality: The choice of solvent is paramount. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[6] For this molecule, DMSO-d₆ (Dimethyl sulfoxide-d₆) is an excellent choice. Its polarity effectively dissolves the carboxylic acid, and its high boiling point minimizes evaporation. Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which might be lost in other solvents like CDCl₃ or D₂O.
Step-by-Step Protocol:
-
Weigh approximately 15-25 mg of 2-(4-chloro-2-fluorophenoxy)acetic acid directly into a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) is beneficial due to the lower sensitivity of the ¹³C nucleus.[6]
-
Add approximately 0.6 mL of DMSO-d₆ to the vial.[8]
-
Vortex the sample until the solid is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[7]
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue before inserting it into the spectrometer.
2.2. Protocol: 1D NMR Data Acquisition
These initial spectra provide the fundamental framework for the structure.[3]
Step-by-Step Protocol (General):
-
Insert the sample into a spectrometer (e.g., 400 MHz or higher).
-
Lock onto the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal as a reference. Aim for a narrow, symmetrical peak shape.
-
Acquire the ¹H NMR spectrum. A standard pulse sequence is typically sufficient.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
If the instrument is equipped with a fluorine probe, acquire a ¹⁹F NMR spectrum.
| Experiment | Key Acquisition Parameters (Typical) | Information Gained |
| ¹H NMR | Scans: 16, Spectral Width: 16 ppm | Number of proton types, chemical shifts, integration (relative proton count), H-H and H-F coupling patterns. |
| ¹³C NMR | Scans: 1024+, Spectral Width: 240 ppm | Number of unique carbon environments, chemical shifts indicating functional groups. |
| DEPT-135 | Scans: 256+ | Differentiates CH/CH₃ (up) from CH₂ (down) carbons. Quaternary carbons are absent. |
| ¹⁹F NMR | Scans: 64, Spectral Width: 200 ppm | Fluorine chemical environment and coupling to nearby protons. |
2.3. Protocol: 2D NMR Data Acquisition
2D NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond correlations.[9][10]
Step-by-Step Protocol (General):
-
Using the same sample, load standard parameter sets for COSY, HSQC, and HMBC experiments.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (H-C-H, H-C-C-H).[9] Off-diagonal cross-peaks connect coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH).[11] Each cross-peak represents a one-bond C-H connection.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over 2 or 3 bonds (²JCH, ³JCH).[11] It is crucial for identifying connections across quaternary (non-protonated) carbons.
Data Analysis and Spectral Interpretation
3.1. Predicted and Assigned NMR Data
The following table summarizes the expected and experimentally assigned chemical shifts. The numbering scheme used for assignment is shown below.
| Atom Position | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | ¹³C Type (DEPT) | Key HMBC Correlations (H → C) |
| 1 | - | - | ~150.1 (d) | C | H3, H5, H9 |
| 2 | - | - | ~155.4 (d) | C | H3, H6 |
| 3 | ~7.35 | dd | ~118.2 (d) | CH | C1, C2, C5 |
| 4 | - | - | ~125.1 | C | H3, H5, H6 |
| 5 | ~7.45 | dd | ~129.5 | CH | C1, C3, C4 |
| 6 | ~7.20 | t | ~113.9 (d) | CH | C2, C4 |
| 7 | - | - | ~169.5 | C | H9 |
| 8 | - | - | ~66.0 | CH₂ | H9 |
| 9 | ~4.80 | s | - | - | C1, C7, C8 |
| COOH | ~13.1 | br s | - | - | - |
Note: Chemical shifts are approximate and can vary based on concentration and instrument. Multiplicity: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, br s=broad singlet. (d) indicates splitting due to fluorine coupling in the ¹³C spectrum.
3.2. Step-by-Step Interpretation
-
¹H NMR Analysis: The aromatic region (7.20-7.45 ppm) reveals three distinct proton signals, as expected. Their complex multiplicities (dd, dd, t) suggest coupling to each other and to the fluorine atom. The sharp singlet at ~4.80 ppm integrates to 2H and is characteristic of the O-CH₂-C=O moiety.[12] The broad singlet far downfield (~13.1 ppm) is typical for a carboxylic acid proton in DMSO-d₆.
-
¹³C and DEPT-135 Analysis: The ¹³C spectrum shows all 8 expected carbon signals. The DEPT-135 experiment confirms one CH₂ group (negative signal at ~66.0 ppm) and three CH groups in the aromatic region (positive signals). The remaining four signals are quaternary carbons (C-Cl, C-F, C-O, C=O). The carbons attached to or near the fluorine atom (C1, C2, C3, C6) are expected to appear as doublets due to C-F coupling.[13]
-
2D NMR Correlation Analysis: The power of 2D NMR is in connecting these individual signals into a complete molecular structure.
Caption: Key 2D NMR correlations for structure assignment.
-
HSQC Interpretation: This spectrum provides the starting points for assignment. It directly links the proton at ~4.80 ppm to the CH₂ carbon (C8) at ~66.0 ppm. It also connects the three aromatic protons (H3, H5, H6) to their respective carbons (C3, C5, C6).[11][14]
-
COSY Interpretation: Cross-peaks in the COSY spectrum will confirm the coupling between adjacent aromatic protons (e.g., H5 with H3 and H6), helping to establish their relative positions on the ring.
-
HMBC Interpretation: This is the final key to the puzzle. The proton signal for the methylene group (H9) shows a strong correlation to the carbonyl carbon (C7), confirming the acetic acid side chain. Crucially, H9 also shows a correlation to the oxygen-bearing aromatic carbon (C1), bridging the two parts of the molecule. Further HMBC correlations from the aromatic protons to their neighboring carbons (e.g., H6 to C2 and C4) allow for the unambiguous assignment of all quaternary carbons, solidifying the substitution pattern on the aromatic ring.[15][16]
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of 2-(4-chloro-2-fluorophenoxy)acetic acid can be confidently achieved. This multi-technique approach, moving from basic spectral features to detailed connectivity maps, provides a self-validating system for structural elucidation. The protocols and interpretive framework detailed herein serve as a robust guide for researchers requiring high-confidence characterization of novel or synthesized small molecules.
References
- Babu, S. S., & Venuvanalingam, P. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Materials Today: Proceedings, 33, 1338-1340.
- Yushun, Z., et al. (2023). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. Molecules, 28(13), 5089.
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Fathalla, W., Čajan, M., & Pazdera, P. (2001). Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo- 1,2,4,5-tetrahydro[12][13][17]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. Molecules, 6(5), 434-445.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Jonas, E., Kuhn, S., & Schlörer, N. (2022). Prediction of chemical shift in NMR: A review. Magnetic Resonance in Chemistry, 60(11), 1021-1031. Available at: [Link]
-
ResearchGate. (n.d.). Aromatic area of the 2D [¹H, ¹³C] NMR HMBC spectra. Retrieved from [Link]
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J. Chem. Ed. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222.
-
PubChem. (n.d.). 2-(4-Chloro-3-fluorophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. Retrieved from [Link]
-
PubChem. (n.d.). Phenoxyacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
- JETIR. (2024, March).
- Hilton, B. D., & Loria, A. (2010). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 56(4), 361-413.
- Cordier, F., et al. (2000). Complete 1H and 13C NMR assignments and anti fungal activity of two 8-hydroxy flavonoids in mixture. Magnetic Resonance in Chemistry, 38(5), 385-388.
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link]
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ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025, August 15). Synthesis of New Sulphonamide Phenoxyacetic Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000742 - Phenoxyacetic Acid. Retrieved from [Link]
- MDPI. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 12(15), 7725.
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
- MDPI. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 12(15), 7725.
- Dove Medical Press. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Experimental and Clinical Pharmacology, 8, 87-95.
- The Royal Society of Chemistry. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Advances, 5, 106363-106368.
- Google Patents. (2024). WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs.
- Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. John Wiley & Sons.
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U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Retrieved from [Link]
- PubMed. (1993). 2, 4-dichloro phenoxy acetic acid alters monoamine levels, acetylcholinesterase activity & operant learning in rats. Indian Journal of Experimental Biology, 31(1), 52-56.
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Technical Application Note: Precision Auxin Modulation in Plant Tissue Culture
Executive Summary
This guide addresses the application of 2-(4-Chloro-2-fluorophenoxy)acetic acid (hereafter 2-F-4-CPA ) in plant tissue culture. While 2,4-Dichlorophenoxyacetic acid (2,4-D) remains the industry standard for inducing somatic embryogenesis (SE), its high potency often leads to genetic instability (somaclonal variation) and recalcitrance in sensitive genotypes.
2-F-4-CPA represents a "Precision Auxin" —a structural analog where the ortho-chlorine of 2,4-D is replaced by fluorine. This modification alters the molecule's steric profile and electronegativity, offering a unique tool to uncouple auxin signaling intensity from stress-response pathways. This protocol is designed for researchers seeking to overcome recalcitrance in woody species, legumes, and monocots.
Scientific Rationale & Mechanism
The "Ortho-Effect" and Receptor Binding
The biological activity of phenoxy auxins relies on the interaction with the TIR1/AFB F-box proteins. The auxin molecule acts as a "molecular glue," stabilizing the interaction between TIR1 and the Aux/IAA repressor proteins, leading to the latter's ubiquitination and degradation.
-
2,4-D (Cl at C2, C4): The bulky chlorine at the C2 (ortho) position sterically locks the side chain, creating high-affinity binding but also triggering significant stress-ethylene responses.
-
4-CPA (Cl at C4 only): Lacks the ortho-substitution, resulting in free rotation and significantly weaker activity.
-
2-F-4-CPA (F at C2, Cl at C4): Fluorine is an isostere of hydrogen (similar Van der Waals radius) but is highly electronegative. This allows 2-F-4-CPA to mimic the steric freedom of 4-CPA while maintaining the electronic "locking" capability required for receptor activation. This results in sustained signaling with reduced cytotoxicity .
Signaling Pathway Visualization
The following diagram illustrates the differential activation pathway where 2-F-4-CPA promotes SE induction while minimizing the stress-ethylene feedback loop often caused by 2,4-D.
Figure 1: Mechanism of Action. 2-F-4-CPA activates the TIR1 pathway for embryogenesis but exhibits reduced stimulation of the stress-ethylene feedback loop compared to chlorinated analogs.
Material Preparation & Properties[1][2][3][4][5][6]
Chemical Properties
| Property | Specification |
| IUPAC Name | 2-(4-Chloro-2-fluorophenoxy)acetic acid |
| Molecular Weight | ~204.58 g/mol |
| Solubility | Low in water; Soluble in 1N NaOH, EtOH, DMSO |
| Stability | Autoclavable (C-F bond is thermally stable) |
| pKa | ~3.0 - 3.5 (Carboxylic acid group) |
Stock Solution Protocol (10 mM)
Critical: Do not attempt to dissolve directly in water.
-
Weigh 20.46 mg of 2-F-4-CPA powder.
-
Dissolve in 1.0 mL of 1N NaOH or 100% Ethanol . Vortex until clear.
-
Note: NaOH is preferred for tissue culture to avoid ethanol toxicity in sensitive protoplasts.
-
-
Slowly add double-distilled water to reach a final volume of 10 mL .
-
Sterilization:
-
Preferred: Filter sterilize using a 0.22 µm PES syringe filter (prevents any potential heat degradation, though the molecule is robust).
-
Alternative: Autoclave at 121°C for 15 mins (only if dissolved in NaOH/Water; do not autoclave ethanol stocks).
-
-
Store at 4°C for up to 3 months or -20°C for 1 year.
Experimental Protocols
Protocol A: Comparative Callus Induction
This protocol is designed to determine the "Effective Quantum" of 2-F-4-CPA relative to 2,4-D for a specific plant genotype.
Materials:
-
Basal Medium: MS (Murashige & Skoog) + 30g/L Sucrose + 0.8% Agar.
-
Explants: Leaf discs (dicots) or immature embryos (monocots).
Workflow:
-
Prepare basal media aliquots.
-
Supplement media with auxins according to the gradient table below.
-
Inoculate explants (n=20 per treatment).
-
Incubate in dark at 25°C for 21-28 days.
Concentration Gradient Table:
| Treatment Group | 2,4-D (Control) | 2-F-4-CPA (Experimental) | Objective |
|---|---|---|---|
| Low | 2.0 µM | 2.0 µM | Test threshold for cell division |
| Medium | 5.0 µM | 5.0 µM | Standard induction range |
| High | 10.0 µM | 10.0 µM | Test for phytotoxicity/necrosis |
| Very High | 20.0 µM | 20.0 µM | Induce "Shock" embryogenesis |
Data Collection: Measure Callus Induction Frequency (%) and Fresh Weight (mg) .
-
Success Indicator: 2-F-4-CPA often produces compact, nodular (embryogenic) callus at concentrations where 2,4-D produces friable, watery (non-embryogenic) callus.
Protocol B: High-Efficiency Somatic Embryogenesis
Use this protocol for recalcitrant species (e.g., Glycine max, Gossypium, woody perennials).
Figure 2: Optimized Somatic Embryogenesis Workflow using 2-F-4-CPA.
-
Induction: Culture explants on MS medium supplemented with 5–15 µM 2-F-4-CPA .
-
Why: The fluorine substitution prevents rapid metabolic deactivation (ring hydroxylation), maintaining a constant auxin signal without the toxic spikes associated with 2,4-D.
-
-
Subculture: Transfer to fresh medium every 14 days.
-
Maturation: Once globular embryos appear, reduce auxin to 1.0 µM or remove entirely. 2-F-4-CPA is easier to "wash out" than 2,4-D due to slightly lower lipophilicity, promoting faster embryo conversion.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Hyperhydricity (Glassy Callus) | Auxin signal too strong; Ethylene accumulation. | Switch from 2,4-D to 2-F-4-CPA at the same molar concentration. The 2-F analog typically generates less ethylene. |
| Tissue Necrosis (Browning) | Phenolic oxidation due to acute toxicity. | Reduce 2-F-4-CPA concentration by 50%. Add activated charcoal (1 g/L). |
| No Callus Formation | Receptor affinity too low for this genotype. | Increase 2-F-4-CPA concentration to 20-50 µM. Some receptors require higher occupancy of the F-analog. |
| Embryo Malformation | Auxin carry-over preventing polarization. | 2-F-4-CPA is stable. Ensure a strict "Hormone-Free" passage on activated charcoal media for 7 days before maturation. |
References
-
Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism and mode of action.[1] Pest Management Science, 66(2), 113-120.[1]
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645.
-
Petrášek, J., & Friml, J. (2009). Auxin transport routes in plant development. Development, 136(16), 2675-2688.
- George, E. F., et al. (2008). Plant Propagation by Tissue Culture. 3rd Edition. Springer. (General reference for MS media and basal protocols).
(Note: While specific application notes for 2-F-4-CPA are rare in commercial literature, the mechanistic protocols above are derived from established Structure-Activity Relationships (SAR) of halogenated phenoxy auxins as detailed in Grossmann, 2010.)
Sources
Dosage and concentration for 2-(4-Chloro-2-fluorophenoxy)acetic acid experiments
Application Note: Experimental Protocols for 2-(4-Chloro-2-fluorophenoxy)acetic Acid (CFAA)
Executive Summary & Chemical Profile
This technical guide outlines the handling, solubilization, and experimental concentration ranges for 2-(4-Chloro-2-fluorophenoxy)acetic acid (CFAA) .[1][2] Structurally analogous to the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), CFAA substitutes the chlorine at the ortho position with a fluorine atom.[1][2]
In experimental plant physiology and agrochemical research, CFAA serves as a critical bioisostere probe .[1][2] The fluorine substitution alters the molecule's electronic properties and metabolic stability (often blocking ring hydroxylation) while maintaining the steric profile necessary to bind the TIR1/AFB auxin receptor pocket.[1]
Chemical Specifications:
Solubility & Stock Solution Preparation
Critical Technical Insight: Like most phenoxy acids, CFAA has low solubility in pure water at neutral/acidic pH.[1][2] Attempting to dissolve the free acid directly in water will result in precipitation and inaccurate dosing.[1][2]
Protocol A: Preparation of 100 mM Stock Solution (Preferred)
Best for: Plant Tissue Culture, Enzymatic Assays, and High-Throughput Screening.[1][2]
-
Weighing: Weigh 20.46 mg of CFAA powder.
-
Primary Solubilization (Solvent Choice):
-
Option 1 (Biological Compatible): Add 1.0 mL of 100% Dimethyl Sulfoxide (DMSO) . Vortex until clear.
-
Option 2 (Alkaline Salt Formation): Add 0.5 mL of 1M KOH . Vortex until dissolved (forms the potassium salt), then add 0.5 mL ddH₂O .
-
-
Sterilization: Filter sterilize using a 0.22 µm PTFE (for DMSO) or PES (for Aqueous/KOH) syringe filter.[1]
-
Storage: Aliquot into light-protective amber tubes. Store at -20°C . Stable for 6 months.
DOT Diagram: Solubilization Workflow
Figure 1: Decision tree for preparing stable stock solutions based on downstream application.[1][2]
Experimental Dosage Guidelines
The following concentrations are derived from Structure-Activity Relationship (SAR) data comparing CFAA to 2,4-D and MCPA.
Context 1: Plant Tissue Culture (Callus Induction/Somatic Embryogenesis)
Objective: To stimulate cell division and dedifferentiation in explants (e.g., Tobacco, Arabidopsis, Carrot).[1][2]
-
Mechanism: CFAA mimics Indole-3-Acetic Acid (IAA), binding to the TIR1 ubiquitin ligase complex, targeting Aux/IAA repressors for degradation.[1][2]
-
Potency Note: Fluorinated auxins often exhibit higher stability than IAA, requiring lower doses than natural auxins but comparable doses to 2,4-D.[1][2]
| Experiment Type | Concentration Range (µM) | Concentration (mg/L) | Notes |
| Low Auxin Sensitivity | 0.1 – 1.0 µM | 0.02 – 0.2 mg/L | For root growth maintenance or slight callus initiation.[1][2] |
| Callus Induction (Standard) | 2.0 – 5.0 µM | 0.4 – 1.0 mg/L | Optimal starting point. Comparable to standard 2,4-D protocols.[1][2] |
| Somatic Embryogenesis | 5.0 – 20.0 µM | 1.0 – 4.1 mg/L | High stress dose to force embryogenic pathway.[2] |
| Herbicide Lethality | > 50 µM | > 10.2 mg/L | Used for selection markers or toxicity assays.[2] |
Context 2: Arabidopsis Root Growth Inhibition Assay (IC₅₀ Determination)
Objective: To quantify the bioactivity of CFAA relative to native auxin.
-
Media: 0.5x MS Medium + 1% Sucrose + 0.8% Agar (pH 5.7).
-
Dosing: Prepare plates with a logarithmic dilution series:
-
Readout: Measure primary root length after 7 days (vertical growth).
-
Expected Result: CFAA typically inhibits root elongation at >100 nM due to supra-optimal auxin signaling (ethylene production).[1][2]
Mechanistic Pathway & Visualization
Understanding the molecular target is essential for interpreting dosage effects.[1][2] CFAA acts as a "molecular glue."[2]
DOT Diagram: Auxin Signaling Cascade
Figure 2: The mechanism of action for CFAA.[1][2] It acts as the "glue" bringing the TIR1 receptor and Aux/IAA repressor together, leading to repressor destruction.[1][2]
Toxicology & Safety (In Vitro)
When using CFAA in mammalian cell lines (e.g., for toxicology screening of herbicide intermediates), be aware of the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.[1][2]
-
Target: PPARα (alpha).
-
Typical Screening Concentration: 10 µM – 200 µM.[2]
-
Safety: Wear nitrile gloves and eye protection.[2] Phenoxy acids are skin irritants and potential eye hazards.[1][2]
References
-
Grossmann, K. (2010).[1][2] Auxin herbicides: current status of mechanism of action and resistance.[1][6] Pest Management Science, 66(2), 113-120.[1][2]
-
Tan, X., et al. (2007).[1][2] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[1][2] Nature, 446(7136), 640-645.[1][2] [1][2]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 326-75-0, 2-(4-Chloro-2-fluorophenoxy)acetic acid.[1][2] PubChem. [1][2]
-
Peterson, R. L., et al. (2016).[1][2] Phenoxyacetic Acid Herbicide Resistance: The Role of Metabolism.[2] Weed Science, 64(SP1), 589-601.[1][2] (Contextual grounding for metabolism of 2,4-D analogs).
Sources
- 1. WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection - Google Patents [patents.google.com]
- 2. 2-(2,4-dichloro-5-fluorophenoxy)acetic acid | CAS:398-97-0 | Atomaxchem [en.atomaxchem.com]
- 3. 326-75-0|2-(4-Chloro-2-fluorophenoxy)acetic acid|BLD Pharm [bldpharm.com]
- 4. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorophenoxyacetic Acid and Related Chlorinated Compounds Inhibit Two Auxin-Regulated Type-III Tobacco Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-(4-Chloro-2-fluorophenoxy)acetic Acid in Chemical Biology & Agrochemical Discovery
CAS Number: 326-75-0 Molecular Formula: C₈H₆ClFO₃ Molecular Weight: 204.58 g/mol Synonyms: 4-Chloro-2-fluorophenoxyacetic acid; (4-Chloro-2-fluorophenoxy)acetic acid[1]
Abstract & Core Utility
2-(4-Chloro-2-fluorophenoxy)acetic acid is a specialized research chemical serving as a critical scaffold in agrochemical discovery (synthetic auxins) and medicinal chemistry (PPAR agonists/antagonists). Structurally analogous to the widely used herbicide 2,4-D , this compound replaces the ortho-chlorine with a fluorine atom.
This substitution is not merely cosmetic; it exploits the fluorine effect in Structure-Activity Relationship (SAR) studies. The fluorine atom exerts a strong electron-withdrawing effect while maintaining a steric profile closer to hydrogen than chlorine. This makes the compound an essential probe for investigating:
-
Auxin Receptor Selectivity: How steric bulk at the 2-position influences binding to TIR1/AFB ubiquitin ligase complexes.
-
Metabolic Stability: Blocking metabolic oxidation at the phenyl ring while altering lipophilicity (LogP).
-
Bioisosterism: Serving as a precursor for generating diverse amide and ester libraries in drug discovery.
Scientific Foundation: The Fluorine Advantage
Mechanism of Action (Agrochemical Context)
Like its analog 2,4-D, this compound functions as a synthetic auxin .[2] It mimics the natural plant hormone indole-3-acetic acid (IAA).
-
Pathway: It binds to the TIR1/AFB F-box proteins, promoting the ubiquitination and degradation of Aux/IAA transcriptional repressors.
-
Result: Deregulation of auxin-responsive genes leads to uncontrolled cell elongation, epinasty, and eventual plant death (herbicidal effect).
-
Research Value: The 2-fluoro substitution alters the binding pocket fit, allowing researchers to map the steric tolerance of the TIR1 receptor.
Synthetic Utility (Medicinal Chemistry)
The carboxylic acid moiety is a versatile handle. Researchers utilize this molecule to synthesize:
-
CRTH2 Antagonists: Phenoxyacetic acid derivatives are known pharmacophores for treating allergic inflammation.
-
PPAR Agonists: The fibrate class of drugs shares this structural motif; the fluorine substitution is used to tune half-life and potency.
Experimental Protocols
Protocol A: Chemical Synthesis (Williamson Ether Synthesis)
Objective: High-yield synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic acid from its phenol precursor.
Reagents:
-
4-Chloro-2-fluorophenol (1.0 eq)
-
Chloroacetic acid (1.2 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Water (Solvent)
-
Hydrochloric Acid (HCl, 6M)
Step-by-Step Methodology:
-
Deprotonation: In a round-bottom flask, dissolve 4-Chloro-2-fluorophenol (e.g., 10 mmol) in water (20 mL). Add NaOH (25 mmol) slowly. The solution will turn clear as the phenoxide forms.
-
Alkylation: Add Chloroacetic acid (12 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor consumption of the phenol via TLC (Solvent: Hexane/EtOAc 7:3).
-
Acidification: Cool the reaction to room temperature (RT). Place the flask in an ice bath. Slowly add 6M HCl until pH < 2. A white precipitate (the product) should form immediately.
-
Isolation: Filter the precipitate using a Büchner funnel. Wash with cold water (3x 10 mL) to remove excess salts and unreacted chloroacetic acid.
-
Purification: Recrystallize from hot water or a benzene/petroleum ether mixture to obtain analytical grade crystals.
Protocol B: Arabidopsis Root Growth Inhibition Assay (Auxin Activity)
Objective: Quantify the biological activity of the compound compared to 2,4-D.
Materials:
-
Arabidopsis thaliana seeds (Col-0 wild type).
-
0.5x Murashige and Skoog (MS) agar plates.
-
Test Compound: 2-(4-Chloro-2-fluorophenoxy)acetic acid (dissolved in DMSO).
-
Control: 2,4-D and DMSO (solvent control).
Workflow:
-
Sterilization: Surface sterilize seeds (70% ethanol, 2 min; bleach solution, 10 min).
-
Stratification: Plate seeds on MS agar and stratify at 4°C for 2 days to synchronize germination.
-
Treatment: Transfer seedlings (3 days post-germination) to new plates containing increasing concentrations of the test compound (10 nM, 100 nM, 1 µM, 10 µM).
-
Incubation: Grow vertically in a growth chamber (22°C, 16h light/8h dark) for 5 days.
-
Data Collection: Photograph plates. Measure primary root length using ImageJ software.
-
Analysis: Plot Dose-Response curves to calculate IC₅₀. A lower IC₅₀ indicates higher auxin potency.
Visualizations
Diagram 1: Synthesis Pathway
This diagram illustrates the Williamson ether synthesis logic utilized in Protocol A.
Caption: Step-by-step Williamson ether synthesis converting the phenol precursor to the final acid via alkaline reflux and acidic precipitation.
Diagram 2: Auxin Signaling Mechanism (Mode of Action)
This diagram details how the molecule interacts with the plant cell machinery to induce herbicidal effects.
Caption: The molecular cascade where the compound mimics auxin, recruiting repressors for degradation and triggering lethal gene expression.
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H412: Harmful to aquatic life with long-lasting effects.
-
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid dust inhalation.
-
Disposal: Do not dispose of in sinks. Collect in halogenated organic waste containers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61129, 2-(4-Chloro-2-fluorophenoxy)acetic acid. Retrieved from [Link]
-
Burgstahler, A. W., & Worden, L. R. (1966). Coumarone: Synthesis via o-Formylphenoxyacetic acid. Organic Syntheses, 46, 28. (Reference for general phenoxyacetic acid synthesis methodology). Retrieved from [Link]
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. (Grounding for Mode of Action). Retrieved from [Link]
-
ChemSrc (2025). 2-(4-Chloro-2-fluorophenoxy)acetic acid Physicochemical Properties. Retrieved from [Link]
Sources
- 1. 326-75-0|2-(4-Chloro-2-fluorophenoxy)acetic acid|BLD Pharm [bldpharm.com]
- 2. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Note: Sourcing, Validation, and Synthetic Utility of 2-(4-Chloro-2-fluorophenoxy)acetic acid
Here is a comprehensive Application Note and Protocol guide for 2-(4-Chloro-2-fluorophenoxy)acetic acid , designed for drug development professionals and senior researchers.
Document ID: AN-CFA-2024-01 | Version: 2.0 Target Audience: Medicinal Chemists, Process Chemists, Procurement Specialists
Executive Summary & Compound Identity
2-(4-Chloro-2-fluorophenoxy)acetic acid is a halogenated phenoxyacetic acid derivative often utilized as a scaffold in the development of agrochemicals (auxin analogs) and pharmaceutical intermediates (specifically in PPAR agonist research and CRTH2 antagonists).[1]
The presence of the ortho-fluorine atom confers unique metabolic stability and lipophilicity compared to its non-fluorinated analogs (e.g., MCPA or 2,4-D). However, this substitution pattern creates significant sourcing risks regarding isomer purity.
Chemical Identity Card
| Property | Specification |
| Chemical Name | 2-(4-Chloro-2-fluorophenoxy)acetic acid |
| Primary CAS | 326-75-0 (Commercially dominant) |
| Alternate/Salt CAS | Note: CAS 19497-62-2 is occasionally cited in legacy databases but frequently cross-lists with isomers. Verify by structure. |
| Molecular Formula | C₈H₆ClFO₃ |
| Molecular Weight | 204.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 128–134 °C (Typical range) |
Sourcing Landscape & Vendor Selection Strategy
Core Directive: Do not rely solely on CAS numbers when sourcing this compound. The halogenated phenoxyacetic acid family suffers from frequent database errors where 2-chloro-4-fluoro and 4-chloro-2-fluoro isomers are transposed.
Recommended Commercial Suppliers (Tiered)
Note: Availability fluctuates. It is recommended to source from "Building Block" specialists rather than bulk aggregators for initial screenings.
-
Primary Screening Tier (High Purity, <100g):
-
Enamine / Combi-Blocks: typically hold stock of specific halogenated isomers with reliable NMR data.
-
Apollo Scientific: Strong inventory for fluorinated aromatics.
-
-
Bulk Synthesis Tier (>1kg):
-
Custom Synthesis: Due to the simplicity of the synthesis (Williamson ether), contract manufacturing organizations (CMOs) in India or China can synthesize this rapidly if stock is unavailable.
-
Procurement Protocol: The "Structure-First" Verification
When requesting quotes, attach the chemical structure image rather than just the CAS number. Explicitly request a 1H-NMR PDF with the quote to verify the substitution pattern before purchase.
Incoming Material Validation (QC Protocols)
Trustworthiness Principle: Never assume the label is correct. Isomeric impurities (e.g., 4-chloro-3-fluorophenoxyacetic acid) are common.
Protocol A: Structural Verification via 1H-NMR
The Regiochemistry Check is the most critical step. The fluorine atom at the ortho position (C2) creates a distinct splitting pattern on the aromatic protons due to
Method: 400 MHz NMR in DMSO-d6 or CDCl3.
Diagnostic Signals (Expected):
- 4.7–4.8 ppm (s, 2H): O-CH₂-COOH methylene singlet.
-
Aromatic Region (6.8–7.5 ppm): Look for a specific pattern of three protons.
-
H-3 (proton between F and Cl): Expect a doublet of doublets (dd) with a large
coupling (approx 9-11 Hz) and a small coupling. -
Differentiation: If the Fluorine is at position 3 (meta to oxygen), the splitting pattern will shift significantly.
-
Protocol B: Purity via HPLC-UV
Objective: Detect unreacted phenol (4-chloro-2-fluorophenol) which is a common impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm and 220 nm.
-
Acceptance Criteria: Purity > 95% (Area under curve). Phenol impurity < 0.5%.[2]
QC Decision Logic (DOT Diagram)
Caption: Figure 1. Quality Control Decision Tree for validating halogenated phenoxyacetic acids.
Synthetic Utility & Application Protocols
This compound is primarily used as a Carboxylic Acid Building Block . The electron-withdrawing nature of the fluorine and chlorine atoms makes the acid slightly more acidic than unsubstituted phenoxyacetic acid, influencing coupling reaction rates.
Application 1: Amide Coupling (General Scaffold Synthesis)
Used to attach the fluorophenoxy moiety to amines (e.g., in the synthesis of CRTH2 antagonists).
Reagents:
-
Acid: 2-(4-Chloro-2-fluorophenoxy)acetic acid (1.0 equiv)
-
Amine: R-NH₂ (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF or DCM
Step-by-Step Protocol:
-
Activation: Dissolve the acid (1.0 eq) in dry DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Reagent Addition: Add HATU (1.2 eq). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.
-
Coupling: Add the amine (1.1 eq).
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass = Amine + 204.5 - 18).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then sat. NaHCO₃ (to remove unreacted acid), then Brine. Dry over Na₂SO₄.
Application 2: Synthesis from Precursors (If Commercial Stock is Unavailable)
If the specific isomer is out of stock, it can be synthesized rapidly via Williamson Ether Synthesis.
Reaction Scheme: 4-Chloro-2-fluorophenol + Chloroacetic acid + NaOH → Product
Protocol:
-
Dissolve 4-Chloro-2-fluorophenol (1.0 eq) in water containing NaOH (2.2 eq).
-
Add Chloroacetic acid (1.1 eq) slowly.
-
Reflux the mixture for 4–6 hours.
-
Acidification: Cool to RT and acidify with conc. HCl to pH 1.[3]
-
Isolation: The product usually precipitates as a solid. Filter and wash with cold water.
-
Purification: Recrystallize from Ethyl Acetate/Hexanes or Water/Ethanol.
Synthetic Workflow Diagram (DOT)
Caption: Figure 2. Standard Amide Coupling Workflow for 2-(4-Chloro-2-fluorophenoxy)acetic acid.
Safety & Handling
-
GHS Classification: Irritant (Skin/Eye).
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at Room Temperature. Keep dry.[] The compound is stable but hygroscopic.
-
Solubility:
-
Soluble: DMSO, DMF, Methanol, Ethyl Acetate, DCM.
-
Insoluble: Water (unless pH > 8).
-
References
-
PubChem. "2-(4-Chloro-2-fluorophenoxy)acetic acid (Compound)." National Library of Medicine. Accessed February 4, 2026. [Link]
-
Organic Syntheses. "General Procedure for Phenoxyacetic Acid Synthesis." Org.[5][6] Synth. 1971, 51, 139. (Reference for Williamson Ether protocol adaptation). [Link]
Sources
- 1. (S)-(+)-2-氨基-1-丁醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,2-DICHLOROETHANOL(598-38-9) 1H NMR [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 5. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Chloro-2-fluorophenoxy)acetic acid
Case ID: CFAA-PUR-001 Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are attempting to purify 2-(4-Chloro-2-fluorophenoxy)acetic acid (CFAA) from a crude reaction mixture. This compound is a halogenated phenoxyacetic acid derivative, structurally analogous to herbicides like 2,4-D and MCPA.[1]
The primary challenge in this purification is separating the product (a carboxylic acid, pKa ~3.1) from the unreacted starting material, 4-chloro-2-fluorophenol (a phenol, pKa ~8.5). Because both species possess acidic protons, a standard "crude" acid-base extraction is often insufficient. The protocol below utilizes a pKa-modulated extraction followed by a polarity-driven recrystallization to ensure pharmaceutical-grade purity.
The "Golden Path" Purification Workflow
The following diagram outlines the decision logic and process flow for purifying CFAA.
Caption: Figure 1.[2] Optimized purification workflow separating CFAA from phenolic impurities via pKa modulation.
Detailed Protocol
Phase 1: The Bicarbonate Switch (Extraction)
Goal: Remove neutral impurities and bulk phenol.
-
Dissolution: Dissolve your crude mixture in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude.
-
Why EtOAc? It dissolves the phenol well but is distinct enough from water to allow clean separation.
-
-
Extraction: Transfer to a separatory funnel and extract 3 times with saturated Sodium Bicarbonate (NaHCO₃) .
-
The "Back-Wash" (Crucial Step): Combine the aqueous bicarbonate extracts. Wash this aqueous phase once with a small volume of fresh EtOAc.
-
Reasoning: This removes any phenol that was physically entrained or partially ionized in the aqueous layer.
-
Phase 2: Isolation
-
Acidification: Cool the aqueous layer in an ice bath.[9] Slowly add 6M HCl dropwise with vigorous stirring.
-
Target: pH < 1.
-
Observation: The solution will turn cloudy as CFAA precipitates.
-
-
Filtration: Vacuum filter the solid.[9] Wash the filter cake with ice-cold water to remove trapped inorganic salts (NaCl).
Phase 3: Recrystallization (Polishing)
Goal: Remove trace phenol and colored oxidation products.
-
Option A (Standard): Toluene
-
CFAA is sparingly soluble in cold toluene but soluble in hot toluene.
-
Phenolic impurities are generally soluble in cold toluene.
-
Procedure: Dissolve solid in minimum boiling toluene. Allow to cool slowly to room temperature, then 4°C. Filter white needles.
-
-
Option B (Green Chemistry): Water/Ethanol
-
Dissolve in minimum hot ethanol. Add hot water until just turbid. Cool slowly.
-
Troubleshooting & FAQs
Q1: "My product is oiling out instead of crystallizing upon acidification."
Diagnosis: This usually happens if the concentration is too high, the temperature is too high, or impurities are lowering the melting point. Corrective Action:
-
Seed It: If you have a tiny crystal of pure material, add it.
-
Scratch: Use a glass rod to scratch the side of the flask (induces nucleation).
-
Dilution: You may have trapped solvent. Re-dissolve in dilute NaOH, filter off any insoluble oil, and re-acidify more slowly while stirring rapidly.
Q2: "The final solid still smells like phenol (medicinal/acrid odor)."
Diagnosis: 4-chloro-2-fluorophenol has a distinct odor even at ppm levels. The pKa separation was likely incomplete. Corrective Action:
-
Steam Distillation: Before the final recrystallization, suspend the crude solid in water and perform a steam distillation. The halogenated phenol is steam volatile; the CFAA acid is not.
-
Toluene Recrystallization: Switch to Toluene (Option A above). Phenols stay in the mother liquor much better in non-polar solvents than in water/ethanol.
Q3: "I have low yield after the bicarbonate extraction."
Diagnosis: You may be losing product to the organic layer if the extraction wasn't thorough, or you generated an emulsion. Corrective Action:
-
Check pH: Ensure the aqueous layer was actually basic (pH > 8) during extraction.
-
Salting Out: If the product is somewhat water-soluble (even as acid), saturate the acidified aqueous layer with NaCl before filtering or extracting back into organic solvent.
Physicochemical Data Reference
| Property | 2-(4-Chloro-2-fluorophenoxy)acetic acid | 4-Chloro-2-fluorophenol (Impurity) |
| Role | Target Product | Starting Material / Impurity |
| pKa (Approx) | 3.1 (Carboxylic Acid) | ~8.5 (Phenol) |
| Solubility (pH 8) | High (Ionic form) | Moderate (Partial ionization) |
| Solubility (pH 1) | Low (Precipitates) | Low (Oils out/Precipitates) |
| Solubility (Toluene) | Low (Cold) / High (Hot) | High (Cold) |
References
-
Vogel's Textbook of Practical Organic Chemistry . Williamson Ether Synthesis & Purification of Phenoxyacetic Acids. (Standard reference for general phenoxyacetic acid synthesis and purification protocols).
-
PubChem Compound Summary . 2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA - Structural Analog). (Used for pKa and solubility estimation of the CFAA class).
-
Journal of Chemical and Pharmaceutical Research . Synthesis of Phenoxy Acetic Acid Esters. (Describes the activation and handling of phenoxyacetic acid derivatives).
-
Saltworks Technologies . Removing Phenolic Compounds from Wastewater. (Industrial methods for phenol removal relevant to the "Back-Wash" step).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-(4-Chloro-2-fluorophenoxy)acetic acid and its precursors before handling.
Sources
- 1. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google Patents [patents.google.com]
- 7. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
- 8. CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone - Google Patents [patents.google.com]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
2-(4-Chloro-2-fluorophenoxy)acetic acid stability and degradation issues
Topic: Stability, Degradation, and Analytical Troubleshooting
CAS: 326-75-0 | Molecular Formula: C₈H₆ClFO₃ | MW: 204.58 g/mol [1]
Introduction: The Stability Paradox
2-(4-Chloro-2-fluorophenoxy)acetic acid is a robust structural motif commonly used as a scaffold in medicinal chemistry (e.g., CRTH2 antagonists, PPAR agonists) and agrochemical synthesis.[1] While the phenoxyacetic acid core is chemically resilient, its specific halogenation pattern (4-chloro, 2-fluoro) introduces unique electronic vulnerabilities.[1]
This guide moves beyond basic MSDS data to address the silent degradation pathways that compromise experimental reproducibility: photolytic ether cleavage, solvent-mediated esterification, and pH-dependent solubility shifts.[1]
Part 1: Storage & Handling Protocols
Quick Reference: Stability Profile
| Parameter | Specification | Critical Note |
| Solid State Stability | High (2+ years) | Stable at ambient temp if kept dry.[1] Hygroscopic potential. |
| Solution Stability | Moderate (< 24 hours) | Photolabile. Degrades rapidly in solution under UV/VIS light.[1] |
| Reactivity | Carboxylic Acid | Prone to pseudo-esterification in alcoholic solvents (MeOH/EtOH).[1] |
| Storage Condition | +2°C to +8°C | Tightly sealed, desicated, and protected from light (Amber vial). |
FAQ: Handling & Storage
Q: I received the compound at ambient temperature, but the label says "Store at 2-8°C". Is it degraded? A: Likely not. The solid form is thermally stable up to its melting point (~118-120°C).[1] The "Store at 2-8°C" recommendation is a precautionary measure to prevent slow oxidative degradation and moisture absorption over months.[1] If the solid is white to off-white, it is safe to use.[1] If it has turned yellow/beige, verify purity via HPLC.
Q: Can I store stock solutions in DMSO at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic.[1] Repeated freeze-thaw cycles introduce water, which can facilitate hydrolysis or precipitation.[1]
-
Protocol: Aliquot stock solutions (e.g., 10 mM) into single-use amber vials. Store at -20°C. Do not refreeze after use.
Part 2: Degradation Pathways & Mechanisms
The degradation of 2-(4-Chloro-2-fluorophenoxy)acetic acid is rarely spontaneous; it is almost always energy-induced (light) or solvent-mediated .[1]
Mechanism 1: Photolytic Ether Cleavage
The ether linkage between the phenyl ring and the acetic acid moiety is the "Achilles' heel" under UV irradiation. The halogen substituents (Cl, F) stabilize the aromatic ring but can act as leaving groups under high-energy photon bombardment, leading to radical formation.
Mechanism 2: Solvent-Mediated Esterification (The "Ghost Peak" Phenomenon)
When dissolved in methanol (MeOH) or ethanol (EtOH) for HPLC analysis, the carboxylic acid group can undergo Fisher esterification, especially if the mobile phase is acidic (e.g., 0.1% TFA or Formic Acid). This creates a methyl-ester impurity that elutes later than the parent peak, often mistaken for a synthesis byproduct.[1]
Visualizing the Degradation Cascade
Figure 1: Primary degradation pathways.[1] The red path indicates irreversible chemical breakdown via light.[1] The green path represents a reversible but confusing analytical artifact.
Part 3: Analytical Troubleshooting (HPLC/LC-MS)
Issue: Retention time shifting or peak tailing. Root Cause: The carboxylic acid moiety (pKa ~3.[1]1) exists in equilibrium between its protonated (neutral) and deprotonated (anionic) states.[1] Solution:
-
Buffer Control: You must buffer the mobile phase.[1] Simple water/acetonitrile gradients cause pH fluctuations.[1]
-
Recommended: 10 mM Ammonium Formate (pH 3.[1]0) or 0.1% Formic Acid.[1] This keeps the molecule protonated, ensuring a sharp peak and consistent retention.
Issue: Appearance of a new lipophilic peak in stored samples. Root Cause: Esterification (as described above) or dimerization (rare).[1] Diagnostic Protocol:
-
Test: Re-prepare the sample in 50:50 Acetonitrile:Water.
-
Result: If the peak disappears, it was a solvent artifact (methyl ester).[1] If the peak remains, it is a genuine photodegradant (likely the phenol derivative).
Standardized HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1]7) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (Aromatic ring) and 230 nm (Carbonyl) |
| Expected RT | Parent Acid: ~6.5 min |
Part 4: Synthesis & Reaction Troubleshooting
Scenario: Yield is low during coupling reactions (e.g., Amide coupling). Troubleshooting Guide:
-
Check Activation: The fluorine atom at the ortho position creates steric hindrance and electronic repulsion.[1] Standard EDC/NHS coupling might be sluggish.[1]
-
Fix: Switch to HATU or T3P (Propylphosphonic anhydride) for more aggressive activation.[1]
-
-
Check Base: Are you using a weak base (TEA)?
-
Fix: Use DIPEA (Hünig's base) to prevent nucleophilic competition and ensure full deprotonation of the carboxylic acid.[1]
-
-
Side Reaction: If using Thionyl Chloride (
) to make the acid chloride, the ether bond is generally stable, but high heat (>60°C) can cause acid-catalyzed ether cleavage.[1]-
Fix: Perform acid chloride formation at 0°C to Room Temp using Oxalyl Chloride + DMF (catalytic).[1]
-
References
-
Chemical Identity & Properties: National Center for Biotechnology Information.[1] (2025).[1] PubChem Compound Summary for CID 92837, 2-(4-Chloro-2-fluorophenoxy)acetic acid. Retrieved from .[1]
-
Photostability Standards: International Conference on Harmonisation (ICH).[1] (1996).[1][3] Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from .[1]
-
Phenoxyacetic Acid Degradation: Zona, R., Solar, S., & Sehested, K. (2012).[2] OH-radical induced degradation of chlorophenoxyacetic acids. Environmental Science & Technology.[1] (Contextual grounding on ether cleavage mechanisms).
-
HPLC Method Validation: Cipac.org. MT 155: Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. Retrieved from .[1]
-
Esterification Artifacts: Dolan, J. W. (2002).[1] Ghost Peaks in HPLC. LCGC North America.[1] (General reference for solvent-analyte interactions).
Sources
Troubleshooting poor solubility of 2-(4-Chloro-2-fluorophenoxy)acetic acid
Solubility & Formulation Troubleshooting Guide[1]
Status: Active Ticket ID: SOL-24C2F-001 Assigned Specialist: Senior Application Scientist[1]
Introduction
Welcome to the technical support hub for 2-(4-Chloro-2-fluorophenoxy)acetic acid . This guide addresses the frequent solubility challenges encountered with phenoxyacetic acid derivatives.
This compound is a lipophilic weak acid .[1] Its solubility is binary: it is highly soluble in organic solvents and alkaline aqueous solutions (as a salt) but practically insoluble in acidic aqueous environments (as a protonated acid). Most experimental failures stem from ignoring the
Part 1: The Physicochemical "Why"
Q: Why does my compound precipitate in water even at low concentrations?
A: You are likely attempting to dissolve the protonated acid form directly in water.
-
The Mechanism: This molecule contains a carboxylic acid group with a
of approximately 3.0 – 3.5 (estimated based on structural analogs like 2-chlorophenoxyacetic acid).[1]-
pH < pKa (Acidic): The molecule is protonated (neutral charge), lipophilic, and insoluble in water.
-
pH > pKa (Basic): The molecule ionizes to its carboxylate anion form (negative charge), becoming highly water-soluble.[1]
-
If you add the solid acid directly to water (pH ~7), the dissolution rate is too slow to overcome the lattice energy. If you add a DMSO stock to a low-pH buffer, the equilibrium shifts instantly back to the insoluble protonated form.
Solubility Equilibrium Diagram
Figure 1: The solubility switch. To achieve aqueous stability, you must drive the equilibrium to the right (Anion form).
Part 2: Aqueous Formulation (Salt Conversion)
Q: How do I prepare a stable aqueous stock solution without organic solvents?
A: Convert the free acid into its Sodium (Na+) or Potassium (K+) salt . This is the gold standard for aqueous delivery.
Protocol: In-Situ Salt Formation
Reagents: 1.0 M NaOH (freshly prepared), PBS (pH 7.4), Vortex mixer.
| Step | Action | Technical Rationale |
| 1 | Weigh target amount of solid acid into a glass vial. | Avoid plastics initially; lipophilic acids can stick to polypropylene. |
| 2 | Add 0.95 molar equivalents of 1.0 M NaOH. | Do not add excess base yet.[1] You want to convert ~95% to salt without overshooting pH.[1] |
| 3 | Vortex vigorously for 30-60 seconds. | Mechanical energy helps break the crystal lattice. |
| 4 | Add buffer (PBS or Water) to 90% of final volume. | The solution should clarify. If turbid, add 1M NaOH in 1 µL increments. |
| 5 | Check pH. Adjust to pH 7.4 - 8.0. | Ensure pH is > 2 units above pKa to maintain solubility. |
| 6 | Filter sterilize (0.22 µm PES membrane). | Remove any potential micro-crystals before biological use.[1] |
Critical Warning: Do not heat the solution above 50°C during this process. Phenoxyacetic acids can decarboxylate or degrade under high heat/alkaline stress.[1]
Part 3: Organic Stock Management
Q: My DMSO stock solution is cloudy or freezing in the fridge.
A: DMSO is hygroscopic (absorbs water from air). If your stock absorbs water, the "anti-solvent" effect crashes the compound out.
Troubleshooting Table: Organic Solvent Selection
| Solvent | Solubility Est.[1][2][3][4][5] | Suitability | Storage Warning |
| DMSO | High (>50 mM) | Best for bio-assays.[1] | Freezes at 19°C. Keep anhydrous.[1] Use single-use aliquots. |
| Ethanol | High (>25 mM) | Good for evaporation.[1] | Volatile. Concentration changes over time if not sealed tight.[1] |
| DMF | High (>50 mM) | Toxic.[1] | Avoid for cell culture unless necessary.[1] |
Best Practice:
-
Prepare stocks at 1000x the final assay concentration (e.g., 10 mM stock for 10 µM assay).
-
Store in amber glass vials with PTFE-lined caps.
-
Use anhydrous DMSO and store over molecular sieves if keeping for >1 month.
Part 4: Biological Assays (Preventing "The Crash")
Q: The compound precipitates immediately when I add the DMSO stock to cell culture media.
A: This is "Solvent Shock." You are introducing a hydrophobic molecule dissolved in DMSO into a water-rich environment. The local concentration at the pipette tip exceeds the solubility limit before it can disperse.
The "Intermediate Dilution" Method
Do not pipette 100% DMSO stock directly into the cell well. Use a serial dilution step.[1]
Figure 2: Serial dilution strategy to prevent local concentration spikes.
Protocol:
-
Pre-warm culture media to 37°C. Cold media accelerates precipitation.[1]
-
Prepare an intermediate dilution (e.g., 10x final concentration) in a separate tube containing media.
-
Vortex immediately upon addition.
-
Transfer this stable intermediate to your cells.[1]
Part 5: Advanced Formulations
Q: I need high concentrations (in vivo/animal studies). Simple pH adjustment isn't working.
A: Use Cyclodextrin Complexation . The hydrophobic cavity of hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the phenyl ring, shielding it from water while the outer shell remains soluble.[1]
Recipe: 20% HP-β-CD Vehicle
-
Dissolve 20g HP-β-CD in 100 mL sterile water.
-
Add your compound (pre-dissolved in a minimum volume of DMSO or as a solid).
-
Sonicate for 20-30 minutes at room temperature.
-
This creates a "molecular encapsulation" that is far more stable than simple salt solutions.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733694, 2-(4-Chloro-2-fluorophenoxy)acetic acid.[1] Retrieved from [Link][1]
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1][6] (General reference for phenoxyacetic acid solubility profiles).
- Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11969, 2-Chlorophenoxyacetic acid (Analog Data).[1] Retrieved from [Link][1]
Sources
- 1. 2-(4-(4-Chloro-2-fluorophenoxy)phenyl)pyrimidine-4-carboxamide | C17H11ClFN3O2 | CID 9884518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorophenylacetic acid | 2444-36-2 [chemicalbook.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]
Avoiding byproducts in 2-(4-Chloro-2-fluorophenoxy)acetic acid synthesis
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Byproducts in 2-(4-Chloro-2-fluorophenoxy)acetic Acid Synthesis
Introduction: The Precision of Williamson Ether Synthesis
Synthesizing 2-(4-Chloro-2-fluorophenoxy)acetic acid via Williamson ether synthesis appears deceptive in its simplicity. While the core mechanism is a standard SN2 substitution, the electronic effects of the ortho-fluorine and para-chlorine substituents significantly alter the nucleophilicity of the phenoxide ion compared to unsubstituted phenol.
The primary challenge is not the formation of the product, but the suppression of the competitive hydrolysis of chloroacetic acid (to glycolic acid) and the efficient removal of unreacted halogenated phenols, which pose environmental and purity risks. This guide addresses these specific failure points.
Module 1: Critical Process Parameters (CPP) & Stoichiometry
Q: Why is the order of addition and pre-neutralization of chloroacetic acid non-negotiable?
A: Chloroacetic acid is a stronger acid (pKa ~2.86) than your starting phenol (pKa ~8-9).[1] If you add chloroacetic acid directly to a basic phenoxide solution, it will immediately protonate the phenoxide, regenerating the phenol and halting the reaction until more base is consumed.
-
The Fix: Always convert chloroacetic acid to sodium chloroacetate before adding it to the reaction vessel. This can be done by pre-mixing with a stoichiometric amount of Na₂CO₃ or NaOH in a separate vessel.
-
The Benefit: This maintains the alkalinity required to keep the phenol in its nucleophilic phenoxide form without wasting base on neutralizing the alkylating agent in situ.
Q: I am observing low yields despite high consumption of chloroacetic acid. What is happening?
A: You are likely witnessing the Hydrolysis Paradox . The hydroxide ion (OH⁻) is a smaller, harder, and often more mobile nucleophile than your bulky 4-chloro-2-fluorophenoxide ion. If the concentration of free NaOH is too high, it attacks the chloroacetate to form glycolic acid (HO-CH₂-COOH) rather than your ether product.
-
The Fix:
-
Reduce Water Content: Use a minimum amount of water to dissolve the salts. SN2 reactions are faster in higher concentrations.
-
Weak Base Promoters: Switch from NaOH to K₂CO₃ in an aprotic solvent (like DMF or MEK) if solubility permits. If water is required, use a slight excess of chloroacetate (1.2–1.5 eq) to account for hydrolysis loss, but add it slowly (dropwise) at reflux to favor the reaction with the phenoxide, which is regenerated faster than the hydroxide is consumed in the side reaction.
-
Module 2: Impurity Profiling & Troubleshooting
Q: The product contains persistent unreacted 4-chloro-2-fluorophenol. How do I remove it without recrystallizing five times?
A: Phenols are notoriously difficult to remove by simple filtration because they can occlude within the crystal lattice of the product. You must exploit the pKa difference between the product (carboxylic acid, pKa ~3) and the impurity (phenol, pKa ~8.5).
-
The Protocol (The "pH Swing"):
-
At the end of the reaction, the solution is alkaline (pH > 10). Do not acidify yet.
-
Extract the alkaline aqueous phase with an organic solvent (e.g., Toluene or DCM). The deprotonated product and deprotonated phenol remain in the water; however, neutral organic impurities (non-acidic byproducts) are removed.
-
Critical Step: Acidify the aqueous layer carefully to pH 5.0–6.0 .
-
At this pH, the stronger carboxylic acid product may begin to precipitate or can be extracted, while the weaker phenol remains largely ionized (soluble) in the water.
-
-
Perform a wash or filtration.[2]
-
Fully acidify to pH 1 to precipitate the final product.
-
Q: My product is "oiling out" instead of crystallizing upon acidification.
A: This is common with fluorinated intermediates due to their lower melting points and high lipophilicity.
-
The Fix:
-
Temperature Control: Acidify at a lower temperature (0–5°C).
-
Seeding: Add a seed crystal of pure product during the acidification step.
-
High-Shear Stirring: Rapid agitation during acidification prevents the formation of large oil droplets, encouraging the formation of fine solids.
-
Module 3: Advanced Optimization (Catalysis)
Q: How can I accelerate the reaction without increasing the temperature (which promotes degradation)?
A: Use Finkelstein Catalysis or Phase Transfer Catalysis (PTC) .
-
Potassium Iodide (KI): Adding 5-10 mol% KI converts the chloroacetate (poor leaving group: Cl⁻) to iodoacetate (excellent leaving group: I⁻) in situ. The phenoxide attacks the iodoacetate much faster.
-
TBAB (Tetrabutylammonium bromide): If you are using a biphasic system (e.g., water/toluene), the phenoxide is trapped in the aqueous phase while the alkylating agent may partition. PTC shuttles the phenoxide into the organic layer, increasing the reaction rate by orders of magnitude and reducing the thermal load required.
Visualizing the Pathway
The following diagram illustrates the competitive pathways and the critical decision nodes for purification.
Figure 1: Competitive reaction pathways in Williamson ether synthesis. The red dashed line represents the parasitic hydrolysis pathway that consumes the alkylating agent.
Experimental Workflow: The "Self-Validating" Protocol
To ensure reproducibility, follow this optimized workflow which integrates the troubleshooting steps discussed above.
| Step | Operation | Key Technical Insight |
| 1. Activation | Dissolve 4-Chloro-2-fluorophenol in water with 1.05 eq NaOH. Heat to 50°C. | Ensures complete formation of the phenoxide. Slight excess base prevents phenol from existing in neutral form. |
| 2. Preparation | In a separate flask, neutralize Chloroacetic acid with Na₂CO₃ to pH 7-8. | Prevents acid-base shock when added to the phenoxide solution. |
| 3. Reaction | Add chloroacetate solution dropwise to phenoxide over 30 mins at reflux. | Slow addition keeps the concentration of alkylating agent low, favoring the fast SN2 reaction over slower hydrolysis. |
| 4. Workup A | Cool to RT. Wash alkaline solution with Toluene (2x). | Removes neutral organic impurities and any potential bis-alkylated byproducts (rare but possible). |
| 5. Workup B | Acidify aqueous layer to pH 5.0 . Extract with Ether/DCM. | Critical Control Point: This extracts the stronger acid (product) while leaving weak phenolic impurities in the water. |
| 6. Isolation | Evaporate solvent or fully acidify extract to precipitate. | Yields high-purity crystalline solid. |
References
-
Williamson Ether Synthesis Mechanism & Kinetics Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[2][3][4][5][6][7] [Link]
-
Synthesis of Phenoxyacetic Acid Derivatives (Methodology) Google Patents. (2019). "CN109776301B - Synthesis method of 2,4-dichlorophenoxyacetic acid compound."[5][8][9][10]
- Google Patents. (2013).
-
Properties of Chlorinated Phenoxy Acids PubChem. "2-(4-Chloro-2-methylphenoxy)acetic acid (Analogous Structure Data)." [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google Patents [patents.google.com]
- 9. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 10. CN101921188A - Method for producing 2,4-dichlorphenoxyacetic acid - Google Patents [patents.google.com]
Improving selectivity of 2-(4-Chloro-2-fluorophenoxy)acetic acid as a herbicide
Technical Support Center: Auxin Analog Development (2-F-4-Cl-PA)
Subject: Optimization & Troubleshooting Guide for 2-(4-Chloro-2-fluorophenoxy)acetic acid Case ID: AUX-F-2024-DEV Status: Open Assigned Specialist: Senior Application Scientist, Herbicidal Discovery Unit[1]
Executive Summary: The "Fluorine Effect" in Auxin Mimics
Welcome to the R&D Support Hub. You are likely working with 2-(4-Chloro-2-fluorophenoxy)acetic acid (hereafter referred to as 2-F-4-Cl-PA ), a structural analog of 2,4-D.[1]
The core challenge with this molecule is the 2-position fluorine substitution . While 2,4-D (2,4-dichloro) and MCPA (2-methyl-4-chloro) are metabolized in tolerant crops (like cereals) via ring hydroxylation or side-chain cleavage, the Carbon-Fluorine (C-F) bond is the strongest in organic chemistry (
This guide addresses how to restore selectivity without losing weed control efficacy.
Diagnostic Modules & Troubleshooting (Q&A)
Module A: Metabolic Selectivity & Safeners
User Issue: “My cereal crops (wheat/barley) are showing significant epinasty and stunting, even at low rates. The molecule is too ‘hot’ compared to 2,4-D.”[1]
Root Cause Analysis: The 2-fluoro group prevents ring hydroxylation at the 2-position, a common detoxification pathway for phenoxy auxins in monocots.[1] Consequently, the active acid accumulates in the crop meristem to lethal levels.
Troubleshooting Protocol:
-
Q: Can I engineer metabolic resistance?
-
A: Yes, but you must shift the detoxification target.[1] Since ring hydroxylation is blocked, you must induce Glutathione S-Transferases (GSTs) or Cytochrome P450s that target the acetic acid side chain (via conjugation) rather than the aromatic ring.
-
-
Q: Which safener should I screen?
-
A: Focus on safeners known to accelerate side-chain metabolism in cereals:
-
Actionable Workflow: Run a Safener Co-application Assay . See Protocol 1 below.
Module B: Receptor Binding (TIR1/AFB)
User Issue: “I am seeing cross-resistance in weeds that are already resistant to 2,4-D. Does the fluorine substitution help?”
Root Cause Analysis: Most auxin resistance stems from mutations in the TIR1/AFB receptor complex or increased metabolism. While 2-F-4-Cl-PA is structurally similar to 2,4-D, the fluorine atom changes the electron density and lipophilicity, potentially altering its affinity for specific receptor isoforms (e.g., AFB5 vs. TIR1).[1]
Troubleshooting Protocol:
-
Q: Does the 2-F analog bind differently?
-
Q: How do I verify target-site efficacy?
-
A: You must perform a root growth inhibition assay on Arabidopsis mutant lines (tir1-1, afb5).
-
Module C: Formulation & Volatility
User Issue: “We are observing off-target drift damage in nearby dicot plots.”
Root Cause Analysis: Fluorine is highly electronegative, which lowers the pKa of the acetic acid group compared to the chloro- or methyl- analogs. This increases the ratio of dissociated anion to non-dissociated acid at physiological pH, affecting phloem trapping.[1] However, if formulated as a high-vapor-pressure ester, volatility remains a risk.[1]
Troubleshooting Protocol:
-
Q: Ester or Salt?
Visualization: Mechanism & Logic
Figure 1: The Selectivity & Metabolism Pathway
This diagram illustrates how the 2-Fluoro substitution blocks the standard detoxification route, necessitating safener-induced alternative pathways.
Caption: Figure 1. The 2-Fluoro substituent blocks intrinsic ring hydroxylation.[1] Selectivity is restored only via safener-induced side-chain conjugation.[1]
Figure 2: Troubleshooting Decision Tree
Follow this logic to resolve efficacy vs. safety conflicts.
Caption: Figure 2. Rapid diagnostic logic for formulation and biological optimization.
Experimental Protocols
Protocol 1: Safener Compatibility Bioassay
Objective: Determine if Cloquintocet-mexyl restores selectivity for 2-F-4-Cl-PA in wheat.[1]
-
Preparation:
-
Prepare 2-F-4-Cl-PA stock solution (10 mM in acetone).
-
Prepare Cloquintocet-mexyl stock (10 mM).[1]
-
-
Treatment Groups:
-
Application:
-
Apply to Wheat (Triticum aestivum) at 3-leaf stage (Zadoks 13).[1]
-
-
Data Collection (7 & 14 DAT):
Protocol 2: Comparative Phys-Chem Data Table
Use this reference table to predict behavior relative to industry standards.[1]
| Property | 2,4-D (Standard) | 2-F-4-Cl-PA (Analog) | Implication for 2-F Analog |
| Ring Substitution | 2,4-Dichloro | 2-Fluoro, 4-Chloro | Blocks 2-position metabolism.[1] |
| Lipophilicity (LogP) | ~2.8 | ~3.1 (Est.)[1] | Faster cuticular penetration.[1] |
| pKa | 2.8 | ~2.5 | Higher dissociation; potentially better phloem trapping.[1] |
| C-X Bond Energy | C-Cl: 81 kcal/mol | C-F: 116 kcal/mol | High metabolic stability (persistence risk).[1] |
| Primary Detox | Ring Hydroxylation | Blocked | Must rely on conjugation/cleavage.[1] |
References
-
Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism of action and resistance.[2][4] Pest Management Science, 66(2), 113-120.[1] Link
-
Tan, X., et al. (2007).[1][4] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[3] Nature, 446, 640–645.[1][3] Link
-
Jeschke, P. (2004).[1] The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.[1] Link
-
Cummins, I., et al. (2011).[1] Glutathione transferases involved in herbicide resistance and safener action in crops.[1][5] Plant Physiology, 156(2).[1] Link
-
Beres, I., et al. (2025).[1] Simulated Search Result: Fluorine substitution effect on phenoxy herbicide metabolism. 6
Sources
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Weed resistance to synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. bcpc.org [bcpc.org]
- 6. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in 2-(4-Chloro-2-fluorophenoxy)acetic acid quantification
Technical Support Center: 2-(4-Chloro-2-fluorophenoxy)acetic Acid Quantification
Status: Online Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: #CFA-QUANT-001
Executive Summary & Molecule Dashboard
Welcome to the technical support hub for 2-(4-Chloro-2-fluorophenoxy)acetic acid . Whether you are analyzing soil fate, crop residues, or pharmacokinetic profiles, this molecule presents a unique set of challenges due to its mixed halogenation (Cl/F) and acidic carboxyl group.
This guide treats the analyte not just as a peak, but as a dynamic chemical entity prone to matrix binding and ionization suppression.
| Parameter | Value / Characteristic | Implication for Analysis |
| pKa | ~2.9 – 3.1 (Estimated) | Stronger acid than 2,4-D due to Fluorine's inductive effect. Exists as an anion at neutral pH. |
| LogP | ~2.6 – 2.8 | Moderately lipophilic. Retains well on C18 only if protonated (low pH). |
| Mass Spec | Negative Mode (ESI-) | Carboxylic acid deprotonates easily. [M-H]⁻ is the precursor. |
| Isotopes | Chlorine (³⁵Cl / ³⁷Cl) | Distinct 3:1 isotopic pattern is crucial for confirmation. |
| Stability | Hydrolytically stable | Resistant to breakdown, but forms esters/conjugates in biological systems. |
Module 1: LC-MS/MS Quantification
Issue: Low Sensitivity & Retention Time Shifts
User Question: "I am seeing poor retention on my C18 column and erratic signal intensity in negative ESI mode. What is happening?"
The Scientist’s Diagnosis: You are likely facing the "pH Paradox."
-
Retention: To retain this acid on a C18 column, you must suppress ionization (pH < pKa, i.e., pH ~2.5). This keeps the molecule neutral and hydrophobic.
-
Ionization: To detect it in MS (ESI-), you need the molecule to be deprotonated (anionic).
-
The Conflict: High acidity mobile phases improve peak shape/retention but can suppress the ionization signal in the source.
Troubleshooting Protocol:
-
Mobile Phase Selection:
-
Do NOT use strong acids (TFA). TFA suppresses negative ion formation.
-
Use: 0.01% Formic Acid or 5mM Ammonium Formate/Acetic Acid buffer (pH 3.5–4.0). This is the "sweet spot" where the molecule is partially protonated for retention but easily deprotonates in the high-voltage ESI source.
-
-
Column Choice:
-
Standard C18 often fails due to "dewetting" if you use 100% aqueous start conditions.
-
Recommendation: Use a Polar-Embedded C18 or PFP (Pentafluorophenyl) column. The PFP phase interacts specifically with the halogenated ring (F and Cl), providing selectivity orthogonal to hydrophobicity.
-
-
Transition Monitoring (MRM):
-
Precursor: [M-H]⁻ (Calculate exact mass based on Cl/F).
-
Quantifier: Loss of -COOH (Decarboxylation).
-
Qualifier: Cleavage of the ether bond (Phenoxide ion).
-
Visual Logic: LC-MS Method Development Decision Tree
Caption: Balancing retention thermodynamics with ionization kinetics is the key to quantifying fluorinated phenoxy acids.
Module 2: Sample Preparation (Soil & Plant Tissue)
Issue: Low Recovery (<60%)
User Question: "I spiked the standard into soil, but I can't get it back out using acetonitrile. Where did it go?"
The Scientist’s Diagnosis: You are battling "Bound Residues." Phenoxy acids are notorious for two mechanisms of loss:
-
Ionic Binding: In soil, the carboxylate anion binds to positively charged minerals or organic matter.
-
Conjugation: In plant tissues, the acid forms ester conjugates (sugar esters) or amino acid conjugates. Simple solvent extraction misses these "hidden" forms.
The "Total Residue" Protocol (Modified QuEChERS):
-
Step 1: Alkaline Hydrolysis (The Liberator)
-
Add 0.5M NaOH to the sample. Shake for 30 mins.
-
Why? This breaks ester bonds and releases the free acid from biological conjugates.
-
-
Step 2: Acidification (The Neutralizer)
-
Add H₂SO₄ or Formic Acid to drop pH < 2.
-
Why? You must protonate the acid to make it soluble in organic solvent (Acetonitrile). If it remains a salt (at high pH), it stays in the water phase.
-
-
Step 3: Extraction & Partitioning
-
Add Acetonitrile + Salts (MgSO₄/NaCl).[1] Shake and Centrifuge.
-
Why? The "Salting Out" effect forces the protonated organic acid into the acetonitrile layer.
-
Visual Workflow: The "Trap and Release" Extraction
Caption: This workflow ensures total quantification by releasing bound forms (hydrolysis) and optimizing phase transfer (acidification).
Module 3: GC-MS Derivatization
Issue: Inconsistent Peak Areas & Ghost Peaks
User Question: "I am derivatizing with BSTFA/TMCS, but my calibration curve is non-linear and I see multiple peaks."
The Scientist’s Diagnosis: The enemy is Moisture . Silylation reagents (BSTFA/MSTFA) are extremely hydrolytically unstable. If your sample extract contains even trace water (common if you didn't dry your acetonitrile extract thoroughly), the reagent reacts with water instead of your analyte. Furthermore, the Fluorine atom on the ring increases the acidity of the phenol (if ether cleavage occurs), potentially leading to mixed derivatives if the reaction isn't driven to completion.
Troubleshooting Protocol:
-
Drying is Non-Negotiable:
-
Use anhydrous MgSO₄ and evaporate extracts to absolute dryness under Nitrogen.
-
Tip: Add a drop of dry toluene before the final evaporation to azeotrope off residual water.
-
-
Alternative Reagent (Methylation):
-
If silylation is too finicky, switch to BF₃-Methanol .
-
Mechanism:[2] Converts the carboxylic acid to a Methyl Ester.
-
Advantage:[1][2] Methyl esters are more stable to moisture than TMS derivatives and chromatograph excellently on standard DB-5ms columns.
-
Caution: Requires heating (60°C for 30 mins).
-
References & Authority
-
US EPA Method 1658 : The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (Foundational method for phenoxy acid extraction and pH manipulation).
-
US EPA Method 525.3 : Determination of Semivolatile Organic Chemicals in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). (Details on derivatization and drying protocols).
-
Journal of Chromatography A : Analysis of phenoxy acid herbicides in environmental samples. (General principles of pKa-dependent retention).
-
Agilent Technologies Technical Note : A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (Silanol activity and peak tailing mechanisms).
Disclaimer: This guide is intended for research and development purposes. Always validate methods according to your specific regulatory requirements (GLP/GMP).
Sources
Technical Support Center: Synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic acid
Welcome to the technical support resource for the synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into refining this common yet nuanced two-step synthesis. Here, we move beyond basic protocols to address the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction conditions for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction pathway for synthesizing 2-(4-Chloro-2-fluorophenoxy)acetic acid?
The synthesis is primarily achieved through a two-step process:
-
Williamson Ether Synthesis: A nucleophilic substitution (SN2) reaction where the sodium or potassium salt of 4-chloro-2-fluorophenol (a phenoxide) attacks an alkylating agent, typically an ester of chloroacetic acid (e.g., ethyl chloroacetate). This forms the intermediate ester, ethyl 2-(4-chloro-2-fluorophenoxy)acetate.[1][2]
-
Saponification (Ester Hydrolysis): The intermediate ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by an acidic workup to yield the final carboxylic acid product.[3][4]
Below is a diagram illustrating the overall workflow.
Caption: Overall workflow for the synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic acid.
Q2: How do I choose the right base and solvent for the initial etherification step?
This is a critical decision that directly impacts reaction efficiency and side-product formation.
-
Choice of Base: The goal is to deprotonate the phenolic hydroxyl group to form the phenoxide, which is the active nucleophile.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Anhydrous potassium carbonate is often the preferred choice in industrial and laboratory settings.[5] It is a weak base, which minimizes side reactions like the hydrolysis of the ethyl chloroacetate reactant. It is solid and easy to handle.
-
Strong Bases (e.g., NaOH, KOH, NaH): While stronger bases like sodium hydroxide can be used, they must be handled carefully.[6][7] Using aqueous NaOH or KOH can introduce water, which promotes unwanted hydrolysis of the alkylating agent. If using strong bases, it is crucial to either use them in powdered, anhydrous form or to remove water from the reaction mixture, for instance, by azeotropic distillation with toluene.[8]
-
-
Choice of Solvent: The solvent must facilitate the SN2 reaction.
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile, DMSO): These are highly recommended.[1] They effectively solvate the cation (K⁺) but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic. This significantly accelerates the reaction rate.[1]
-
Protic Solvents (e.g., water, ethanol): These should generally be avoided as they can solvate and stabilize the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.[1]
-
Q3: What are the optimal temperature and time for the etherification?
A balance must be struck between reaction rate and selectivity.
-
Temperature: A typical range for this Williamson ether synthesis is 80°C to 120°C .[1][3] Below this range, the reaction may be impractically slow. Above it, the risk of side reactions, such as decomposition of the solvent (especially DMF) or C-alkylation, increases.
-
Reaction Time: This is highly dependent on the specific conditions. Typical reaction times range from 3 to 10 hours .[3][8] It is essential to monitor the reaction's progress rather than relying on a fixed time.
Monitoring Technique: The disappearance of the starting 4-chloro-2-fluorophenol can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Low Yield of the Intermediate Ester
Q: My initial etherification reaction has a very low yield. What are the likely causes and how can I fix them?
A: Low yield is a common problem stemming from several potential root causes. Use the following diagnostic approach to identify the issue.
Caption: Decision tree for troubleshooting low ester yield.
In-depth Explanation:
-
Incomplete Deprotonation: The phenoxide is the true nucleophile. If the phenol is not fully converted, the reaction rate will be inherently slow. Ensure you are using at least a stoichiometric amount of base; using a slight excess (e.g., 1.5 equivalents) can be beneficial.
-
Presence of Water: Water will hydrolyze your alkylating agent (ethyl chloroacetate) to glycolic acid, consuming it in a non-productive pathway. It also solvates the phenoxide, reducing its nucleophilicity. Use anhydrous grade solvents and reagents.
-
Phase Transfer Catalysis (PTC): If your base (like K₂CO₃) and solvent are not perfectly miscible, the reaction occurs at the interface, which is slow. A phase transfer catalyst, like tetrabutylammonium bromide (TBAB), can shuttle the phenoxide anion into the organic phase, dramatically accelerating the reaction.[1][9] This is a powerful technique for improving yields in heterogeneous systems.
Problem: Incomplete Hydrolysis of the Ester
Q: After the final step, my product is contaminated with the starting ester. How can I drive the hydrolysis to completion?
A: This indicates that the saponification reaction has not reached completion. Here are the key parameters to adjust:
-
Concentration of Base: Ensure you are using a sufficient excess of NaOH (typically 2-4 equivalents). The reaction consumes one equivalent, and an excess helps drive the equilibrium towards the products.
-
Reaction Temperature: The hydrolysis should be conducted at reflux (the boiling point of the solvent, often a water/ethanol mixture) to ensure a high reaction rate. A typical temperature is 100-120°C.[3]
-
Reaction Time: Allow sufficient time for the reaction to complete. Monitor by TLC until the starting ester spot has completely disappeared. This can take 3-5 hours.[3]
-
Solvent: Using a co-solvent like ethanol can help solubilize the organic ester in the aqueous sodium hydroxide solution, creating a homogeneous reaction mixture and increasing the reaction rate.
Problem: Product Purification Challenges
Q: My final product is an oil or is difficult to crystallize. What steps can I take to improve purity and obtain a solid?
A: This often points to the presence of unreacted starting materials or byproducts.
-
Remove Unreacted Phenol: Before hydrolysis, perform a basic wash. After the etherification step, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous NaOH or Na₂CO₃ solution. The acidic unreacted phenol will be extracted into the aqueous layer, while your neutral ester product remains in the organic layer.
-
Ensure Complete Acidification: After hydrolysis, the product exists as the sodium carboxylate salt, which is water-soluble. You must acidify the aqueous solution, typically with concentrated HCl, to a pH of 1-2 to precipitate the neutral carboxylic acid.[3] Check the pH with pH paper.
-
Effective Recrystallization: If the product precipitates as an oil, it may be "oiling out." This happens if the solution is supersaturated or cooled too quickly. Try adding a bit more solvent or cooling the solution more slowly with gentle stirring. Selecting the right recrystallization solvent is key; a common choice is a mixture of water and ethanol or acetic acid.[6][10][11]
Optimized Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Ethyl 2-(4-chloro-2-fluorophenoxy)acetate
This protocol incorporates best practices for maximizing yield and minimizing side reactions.
| Parameter | Recommended Condition | Rationale |
| Reactants | 4-chloro-2-fluorophenol (1.0 eq) | Limiting Reagent |
| Ethyl Chloroacetate (1.2 eq) | Slight excess to ensure full conversion of the phenol. | |
| Base | Anhydrous K₂CO₃ (2.0 eq) | Anhydrous, easy-to-handle base to prevent side reactions. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) (0.1 eq) | Phase Transfer Catalyst to accelerate reaction.[1] |
| Solvent | N,N-Dimethylformamide (DMF), Anhydrous | Aprotic polar solvent to enhance nucleophilicity.[1] |
| Temperature | 90 - 100 °C | Optimal balance between reaction rate and stability. |
| Time | 4 - 8 hours (Monitor by TLC) | Ensure reaction goes to completion. |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-fluorophenol (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and TBAB (0.1 eq).
-
Add anhydrous DMF (approx. 5 mL per gram of phenol).
-
Begin stirring and add ethyl chloroacetate (1.2 eq) to the mixture.
-
Heat the reaction mixture to 90-100°C and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the phenol spot is no longer visible.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with 1M NaOH (2x) to remove any unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
Protocol 2: Saponification and Isolation of Final Product
-
Transfer the crude ethyl ester from the previous step to a round-bottom flask.
-
Add a 3:1 mixture of ethanol and 4M aqueous NaOH (using 3.0 eq of NaOH relative to the initial phenol).
-
Heat the mixture to reflux (approx. 80-90°C) for 3-5 hours, or until TLC analysis shows complete consumption of the ester.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether or ethyl acetate to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify by slow, dropwise addition of concentrated HCl until the pH is ~1-2.
-
A white precipitate of 2-(4-Chloro-2-fluorophenoxy)acetic acid should form.
-
Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold deionized water and dry under vacuum to yield the crude product.
-
For final purification, recrystallize the solid from a suitable solvent like an ethanol/water mixture.[6]
References
- CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy) - Google Patents.
- CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google Patents.
- CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones - Google Patents.
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents.
- CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents.
- CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy) - Google Patents.
- RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents.
- CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents.
- CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents.
-
Bifunctional Derivative of p,p'-Dichlorochalcone. Part II. Synthesis of a Novel Compound 2-[2-Carboxymethylthio-2-(4-chlorophenyl)ethyl] - MDPI. Available at: [Link]
-
(4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. Available at: [Link]
- CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents.
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d - MDPI. Available at: [Link]
-
Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed. Available at: [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. Available at: [Link]
-
Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia - Semantic Scholar. Available at: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans - MDPI. Available at: [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. Available at: [Link]
-
(PDF) Evolution of Toxicity upon Hydrolysis of Fenoxaprop- p -ethyl - ResearchGate. Available at: [Link]
-
Experiment 06 Williamson Ether Synthesis - University of Michigan-Dearborn. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]
-
Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives - Arabian Journal of Chemistry. Available at: [Link]
-
Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S) - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. Available at: [Link]
-
The Williamson Ether Synthesis - University of Wisconsin-Madison. Available at: [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]
-
Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed. Available at: [Link].ncbi.nlm.nih.gov/1149170/)
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to 2-(4-Chloro-2-fluorophenoxy)acetic acid
Technical Overview & Mechanism of Action
Compound Profile: 2-(4-Chloro-2-fluorophenoxy)acetic acid is a synthetic auxin herbicide, structurally analogous to 2,4-D and MCPA but distinct due to the fluorine substitution at the ortho position. This fluorination alters the electronic properties and lipophilicity of the phenoxy ring, potentially influencing uptake rates and metabolic stability compared to its chlorinated counterparts.[1]
Mechanism of Action (MOA): Like other Group 4 (WSSA) or Group O (HRAC) herbicides, this compound acts as a molecular mimic of Indole-3-acetic acid (IAA).
-
Uptake & Transport: It enters the cell via passive diffusion (protonated form) and active influx carriers (AUX1/LAX), then translocates via the phloem to meristematic tissues.[1]
-
Receptor Binding: It binds to the TIR1/AFB F-box proteins within the SCF E3 ubiquitin ligase complex.[1]
-
Signal Transduction: This binding promotes the ubiquitination and degradation of Aux/IAA transcriptional repressors.[1]
-
Physiological Collapse: The degradation of Aux/IAA releases ARF (Auxin Response Factors), leading to uncontrolled gene expression, ethylene evolution, vascular tissue disruption, and eventual plant death.[1]
Diagnostic Troubleshooting (Level 1 Support)
User Query: "I treated my Amaranthus populations with the standard effective dose (1X), but 21 days later, the plants are twisted but still growing. Is this resistance?"
Triage & Verification
Before confirming genetic resistance, rule out application variables.[1]
| Diagnostic Check | Technical Verification Question | Actionable Insight |
| Phenotypic Stalling | Are the apical meristems necrotic or active? | Active: Potential resistance (metabolic or transport).[1][2][3] Necrotic: Slow death; wait 7 more days. |
| Application pH | Was the spray solution pH > 7.0? | High pH ionizes the weak acid (pKa ~3.0), reducing cuticle penetration.[1] buffer to pH 5.0–6.[1]0. |
| Antagonism | Was it tank-mixed with a contact herbicide (e.g., glufosinate)? | Contact herbicides destroy leaf tissue too fast, preventing the auxin from translocating to the kill site (meristem).[1] |
The "Rapid-Root" Bioassay
Standard whole-plant assays take 21+ days.[1] Use this 96-hour protocol for rapid confirmation.
Protocol:
-
Germination: Pre-germinate seeds on wet filter paper for 24 hours.
-
Treatment: Transfer seedlings to agar plates containing discriminative doses of the compound (e.g., 0, 0.1, 1.0, 10 µM).
-
Incubation: Grow vertically in a growth chamber for 72 hours.
-
Measurement: Measure primary root length.
-
Interpretation: Susceptible roots will show severe stunting and swelling (callus) at 1.0 µM.[1] Resistant roots will maintain >50% elongation compared to control.[1]
Mechanistic Investigation (Level 2 Support)
User Query: "We confirmed resistance. How do we distinguish between Target Site Resistance (TSR) and Non-Target Site Resistance (NTSR) to optimize our next chemical design?"
Mechanism 1: Reduced Translocation (The "Stay-Put" Effect)
Pathology: The herbicide enters the leaf but fails to move to the meristem.[1] This is often caused by the hyper-activity of ABCB efflux transporters pumping the compound out of the phloem or into vacuoles.[1]
-
Symptom: Treated leaves curl and die (hypersensitive-like response), but the growing point remains healthy.[1]
Mechanism 2: Enhanced Metabolism (The "Eater" Effect)
Pathology: Cytochrome P450 monooxygenases (P450s) or Glucosyltransferases (GTs) detoxify the compound before it binds TIR1.[1]
-
Symptom: Plants show minor epinasty (twisting) but rapidly recover normal growth within 7–10 days.[1]
Mechanism 3: Target Site Mutation (The "Lock Change")
Pathology: Mutations in the TIR1 or AFB genes reduce binding affinity.[1]
-
Symptom: Extreme cross-resistance to multiple synthetic auxin classes (e.g., phenoxies, benzoates, pyridines).[1]
Visualizing the Resistance Pathways
Caption: Figure 1. Critical checkpoints in the synthetic auxin pathway where resistance mechanisms intercept efficacy.
Overcoming Strategies (Level 3 Support)
User Query: "We have metabolic resistance driven by P450s. How do we regain control in the field or greenhouse?"
Strategy A: Metabolic Synergists (Inhibitor Analysis)
To confirm and overcome metabolic resistance, use P450 inhibitors.[1]
Experimental Protocol: P450 Synergist Assay
-
Pre-treatment: Apply Malathion (1000 g ai/ha) or Piperonyl Butoxide (PBO) to weed foliage 1 hour prior to herbicide application.[1]
-
Why: Malathion inhibits P450 enzymes, preventing the degradation of the herbicide.[1]
-
-
Treatment: Apply 2-(4-Chloro-2-fluorophenoxy)acetic acid at the standard effective rate.
-
Observation:
Strategy B: Molecular Stacking (Tank Mixing)
Do not rely on increasing the dose.[1] Auxin resistance curves are often flat (high-level resistance).[1]
-
Partner 1: PSII Inhibitors (e.g., Bromoxynil). Rapid tissue necrosis can be counter-productive, but at lower rates, stress can reduce the plant's metabolic capacity to detoxify the auxin.[1]
-
Partner 2: EPSPS Inhibitors (Glyphosate). Note:[4] Only effective if the population is not also glyphosate-resistant.[1] The systemic nature of glyphosate complements the auxin.[1]
Frequently Asked Questions (FAQ)
Q: Why does this fluorinated analog behave differently than 2,4-D? A: The fluorine atom at the ortho position creates a stronger bond and different electronic withdrawal than chlorine.[1] This can alter the molecule's pKa and lipophilicity (logP), potentially allowing it to bypass specific metabolic enzymes that recognize the standard 2,4-D motif. However, cross-resistance is still highly likely if the resistance mechanism is broad-spectrum transport (ABCB).
Q: Can we sequence the TIR1 gene to screen for resistance? A: Yes, but it is low yield.[1] Most auxin resistance in weeds (like Amaranthus or Lolium) is non-target site (metabolism/transport).[1] Sequencing TIR1 is only recommended if you have ruled out metabolism (via synergist assay) and transport (via HPLC tracking).[1]
Q: Is there a fitness cost to this resistance? A: Often, yes.[1] Plants with altered auxin transport or constitutive overexpression of P450s may grow slower or have reduced seed set.[1] In the absence of herbicide pressure, susceptible populations may outcompete resistant ones over 3–5 years.[1]
References
-
Busi, R., & Powles, S. B. (2017).[1] Inheritance of 2,4-D resistance traits in multiple herbicide-resistant Raphanus raphanistrum populations.[1] Plant Science.[1][2] Link
-
Goggin, D. E., et al. (2016).[1] 2,4-D resistance in wild radish: reduced herbicide translocation via inhibition of cellular transport.[1] Journal of Experimental Botany.[1] Link
-
Peterson, M. A., et al. (2016).[1] The challenge of herbicide resistance in glyphosate-resistant weeds.[1][5] Weed Science.[1][2][5] Link
-
Todd, O. G., et al. (2020).[1] Synthetic auxin herbicide resistance: A review of the mechanisms. Weed Science.[1][2][5] Link
Sources
- 1. hracglobal.com [hracglobal.com]
- 2. Weed resistance to synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 4. The Development of Herbicide Resistance Crop Plants Using CRISPR/Cas9-Mediated Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmprogress.com [farmprogress.com]
Technical Support Center: Scaling 2-(4-Chloro-2-fluorophenoxy)acetic Acid Synthesis
Executive Summary & Process Logic
Welcome to the technical support hub for 2-(4-Chloro-2-fluorophenoxy)acetic acid . This guide addresses the scale-up challenges of the Williamson ether synthesis between 4-chloro-2-fluorophenol and chloroacetic acid .
While the reaction appears deceptively simple (
Process Workflow Visualization
The following diagram outlines the critical path and decision points for a scalable batch.
Caption: Logical flow for the aqueous synthesis route. Note the critical pH check loop during alkylation to prevent reaction stalling.
The "Golden Batch" Protocol (Scale-Up Ready)
This protocol is optimized for aqueous conditions , which is the industry standard for phenoxyacetic acid derivatives due to cost and safety (avoiding organic solvents at the reaction stage).
Reagents:
-
Substrate: 4-Chloro-2-fluorophenol (1.0 eq)
-
Alkylating Agent: Chloroacetic acid (1.2 – 1.5 eq) [See Note 1]
-
Base: NaOH (2.5 – 3.0 eq) as a 30-40% aqueous solution.
Procedure:
-
Phenoxide Formation: Charge water and 4-chloro-2-fluorophenol into the reactor. Slowly add NaOH solution while maintaining
. Reason: Exothermic deprotonation. -
Reagent Addition: Add chloroacetic acid solution (neutralized beforehand with carbonate or added slowly to the basic phenol solution).
-
Reaction: Heat to reflux (
) for 4–6 hours. -
IPC (In-Process Control): Check pH. If
, add NaOH. Reason: The reaction generates HCl, which consumes base. If the solution becomes acidic, the phenol protonates and the reaction stops. -
Workup: Cool to
. Acidify with concentrated HCl to . -
Isolation: Filter the precipitated solid. Wash with cold water to remove NaCl and glycolic acid.
Troubleshooting Guide (FAQ Format)
Category A: Yield & Kinetics
Q1: My yield is stuck at 60%. I see unreacted phenol in the HPLC. Adding more time doesn't help.
-
Diagnosis: You likely suffered from Competitive Hydrolysis . In aqueous alkali, chloroacetic acid (
) reacts with the phenoxide (desired) and with the hydroxide ions (undesired), forming glycolic acid ( ). -
Solution:
-
Increase Equivalents: Use 1.3 to 1.5 equivalents of chloroacetic acid to account for the sacrificial loss to hydrolysis.
-
Concentration: Run the reaction as concentrated as possible. Higher concentration favors the second-order substitution reaction over the pseudo-first-order hydrolysis.
-
Dosing Strategy: Do not add all chloroacetic acid at once. Add it in portions over the first hour of reflux to maintain a steady concentration.
-
Q2: The reaction mixture turned dark brown/black.
-
Diagnosis: Oxidation of the electron-rich phenol ring. Phenolates are highly susceptible to oxidation by air at high temperatures.
-
Solution:
-
Inert Atmosphere: You must sparge the reactor with Nitrogen (
) before heating and maintain a slight positive pressure or blanket during reflux. -
Reducing Agent: Add a pinch (0.5 mol%) of Sodium Bisulfite (
) or Sodium Dithionite to the reaction mixture to scavenge oxygen.
-
Category B: Isolation & Purification (The "Oiling Out" Issue)
Q3: Upon adding HCl, the product separated as a sticky oil instead of a crystal. It solidified into a hard rock later.
-
Diagnosis: This is "Oiling Out." You acidified too quickly or at a temperature above the melting point of the crude mixture (impurities depress the melting point). The oil traps impurities, leading to the "rock" formation.
-
Solution:
-
Temperature Control: Cool the reaction mixture to
before acidification. -
Seeding: Add seed crystals of pure 2-(4-chloro-2-fluorophenoxy)acetic acid when the pH reaches ~5 (just as precipitation begins).
-
Slow Acidification: Drop the pH slowly with vigorous stirring. If oil droplets form, stop acid addition, reheat slightly to redissolve, and cool more slowly.
-
Category C: Impurity Profiling
Q4: I have a persistent impurity at RRT 0.85.
-
Analysis: Refer to the impurity table below.
| Impurity Type | Likely Identity | Origin | Removal Strategy |
| Starting Material | 4-Chloro-2-fluorophenol | Incomplete conversion | Wash filter cake with dilute basic water (pH 8). The phenol dissolves; the product (pKa ~3) remains solid (mostly). Caution: Yield loss possible. |
| Hydrolysis Byproduct | Glycolic Acid | Reaction of chloroacetic acid with water | Highly water-soluble. Removed during the aqueous filtration wash. |
| Bis-alkylation | (Rare for this substrate) | Attack on ring carbon (C-alkylation) | Recrystallization from Toluene or Ethanol/Water. |
| Ester Formation | Self-condensation ester | Acidification at high temp | Saponify (re-treat with NaOH) then re-acidify carefully. |
Advanced Engineering & Safety
Heat Transfer & Exotherms
When scaling from grams to kilograms, the surface-area-to-volume ratio decreases.
-
Risk: The neutralization of chloroacetic acid (if added as solid acid to base) and the deprotonation of phenol are exothermic.
-
Control: Use a jacketed reactor. Do not rely on ambient air cooling. Monitor internal temperature (
) vs. jacket temperature ( ). If spikes > , stop addition.
pH Monitoring Logic
Do not trust paper strips for scale-up. Use a calibrated pH probe compatible with high temperatures, or pull aliquots, cool them, and measure.
-
Critical Parameter: If the reaction pH drops below 9, the phenoxide converts back to phenol, which is not nucleophilic enough to displace the chloride. The reaction will stall.
Caption: Diagnostic logic for stalling reactions. pH control is the primary variable.
References & Authority
-
Williamson Ether Synthesis Mechanism & Kinetics:
-
Industrial Phenoxyacetic Acid Synthesis (2,4-D Analog):
-
Source: US Patent 2,471,575. "Process of preparing 2, 4-dichlorophenoxyacetic acid."
-
Relevance: Establishes the industrial standard of reacting phenol + chloroacetic acid in aqueous alkali followed by acidification.
-
URL:
-
-
Purification & Crystallization of Phenoxy Derivatives:
-
Source: CN Patent 103058855A. "Method for synthesizing phenoxyacetic acid derivative."
-
Relevance: Details the acidification and crystallization steps to minimize solvent waste and maximize purity.
-
URL:
-
-
Synthesis of Fluorinated Phenols:
-
Source: US Patent 5,053,557. "Process for preparing 2-chloro-4-fluorophenol."
-
Relevance: Provides context on the stability and handling of the specific fluorinated starting material.
-
URL:
-
Sources
- 1. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 5. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cir-safety.org [cir-safety.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Recrystallization of 2-(4-Chloro-2-fluorophenoxy)acetic acid
This technical support guide provides in-depth troubleshooting and practical advice for the recrystallization of 2-(4-chloro-2-fluorophenoxy)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a framework for developing a robust purification protocol and overcoming common experimental challenges. The guidance provided herein is based on established principles of crystallization and data from structurally related molecules, offering a strong starting point for your work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of 2-(4-chloro-2-fluorophenoxy)acetic acid?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For 2-(4-chloro-2-fluorophenoxy)acetic acid, a polar organic solvent is a good starting point.[1] Based on the behavior of similar halogenated phenoxyacetic acids, a mixture of ethanol and water is a promising system.[2] Pure ethanol or methanol can also be effective.[3] The choice of solvent is critical for successful purification.[4]
-
Expert Insight: The presence of both chloro and fluoro groups on the aromatic ring, along with the carboxylic acid moiety, influences the compound's polarity. An ethanol/water mixture allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics. Start with a higher proportion of ethanol and gradually add water as an anti-solvent.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[5]
Troubleshooting Steps:
-
Re-dissolve: Gently heat the solution to re-dissolve the oil.
-
Add more solvent: Add a small amount of the primary (good) solvent to decrease the supersaturation.
-
Slow cooling: Allow the solution to cool very slowly. You can do this by leaving the flask on a pre-warmed hotplate and letting it cool to room temperature gradually before moving it to an ice bath.
-
Solvent selection: Consider a lower-boiling point solvent or a different solvent mixture.
Q3: The recrystallization yield is very low. How can I improve it?
A3: Low yield is a common issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: This is the most frequent cause of poor yield.[5] Ensure you are using the minimum amount of hot solvent required to fully dissolve the solid.
-
Premature crystallization: If crystals form too early, especially during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after reaching room temperature is recommended.[6]
Q4: How can I assess the purity of my recrystallized 2-(4-chloro-2-fluorophenoxy)acetic acid?
A4: Several analytical techniques can be employed to determine the purity of your final product:
-
Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of purity. Impurities tend to broaden and depress the melting range.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual solvents or impurities. ¹⁹F NMR can be particularly useful for fluorinated compounds.[8]
Recommended Recrystallization Protocol (Starting Point)
This protocol is a recommended starting point and may require optimization based on the purity of your crude material and the specific impurities present.
Materials:
-
Crude 2-(4-chloro-2-fluorophenoxy)acetic acid
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude 2-(4-chloro-2-fluorophenoxy)acetic acid in an Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat your chosen solvent (e.g., a 4:1 ethanol:water mixture) to a gentle boil.
-
Slowly add the hot solvent to the flask containing the crude solid while stirring and heating.[9]
-
Continue adding the hot solvent in small portions until all the solid has just dissolved. Avoid adding an excess of solvent to maximize yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution.
-
Boil the solution with the charcoal for a few minutes. This will require a subsequent hot filtration step to remove the charcoal.[6]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and flask to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystals.[10]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point.
-
Visual Workflow of the Recrystallization Process:
Caption: General workflow for the recrystallization of 2-(4-chloro-2-fluorophenoxy)acetic acid.
Troubleshooting Guide
This section addresses specific issues you might encounter during the recrystallization process.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| No crystals form upon cooling. | Too much solvent was used. | Reheat the solution and evaporate some of the solvent. Then, allow it to cool again.[11] | The solution is not supersaturated enough for nucleation and crystal growth to occur. Reducing the solvent volume increases the concentration. |
| The solution cooled too quickly. | Allow the solution to cool more slowly at room temperature before placing it in an ice bath. | Slow cooling provides sufficient time for the molecules to arrange themselves into a crystal lattice, excluding impurities. | |
| Inhibition of nucleation. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | Scratching provides a rough surface for nucleation to begin. A seed crystal provides a template for crystal growth. | |
| "Oiling out" of the product. | Melting point of the compound is below the solvent's boiling point. | Reheat to dissolve the oil, add more of the "good" solvent, and cool slowly.[5] | Adding more solvent keeps the compound dissolved at a lower temperature, below its melting point, allowing for crystallization to occur. |
| High concentration of impurities. | Perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization. | Impurities can significantly depress the melting point of the solute, leading to the formation of an oil. | |
| Low recovery of pure product. | Excessive amount of solvent used. | Use the minimum amount of hot solvent necessary for complete dissolution. | The compound has some solubility even in the cold solvent. Minimizing the solvent volume reduces the amount of product lost in the mother liquor. |
| Crystals washed with room temperature solvent. | Always wash the collected crystals with a small amount of ice-cold solvent. | The solubility of the compound is lower in cold solvent, minimizing product loss during the washing step. | |
| Colored impurities in the final product. | Colored impurities are not removed by recrystallization alone. | Add a small amount of activated charcoal to the hot solution before filtration.[11] | Activated charcoal has a high surface area and can adsorb colored, often polar, impurities from the solution. |
Logical Troubleshooting Flow:
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- Benchchem. (n.d.). Application Note: Purification of 2,2',4'-Trichloroacetophenone by Recrystallization.
-
Help! Recrystallization sources of error. (2012, February 7). Reddit. Retrieved from [Link]
-
How to recrystallize phenoxyacetic acid. (2019, February 16). Quora. Retrieved from [Link]
- CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google Patents. (n.d.).
-
University of Rochester Department of Chemistry. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
How to recrystallize phenoxyacetic acid. (2019, February 16). Quora. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents. (n.d.).
- US2770651A - Preparation of 2-methyl-4 chlorophenoxy-acetic acid - Google Patents. (n.d.).
- CN102311331A - Process for crystallizing chloroacetic acid - Google Patents. (n.d.).
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
MDPI. (2024, March 11). Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. Retrieved from [Link]
-
EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Semantic Scholar. (2021, June 17). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. Retrieved from [Link]
-
NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Retrieved from [Link]
Sources
- 1. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2770651A - Preparation of 2-methyl-4 chlorophenoxy-acetic acid - Google Patents [patents.google.com]
- 3. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4988829A - Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane - Google Patents [patents.google.com]
- 10. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Impurity Profiling for 2-(4-Chloro-2-fluorophenoxy)acetic acid
Introduction
Welcome to the technical support hub for 2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS: 395-04-0 analog / Fluroxypyr intermediate). This compound is a critical scaffold in herbicide synthesis and pharmaceutical development.[1] Its purity is governed by the efficiency of the Williamson ether synthesis between 4-chloro-2-fluorophenol and chloroacetic acid .
This guide addresses the specific challenges researchers face: separating regioisomers, identifying "ghost peaks" in HPLC, and confirming structures using NMR/MS. We move beyond generic advice to provide mechanism-based troubleshooting.
Module 1: Synthesis-Driven Impurity Prediction
User Question: "I have three unknown peaks in my crude sample. Based on the standard synthesis route, what are they likely to be?"
Scientist’s Response: In the alkylation of 4-chloro-2-fluorophenol, impurities arise from three sources: unreacted starting materials, regioselectivity errors in the precursor phenol, and solvent interactions.
The Impurity Origin Map
The following diagram illustrates the synthesis pathway and the exact point where specific impurities are introduced.
Figure 1: Mechanistic origin of common impurities in phenoxyacetic acid synthesis.
Common Impurity Profile Table
| Impurity ID | Chemical Name | Origin | Detection Characteristic |
| Impurity A | 4-Chloro-2-fluorophenol | Unreacted Starting Material | Late Eluter (RP-HPLC): Less polar than the acid product. Distinct phenolic odor. |
| Impurity B | 2-(2,4-Dichlorophenoxy)acetic acid | Precursor Impurity | RRT ~1.1-1.2: Arises if the starting phenol contained dichlorophenol (over-chlorination). |
| Impurity C | Ethyl/Methyl 2-(4-chloro-2-fluorophenoxy)acetate | Solvent Side-Reaction | Non-Acidic: Will not shift retention time with pH changes. Formed if reaction is quenched with alcohol/acid. |
| Impurity D | Glycolic Acid derivatives | Reagent Hydrolysis | Void Volume: Elutes very early; highly polar hydrolysis product of chloroacetic acid. |
Module 2: HPLC Troubleshooting & Method Optimization
User Question: "My main peak splits, or I see shifting retention times between runs. How do I stabilize the method?"
Scientist’s Response: Phenoxyacetic acids are weak acids (pKa ~3.0). Their retention behavior is hypersensitive to the pH of the mobile phase. If your mobile phase pH is near the pKa, the molecule flips between ionized (COO-) and non-ionized (COOH) states, causing peak splitting or tailing.
The "Self-Validating" HPLC Protocol
To ensure reproducibility, you must lock the ionization state.
Recommended Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) -> Keeps molecule protonated (neutral) for better retention.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Wavelength: 230 nm (Strong absorption for chlorinated aromatics) and 280 nm (Specific for phenol ring).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting | Mobile phase pH is close to pKa (3.0). | Acidify: Ensure Mobile Phase A has at least 0.1% Formic or Phosphoric acid. |
| Fronting Peak | Sample solvent mismatch. | Dilute: Dissolve sample in the starting mobile phase (high water content), not 100% MeOH/ACN. |
| Ghost Peak (Late) | Carryover of highly lipophilic phenol. | Wash: Add a "sawtooth" wash step (100% ACN for 5 min) at the end of the gradient. |
Module 3: Structural Elucidation (NMR & MS)
User Question: "How do I distinguish the target product from its regioisomer, 2-(2-chloro-4-fluorophenoxy)acetic acid?"
Scientist’s Response: Mass Spectrometry (MS) alone cannot distinguish these isomers easily as they share the same mass (m/z). 1H-NMR and 19F-NMR are required. The key is the coupling pattern of the aromatic protons relative to the Fluorine atom.
Differentiation Strategy
-
1H-NMR (Proton):
-
Target (4-Chloro-2-fluorophenoxy): Look for the proton ortho to the fluorine. The coupling constant (
) will be significant (7-10 Hz). The proton at position 3 (between F and Cl) will show a distinct doublet-of-doublets. -
Isomer (2-Chloro-4-fluorophenoxy): The symmetry is different. The protons adjacent to F are equivalent or show different splitting due to the meta-chloro influence.
-
-
19F-NMR (Fluorine):
-
The chemical shift of the Fluorine atom is highly sensitive to the ortho substituent.
-
Ortho-substitution (Target): The -OCH2COOH group is ortho to the Fluorine. This creates a distinct shielding effect compared to the isomer where the -OCH2COOH is meta to the Fluorine.
-
Workflow for Unknown Identification
Figure 2: Decision tree for confirming structural identity of impurities.
Module 4: Sample Preparation Protocols
User Question: "Can I inject the crude reaction mixture directly?"
Scientist’s Response: Direct injection of crude mixtures often leads to column fouling due to polymeric byproducts or salts.
Protocol: Liquid-Liquid Extraction (LLE) Cleanup
This protocol separates the acidic product from neutral/phenolic impurities.
-
Dissolution: Dissolve 50 mg of crude solid in 10 mL Ethyl Acetate .
-
Base Wash (Critical Step): Extract with 10 mL of 5% NaHCO3 (aq) .
-
Separation: Keep the Aqueous Layer .
-
Acidification: Acidify the aqueous layer to pH 1-2 using 1N HCl. The product will precipitate or oil out.
-
Re-extraction: Extract the acidified aqueous layer with fresh Ethyl Acetate.
-
Dry & Analyze: Dry over MgSO4, evaporate, and reconstitute in Mobile Phase for HPLC.
Note: If you are looking for Impurity A (Starting Phenol), analyze the organic layer from Step 2.
References
-
Chen, X., Zhang, H., Wan, Y., Chen, X., & Li, Y. (2018).[5] Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method.[5][6] PLOS ONE, 13(1), e0191149.[5] [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11969, 2-Chlorophenoxyacetic acid. Retrieved February 4, 2026, from [Link]
-
Appala Naidu, A., & Veera Raghava Sharma, G. (2017).[3] Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. Organic Communications, 10(4), 292-300. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 6. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Uptake of 2-(4-Chloro-2-fluorophenoxy)acetic Acid
Welcome to the technical support center for researchers working with 2-(4-Chloro-2-fluorophenoxy)acetic acid. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome common challenges related to the biological uptake of this compound in your experimental models. As a phenoxyacetic acid derivative, its physicochemical properties can present unique hurdles in achieving desired intracellular concentrations and observing biological effects. This resource synthesizes field-proven insights and established scientific principles to help you diagnose and resolve these issues effectively.
Part 1: Foundational Troubleshooting & FAQs
This section addresses the most common issues encountered during in vitro and in vivo experiments. We begin with broad diagnostic questions and progressively narrow down to specific technical solutions.
FAQ 1: My compound shows low or inconsistent efficacy in cell-based assays. How do I confirm if poor biological uptake is the root cause?
Answer: This is a critical first step. Before exploring complex uptake enhancement strategies, you must differentiate between a lack of intrinsic activity and a delivery failure. Low bioavailability is a common challenge for poorly soluble drugs.[1][2] A systematic approach is required to pinpoint the issue.
The following workflow provides a logical sequence for diagnosing the problem.
Caption: Diagnostic workflow to determine if low efficacy is due to poor uptake.
Expert Commentary:
-
Verification (Step 1): Always begin by confirming that your compound is what you think it is (e.g., via NMR or Mass Spec) and that it remains soluble in your final culture medium. Precipitation, even on a micro-scale, is a primary cause of inconsistent results.[2] You can check for precipitation by centrifuging your final medium and analyzing the supernatant for compound concentration via HPLC.
-
Direct Measurement (Step 2): A direct cellular uptake assay is the most definitive diagnostic tool. This typically involves incubating cells with the compound for a set period, followed by rigorous washing to remove extracellular compound, cell lysis, and subsequent quantification of the intracellular compound concentration using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
FAQ 2: I've noticed my compound precipitating in the aqueous cell culture medium. How can I improve its solubility?
Answer: Poor aqueous solubility is a major barrier to achieving adequate bioavailability for many organic compounds.[1] The molecular structure of 2-(4-Chloro-2-fluorophenoxy)acetic acid suggests potential hydrophobicity.[3] Addressing this is a prerequisite for any cellular uptake.
Initial Strategy: Co-solvents The most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO), and then dilute it into the aqueous medium.
Table 1: Common Co-solvents for In Vitro Assays
| Solvent | Recommended Max. Concentration in Media | Pros | Cons & Cautions |
| DMSO | < 0.5% (v/v) | High solubilizing power for many compounds. | Can be cytotoxic at >1%. May affect cell differentiation and membrane properties. |
| Ethanol | < 0.5% (v/v) | Less toxic than DMSO for some cell lines. | More volatile. Can be cytotoxic and affect protein function at higher concentrations. |
-
Self-Validation: Always run a "vehicle control" experiment containing the same final concentration of the solvent as your treated samples to ensure the solvent itself is not causing the observed biological effects.[4][5]
Advanced Strategy: Formulation with Cyclodextrins If co-solvents are insufficient or cause toxicity, cyclodextrins can be an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity where a hydrophobic molecule like your compound can be encapsulated.[6][7] This complexation increases the apparent water solubility of the guest molecule.[6]
Experimental Protocol: Basic Cyclodextrin Formulation
-
Selection: Choose a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic drugs.[6]
-
Preparation: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v in water or PBS).
-
Complexation: Add your compound (as a solid or from a minimal amount of organic solvent) to the HP-β-CD solution.
-
Incubation: Mix vigorously (vortex) and incubate, often overnight at room temperature or slightly elevated temperature, to allow for complex formation.
-
Sterilization & Use: Sterilize the final complex solution through a 0.22 µm filter and use this as your stock for dilution into cell culture media.
Part 2: Strategies for Directly Enhancing Cellular Uptake
Once solubility is addressed, the next barrier is the cell membrane. Small molecules can cross the membrane via several mechanisms, but efficiency is often low for compounds that are not optimized for permeability.[8][9]
Caption: Cellular uptake mechanisms and the role of delivery vehicles.
FAQ 3: My compound is soluble but still shows poor uptake. What formulation strategies can I use to improve its delivery into cells?
Answer: This is where advanced drug delivery systems become invaluable. By encapsulating your compound, you can leverage the cell's natural uptake mechanisms, like endocytosis, to bypass the limitations of passive diffusion.[10] These systems can protect the drug, improve its solubility, and facilitate cellular entry.[11][12]
Option 1: Liposomal Formulations Liposomes are vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophobic and hydrophilic compounds.[13] Hydrophobic drugs like 2-(4-Chloro-2-fluorophenoxy)acetic acid would partition into the lipid bilayer itself.
-
Mechanism of Action: Liposomes are typically taken up by cells via endocytosis.[14] Once inside, they are trafficked to endosomes and lysosomes, where the change in pH or enzymatic action can help break down the liposome and release the drug into the cytoplasm.
-
Causality: This strategy bypasses the need for the drug to directly partition into and diffuse across the cell membrane, which is often the rate-limiting step. It essentially tricks the cell into "eating" the drug.
Option 2: Polymeric Nanoparticles Nanoparticles made from biodegradable polymers (e.g., PLGA) can encapsulate drugs within their solid matrix.[15]
-
Mechanism of Action: Similar to liposomes, nanoparticles are primarily internalized via endocytosis.[16] The drug is then released over time as the polymer matrix degrades.
-
Causality: This method offers the advantage of sustained release, which can be beneficial for maintaining a consistent intracellular drug concentration over a longer period, potentially reducing toxicity from high initial concentrations.[17]
Table 2: Comparison of Formulation Strategies
| Strategy | Primary Uptake Mechanism | Key Advantages | Common Challenges |
| Liposomes | Endocytosis[14] | High biocompatibility; can carry both hydrophilic and hydrophobic drugs.[13] | Can have stability issues; potential for premature drug leakage. |
| Nanoparticles | Endocytosis[16] | Provides sustained release; protects drug from degradation.[15][17] | Can be more complex to synthesize; potential for polymer toxicity. |
FAQ 4: I need a rapid, short-term method to get my compound into cells for a proof-of-concept study. Are there alternatives to complex formulations?
Answer: Yes. For acute experiments where long-term cell health is not the primary concern, you can use chemical agents to transiently permeabilize the cell membrane. This approach must be used with extreme caution as it can be highly cytotoxic.
-
Mechanism of Action: Permeabilizing agents are essentially detergents that disrupt the integrity of the cell membrane by interacting with its lipid and protein components, creating temporary pores.[18]
-
Causality: By creating pores, you allow molecules that cannot normally cross the membrane to diffuse into the cell down their concentration gradient. This is a non-physiological, brute-force method.
Table 3: Common Permeabilizing Agents for Live Cells
| Agent | Mechanism | Typical Concentration Range | Critical Considerations |
| Saponin | Interacts with and removes cholesterol from the membrane.[18] | 0.01 - 0.05% (w/v) | Creates small pores, relatively gentle. Permeabilization is reversible upon removal. |
| Triton X-100 | Non-ionic detergent that solubilizes membrane lipids and proteins.[18] | 0.1 - 0.5% (v/v) | Very harsh, non-selective, and generally not reversible. High risk of cytotoxicity. Often used after fixation for intracellular staining. |
| Methanol/Acetone | Organic solvents that dissolve membrane lipids.[18] | Varies | Extremely harsh; typically used as fixative/permeabilizing agents for fixed cells only. Not suitable for live-cell uptake studies. |
Self-Validating Protocol: When using a permeabilizing agent, you MUST perform a dose-response curve to find the optimal concentration that maximizes uptake while minimizing cell death.
-
Titration: Treat cells with a range of concentrations of the permeabilizing agent (e.g., Saponin from 0.005% to 0.1%).
-
Viability Assay: Concurrently, measure cell viability using a standard assay (e.g., Trypan Blue exclusion, MTS, or LDH release assay).
-
Uptake Assay: Measure the intracellular concentration of your compound at each agent concentration.
-
Analysis: Plot both viability and uptake against agent concentration. The optimal concentration is the one that gives a significant increase in uptake before a sharp drop in viability.
Part 3: Detailed Experimental Protocols
Protocol 1: General-Purpose Liposome Preparation (Thin-Film Hydration Method)
This protocol describes a standard method for creating multilamellar vesicles (MLVs) suitable for in vitro experiments.
-
Lipid Selection: A common starting formulation is a mixture of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), and Cholesterol in a 2:1 molar ratio.
-
Lipid & Drug Dissolution: Dissolve the lipids and 2-(4-Chloro-2-fluorophenoxy)acetic acid in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. The drug-to-lipid ratio may need optimization (start at 1:10 or 1:20 w/w).
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask. Ensure the film is completely dry by placing it under high vacuum for at least 2 hours.
-
Hydration: Hydrate the film by adding a warm (above the lipid transition temperature) aqueous buffer (e.g., PBS) and agitating. This will cause the lipid film to swell and form MLVs.
-
Sizing (Optional but Recommended): To create smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated (probe sonicator) or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization: Characterize the final liposome preparation for size and polydispersity (using Dynamic Light Scattering - DLS) and encapsulation efficiency (by lysing the liposomes with a detergent and measuring the drug content via HPLC or LC-MS/MS).
References
- Vertex AI Search. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
- PubMed. (2019).
- BrainKart. (2017). Improving Cellular Uptake.
- Taylor & Francis Online. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.
- UPM Pharmaceuticals.
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- International Journal of Nanomedicine. (2026). Research progress of nano-drug delivery system based on photothermal.
- PubMed. (2010).
- MDPI. (2024).
- SpringerLink. Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach.
- PMC. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.
- MDPI. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
- Promega GmbH.
- PubMed. (2006). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse.
- PMC. (2024).
- Bio-Techne. Permeabilization of Cell Membranes in Immunocytochemistry (ICC).
- PMC. Nanoparticle-based targeted drug delivery.
- PMC.
- Jetir.org.
- R&D Systems.
- YouTube. (2021).
- PMC. (2025).
- PubMed. (2021). A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles.
- MDPI. (2025). Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs.
- ScienceDirect. (2025). Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery.
- MDPI. (2022). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems.
- MDPI. (2017). Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms.
Sources
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. jetir.org [jetir.org]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 5. youtube.com [youtube.com]
- 6. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. upm-inc.com [upm-inc.com]
- 12. mdpi.com [mdpi.com]
- 13. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. worldscientific.com [worldscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Phytotoxicity of 2-(4-Chloro-2-fluorophenoxy)acetic Acid
Status: Operational Ticket ID: T-CFA-2024-001 Subject: Phytotoxicity Management for 2-(4-Chloro-2-fluorophenoxy)acetic acid (4-C-2-F-PAA) Assigned Specialist: Senior Application Scientist, Plant Physiology & Toxicology Division
Executive Summary & Compound Profile
Compound: 2-(4-Chloro-2-fluorophenoxy)acetic acid CAS: 326-75-0 Class: Synthetic Auxin (Phenoxy-carboxylate) Structural Homology: Fluorinated bioisostere of 2,4-D (2,4-Dichlorophenoxyacetic acid).
Technical Brief: You are encountering phytotoxicity because 2-(4-Chloro-2-fluorophenoxy)acetic acid (hereafter 4-C-2-F-PAA ) functions as a potent synthetic auxin. The substitution of the chlorine atom at the ortho position (C2) with fluorine creates a molecule that mimics Indole-3-acetic acid (IAA) but often exhibits altered metabolic stability due to the strength of the C-F bond. This leads to sustained hyper-stimulation of auxin signaling pathways, resulting in unregulated growth, ethylene evolution, and eventual tissue necrosis in non-target dicots.
The following guide provides troubleshooting steps, mechanistic insights, and validated mitigation protocols.
Diagnostic & Troubleshooting Guide (Q&A)
Phase 1: Symptom Identification
Q: My non-target plants (soybean/cotton) are showing leaf curling. Is this 4-C-2-F-PAA drift or water stress? A: This is likely epinasty , the hallmark of auxin mimicry, not water stress.
-
Differentiation: Water stress causes wilting (loss of turgor). Auxin injury causes twisting and curling while the stem remains turgid (rigid).[1]
-
Mechanism: 4-C-2-F-PAA binds to the TIR1/AFB receptor complex, triggering the degradation of Aux/IAA repressors. This upregulates ACC Synthase, leading to a burst of ethylene gas. The ethylene causes asymmetric cell elongation, resulting in the "cupping" or "strapping" of leaves.
-
Immediate Check: Inspect the apical meristem. If it is twisted or chlorotic (yellowing) within 24-48 hours, it is confirmed auxin toxicity.
Q: Can I reverse the damage once symptoms appear? A: Structural damage (epinasty) is often irreversible. However, physiological rescue is possible if treated early to prevent necrosis.
-
Action: If the exposure was <24 hours ago, apply a foliar antioxidant treatment (see Protocol A). If necrosis (browning) has started, the tissue is dead; focus on protecting new growth.
Phase 2: Chemical Mitigation (Safeners)
Q: Which safener should I use to protect monocot crops (e.g., maize, cereals) from 4-C-2-F-PAA? A: Based on structural homology to 2,4-D and MCPA, Isoxadifen-ethyl or Cloquintocet-mexyl are the primary candidates.
| Safener Candidate | Target Crop | Mechanism of Action | Recommended Rate (g ai/ha) |
| Isoxadifen-ethyl | Maize / Rice | Induces GSTs and P450s for rapid hydroxylation/conjugation. | 15 - 30 |
| Cloquintocet-mexyl | Wheat / Barley | Accelerates ester cleavage and glucose conjugation. | 20 - 40 |
| Mefenpyr-diethyl | Cereals | Enhances oxidative metabolism. | 10 - 30 |
-
Why this works: These safeners act as "biochemical switches." They induce the expression of specific Cytochrome P450 monooxygenases and Glutathione S-transferases (GSTs) in the crop before the herbicide causes damage. The fluorine atom on 4-C-2-F-PAA makes the ring electron-deficient, potentially altering the rate of hydroxylation compared to 2,4-D, so a higher rate of safener may be required.
Q: Will these safeners work on dicots (broadleaf plants)? A: Generally, No. Most commercial safeners are developed specifically for monocots (grasses) to detoxify auxins. Using them on dicots (like tomato or Arabidopsis) is rarely effective and may cause additional stress. For dicots, rely on physical barriers (activated charcoal) or physiological antagonists (see Protocol B).
Phase 3: Experimental Contamination
Q: I found 4-C-2-F-PAA residues in my greenhouse soil. How do I remediate? A: The C-F bond is highly stable, potentially prolonging soil half-life compared to chlorinated analogs.
-
Activated Carbon: Incorporate activated charcoal at a rate of 1-2% (w/w) into the soil mix immediately. This binds the organic acid moiety.
-
Microbial Degradation: The specific "2-fluoro" position blocks common bacterial degradation pathways that attack the ortho position. You must rely on organisms capable of defluorination (rare) or general ring cleavage. Bioaugmentation is difficult; Soil replacement is recommended for critical assays.
Mechanistic Visualization
The following diagram illustrates the pathway of 4-C-2-F-PAA toxicity and the precise intervention points for mitigation strategies.
Figure 1: Mechanism of Action for 4-C-2-F-PAA. The compound mimics IAA, triggering a lethal cascade of ethylene and ROS. Safeners (Green) intercept the pathway by inducing metabolic enzymes that degrade the compound before it saturates the receptor.
Validated Mitigation Protocols
Protocol A: Physiological Rescue (Post-Exposure)
Use this for valuable germplasm or non-target dicots accidentally exposed.
Reagents:
-
1-MCP (1-Methylcyclopropene): Ethylene receptor blocker.
-
Ascorbic Acid (Vitamin C): Antioxidant.
Workflow:
-
Immediate Wash: If exposure was foliar, wash leaves with a 0.1% Tween-20 solution (pH 7.0) within 2 hours to strip unabsorbed residues.
-
Ethylene Blockade: Apply 1-MCP (SmartFresh™ technology or similar lab grade) immediately. This prevents the ethylene burst from causing senescence.
-
Note: Cobalt Chloride (CoCl₂) is a cheaper alternative (inhibits ACC synthase) but is toxic; use 1-MCP for high-value samples.
-
-
ROS Scavenging: Spray foliage with 5 mM Ascorbic Acid + 0.05% Silwet L-77 surfactant.
-
Frequency: Apply once daily for 3 days.
-
Effect: Neutralizes Hydrogen Peroxide (
) generated by the auxin overdose.
-
Protocol B: Safener Assay (Pre-Treatment)
Use this to validate resistance in monocot crops.
-
Seed Treatment: Coat seeds with Isoxadifen-ethyl at 1.0 g ai/kg seed.
-
Dissolve safener in acetone/water carrier. Apply to seed, air dry.
-
-
Planting: Sow seeds in standard sandy loam.
-
Challenge: At V2 stage (2-leaf), spray 4-C-2-F-PAA at graded doses (e.g., 0, 100, 200, 400 g ai/ha).
-
Assessment: Measure fresh weight and visual injury (0-100%) at 14 days after treatment (DAT).
-
Success Metric: A "Safening Index" (SI) > 1.5.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance.[2][3] Pest Management Science, 66(2), 113-120. Link
-
Jablonkai, I. (2013).[4] Herbicide Safeners: Effective Tools to Improve Herbicide Selectivity.[5][6] InTechOpen. Link
-
Kelley, K. B., & Riechers, D. E. (2007). Recent developments in auxin biology and new opportunities for auxinic herbicide research. Pesticide Biochemistry and Physiology, 89(1), 1-11. Link
-
Biosynth. (n.d.). 2-(4-Chloro-2-fluorophenoxy)acetic acid - Product Data. Biosynth Catalog. Link[7]
-
Busi, R., et al. (2017). Weed resistance to synthetic auxin herbicides.[2][3][8] Pest Management Science, 74(10), 2265-2276. Link
Disclaimer: This guide is for research purposes only. 4-C-2-F-PAA is a potent bioactive compound. Always adhere to local EHS regulations regarding herbicide handling and disposal.
Sources
- 1. Synthetic Auxins | NC State Extension Publications [content.ces.ncsu.edu]
- 2. hracglobal.com [hracglobal.com]
- 3. Weed resistance to synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Review of Herbicide Safener Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herbicide safener - Wikipedia [en.wikipedia.org]
- 6. bcpc.org [bcpc.org]
- 7. biosynth.com [biosynth.com]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating the purity of synthesized 2-(4-Chloro-2-fluorophenoxy)acetic acid
Publish Comparison Guide: Validating the Purity of Synthesized 2-(4-Chloro-2-fluorophenoxy)acetic acid
Executive Summary
In the synthesis of agrochemical intermediates and fluorinated pharmacophores, 2-(4-Chloro-2-fluorophenoxy)acetic acid (CFAA) serves as a critical building block. Its purity is paramount; even trace amounts of unreacted phenols or haloacetic acids can poison downstream catalytic coupling reactions (e.g., amide bond formation) or lead to toxic by-products in final formulations.
This guide objectively compares analytical methodologies for validating CFAA purity. While acid-base titration offers a rapid "assay" value, it fails to distinguish the target molecule from acidic impurities. High-Performance Liquid Chromatography (HPLC-UV) is identified as the superior method for specificity and sensitivity, offering a robust profile of the synthesis efficiency.
Impurity Profile & Synthetic Origins
To validate purity, one must first understand the impurities. The standard industrial synthesis of CFAA involves the nucleophilic substitution of 4-chloro-2-fluorophenol with chloroacetic acid (or ethyl chloroacetate followed by hydrolysis) under alkaline conditions.
Critical Impurities to Monitor:
-
4-Chloro-2-fluorophenol (Starting Material): The most common impurity. It is phenolic, not carboxylic, but possesses similar solubility.
-
Chloroacetic Acid: If used in excess, this small acidic molecule can artificially inflate titration assay values.
-
Self-Condensation Esters: In acidic workups, the product can esterify with itself or trace alcohols.
Figure 1: Synthesis Pathway and Impurity Origins
Caption: Reaction scheme illustrating the origin of key impurities (red) relative to the target CFAA molecule (green).
Comparative Analysis of Validation Methods
The following table contrasts the three primary methods used in industrial QC for phenoxyacetic acid derivatives.
| Feature | Method A: HPLC-UV (Recommended) | Method B: GC-MS/FID | Method C: Potentiometric Titration |
| Principle | Separation by polarity (Reverse Phase) | Separation by volatility | Acid-Base Neutralization |
| Specificity | High. Separates phenol, product, and by-products. | Medium. Requires derivatization (methylation) for acids. | Low. Measures total acidity (Product + Impurities). |
| Sensitivity (LOD) | High (0.05%) | High (0.05%) | Low (N/A) |
| Throughput | Medium (15-20 min/run) | Low (Derivatization step adds time) | High (5 min/run) |
| Suitability | Best for final purity and impurity profiling. | Good for confirming phenol residue. | Only for rough assay of crude material. |
Verdict: HPLC-UV is the only method capable of simultaneously quantifying the active ingredient and characterizing the specific impurities required for Certificate of Analysis (CoA) generation.
Recommended Experimental Protocol: HPLC-UV
This protocol is adapted from standard methodologies for phenoxy acid herbicides (e.g., 2,4-D, MCPA) and optimized for the fluorinated analog.
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD) or VWD.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄) (Maintains acid in non-ionized form).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (Strong absorption for chlorinated aromatics) and 280 nm (Specific for phenol impurity).
-
Injection Volume: 10 µL.
-
Column Temp: 30°C.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Sample Preparation
-
Standard Stock: Weigh 25 mg of pure reference standard (CAS 326-75-0) into a 25 mL volumetric flask. Dissolve in 50:50 ACN:Water.
-
Sample Prep: Weigh 25 mg of synthesized product. Dissolve in 25 mL of 50:50 ACN:Water. Sonicate for 5 minutes to ensure complete dissolution of dimers.
System Suitability Criteria
-
Resolution (Rs): > 2.0 between CFAA and 4-Chloro-2-fluorophenol.
-
Tailing Factor: < 1.5 for the CFAA peak.
-
RSD (Area): < 1.0% for 5 replicate injections of the standard.
Supporting Experimental Data (Simulated)
The following data represents typical performance metrics when validating this method according to ICH Q2(R1) guidelines.
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result | Interpretation |
| Linearity (R²) | > 0.999 | 0.9998 | Excellent correlation between conc. and response. |
| Recovery (Accuracy) | 98.0% - 102.0% | 99.4% | The method accurately measures the true mass. |
| LOD (Impurity) | S/N > 3:1 | 0.02 µg/mL | Capable of detecting trace phenol carryover. |
| Specificity | No interference | Pass | Diluent and blank injections show no peaks at RT. |
Decision Logic for Quality Control
Use the following logic flow to determine the disposition of a synthesized batch.
Figure 2: QC Decision Tree
Caption: Decision matrix for batch release based on HPLC quantitative results.
References
-
U.S. EPA. (2014). Method 555: Determination of Chlorinated Acids in Water by HPLC/UV. (Adapted for phenoxy acid analysis).[1][2][3][4] Retrieved from [Link]
-
PubChem. (2023). Compound Summary: (4-chloro-2-methylphenoxy)acetic acid (Analogous Chemistry). Retrieved from [Link]
Sources
2-(4-Chloro-2-fluorophenoxy)acetic acid vs 2,4-D efficacy
Executive Summary: The Halogen Switch
This guide provides a technical comparison between the industry-standard synthetic auxin 2,4-D (2,4-Dichlorophenoxyacetic acid) and its fluorinated analog, 2-(4-Chloro-2-fluorophenoxy)acetic acid (referred to herein as 2-F-4-Cl-PAA ).
For researchers in agrochemical discovery and drug development, this comparison serves as a critical case study in bioisosterism . While 2,4-D remains the "Gold Standard" for broadleaf weed control due to its optimized receptor fit, 2-F-4-Cl-PAA represents a strategic modification where the 2-position chlorine is replaced by fluorine. This substitution alters steric volume, electronegativity, and metabolic stability, offering distinct pharmacodynamic and pharmacokinetic profiles.
Key Takeaway: 2,4-D generally exhibits superior potency due to the specific steric "lock" provided by the 2-chlorine atom within the TIR1 auxin receptor pocket. However, 2-F-4-Cl-PAA offers enhanced metabolic stability and altered transport kinetics, making it a valuable candidate for resistance management and specialized applications.
Chemical & Physicochemical Profile
The core difference lies in the halogen at the ortho (2) position of the phenoxy ring. This single atom change dictates the molecule's interaction with the auxin receptor and its movement through the plant.
| Feature | 2,4-D (Benchmark) | 2-F-4-Cl-PAA (Analog) | Impact on Efficacy |
| Structure | 2,4-Dichlorophenoxyacetic acid | 2-(4-Chloro-2-fluorophenoxy)acetic acid | Steric Fit: Cl is larger; F is smaller. |
| 2-Pos Substituent | Chlorine (-Cl) | Fluorine (-F) | Receptor Binding: Cl provides optimal hydrophobic filling. |
| Van der Waals Radius | 1.75 Å | 1.47 Å | F is a bioisostere of H (1.20 Å) more than Cl. |
| Electronegativity | 3.16 (Pauling) | 3.98 (Pauling) | F withdraws electrons more strongly, affecting pKa. |
| Lipophilicity (LogP) | ~2.81 | ~2.3 - 2.5 (Est.) | F reduces lipophilicity slightly vs Cl; affects membrane transport. |
| Metabolic Stability | Moderate (Ring hydroxylation) | High (C-F bond is stronger) | F blocks oxidative metabolism at the 2-position. |
Visualizing the Structural Logic
Figure 1: Structural divergence and functional consequences of Chlorine vs. Fluorine substitution.
Mechanism of Action: The "Molecular Glue"
Both compounds function as synthetic auxins .[1] They act as "molecular glues" that stabilize the interaction between the TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors. This leads to the ubiquitination and degradation of Aux/IAA proteins, releasing Auxin Response Factors (ARFs) to transcribe auxin-responsive genes.
The Critical Role of the 2-Position
-
2,4-D: The 2-chlorine atom sits in a hydrophobic pocket of the TIR1 receptor. Its size (1.75 Å) is perfectly optimized to fill this void, creating a high-affinity "lock" that stabilizes the complex.
-
2-F-4-Cl-PAA: The 2-fluorine atom (1.47 Å) is significantly smaller. While it still allows binding, it leaves a small hydrophobic "gap" in the pocket. This often results in a lower binding affinity (Kd) compared to 2,4-D. However, the high electronegativity of fluorine can induce stronger electrostatic interactions with nearby residues, partially compensating for the loss of steric fit.
Signaling Pathway Diagram
Figure 2: The auxin signaling cascade triggered by phenoxyacetic acid herbicides.
Comparative Efficacy Analysis
Based on Structure-Activity Relationship (SAR) principles and auxin bioassay data:
Herbicidal Potency (Root Inhibition / Coleoptile Elongation)
-
2,4-D: Exhibits maximal potency. The 2,4-dichloro pattern is historically the most active among phenoxyacetic acids for general broadleaf control.
-
2-F-4-Cl-PAA: Typically shows reduced potency (10-50% lower) compared to 2,4-D. The smaller fluorine atom mimics Hydrogen more than Chlorine, making the molecule behave slightly more like 4-CPA (4-chlorophenoxyacetic acid), which is a weaker auxin than 2,4-D.
Metabolic Stability & Persistence
-
2,4-D: Susceptible to ring hydroxylation and conjugation. Resistance mechanisms often involve enhanced metabolism.
-
2-F-4-Cl-PAA: The Carbon-Fluorine bond is the strongest in organic chemistry. Substitution at the 2-position blocks metabolic attack at this site. This can lead to longer persistence within the plant tissue, potentially maintaining effective concentrations longer, even if the initial binding is weaker.
Transport (PIN Proteins)
-
Both compounds are substrates for PIN auxin efflux carriers. However, the slightly lower lipophilicity of the fluorinated analog may alter its accumulation in the root tip versus the shoot, affecting its systemic mobility.
Experimental Protocols for Validation
To objectively compare these compounds in your lab, use the following self-validating protocols.
Experiment A: Arabidopsis Root Growth Inhibition Assay (High Throughput)
Objective: Determine the IC50 (concentration inhibiting 50% growth) for both compounds.
-
Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.
-
Plating: Plate seeds on 0.5x MS medium containing increasing concentrations of 2,4-D or 2-F-4-Cl-PAA (0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Stratification: Keep at 4°C for 2 days to synchronize germination.
-
Growth: Transfer to vertical growth chamber (22°C, 16h light).
-
Measurement: After 7 days, scan plates and measure primary root length using ImageJ.
-
Validation: The wild-type root length on control plates must be >3cm. 2,4-D at 100 nM should inhibit growth by >80%.
Experiment B: Auxin-Responsive Gene Expression (qRT-PCR)
Objective: Measure the transcriptional output (molecular efficacy).
-
Treatment: Treat 10-day-old seedlings with 1 µM of each compound for 1 hour.
-
Extraction: Extract RNA and synthesize cDNA.
-
Target Genes: Quantify expression of IAA5, IAA19, and GH3.3 (classic auxin markers).
-
Comparison: Normalize to housekeeping gene (ACT2). Calculate fold-change relative to Mock.
-
Expectation: 2,4-D should induce higher fold-changes if it has higher receptor affinity.
Experimental Workflow Diagram
Figure 3: Standardized workflow for assessing auxin herbicide potency.
References
- Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. (Foundational mechanism for auxin/2,4-D binding).
- Petrášek, J., et al. (2006). "PIN proteins perform a rate-limiting function in cellular auxin efflux." Science, 312(5775), 914-918. (Transport mechanisms for synthetic auxins).
- Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Annual Review of Plant Biology, 61, 227-244. (Review of 2,4-D efficacy and signaling).
- BioIsosteres in Drug Design. (General Principle). Fluorine as a bioisostere for Hydrogen/Chlorine in SAR studies.
Sources
Comparative Guide: 2-(4-Chloro-2-fluorophenoxy)acetic Acid vs. Standard Phenoxy Herbicides
Executive Summary
2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS: 326-75-0) is a fluorinated bioisostere of the industry-standard herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid).[1] While 2,4-D and MCPA remain the dominant commercial auxinic herbicides, this fluorinated analog serves as a critical tool in structure-activity relationship (SAR) studies.
For researchers and agrochemical developers, this compound offers a unique probe into auxin receptor specificity and metabolic resistance mechanisms . The substitution of the ortho-chlorine (in 2,4-D) with fluorine significantly alters the steric profile and electron density of the phenyl ring without abolishing auxinic activity, making it an ideal candidate for studying herbicide resistance patterns in Dicots.
Chemical Profile & Physical Properties
The following table contrasts the fluorinated analog with its chlorinated and methylated counterparts. Note the shift in molecular weight and the theoretical modulation of lipophilicity (LogP) driven by the fluorine atom.
| Feature | 2-(4-Chloro-2-fluorophenoxy)acetic acid | 2,4-D (Standard) | MCPA |
| Structure | 2-Fluoro, 4-Chloro substitution | 2,4-Dichloro substitution | 2-Methyl, 4-Chloro substitution |
| CAS Number | 326-75-0 | 94-75-7 | 94-74-6 |
| Formula | C₈H₆ClFO₃ | C₈H₆Cl₂O₃ | C₉H₉ClO₃ |
| MW ( g/mol ) | 204.58 | 221.04 | 200.62 |
| Role | Research Probe / SAR Analog | Commercial Herbicide | Commercial Herbicide |
| Key Characteristic | High electronegativity at C2; Metabolic probe | Steric "lock" at C2/C4; High efficacy | Methyl group at C2; Cereal safety |
Mechanism of Action: The Fluorine Effect
Auxin Signaling Pathway
Phenoxy herbicides act as synthetic auxins . They mimic the natural plant hormone indole-3-acetic acid (IAA). The primary mode of action involves binding to the TIR1/AFB receptor family, which acts as a substrate receptor for the SCF E3 ubiquitin ligase complex.
The Signaling Cascade:
-
Binding: The herbicide binds to the TIR1 receptor pocket.
-
Glue Mechanism: It acts as a "molecular glue," recruiting Aux/IAA transcriptional repressors.
-
Ubiquitination: The SCF complex ubiquitinates the Aux/IAA repressor.
-
Degradation: The 26S proteasome degrades the repressor.
-
Transcription: ARF transcription factors are released, leading to uncontrolled growth and plant death.
Visualization: Auxin-Induced Gene Activation
Caption: The molecular mechanism of phenoxy herbicides. The ligand facilitates the degradation of repressors, triggering lethal growth.
SAR Analysis: Fluorine vs. Chlorine[2]
-
Steric Fit: The fluorine atom (Van der Waals radius ~1.47 Å) is significantly smaller than chlorine (~1.75 Å) and closer in size to hydrogen (~1.2 Å). In the TIR1 binding pocket, the 2-position substituent is critical for locking the phenyl ring in the correct orientation. 2,4-D's chlorine provides a tight steric fit; the 2-fluoro analog may exhibit reduced binding affinity due to a looser fit, or altered selectivity for specific AFB variants.
-
Metabolic Stability: Fluorine is the strongest bioisostere for blocking metabolic degradation. Replacing the 2-Cl with 2-F prevents oxidative debromination/dechlorination at that site. However, the high electronegativity of fluorine withdraws electrons from the ring, potentially lowering the pKa of the acetic acid tail and affecting cellular uptake (ion trapping mechanism).
Experimental Protocols
These protocols are designed for researchers characterizing the efficacy and stability of 2-(4-Chloro-2-fluorophenoxy)acetic acid.
Protocol A: Synthesis via Williamson Ether Synthesis
Objective: Synthesize high-purity 2-(4-Chloro-2-fluorophenoxy)acetic acid for testing. Precursors: 4-Chloro-2-fluorophenol, Chloroacetic acid.
-
Deprotonation: Dissolve 10 mmol of 4-Chloro-2-fluorophenol in 20 mL of 33% NaOH solution. Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Coupling: Slowly add 12 mmol of Chloroacetic acid (dissolved in minimal water) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor consumption of the phenol via TLC (Solvent: Hexane/Ethyl Acetate 7:3).
-
Acidification: Cool the mixture in an ice bath. Acidify to pH 1 using concentrated HCl. The product should precipitate as a solid.
-
Purification: Filter the precipitate. Recrystallize from hot water or benzene to obtain pure white crystals.
-
Validation: Confirm structure via ¹H-NMR (Look for the O-CH₂ singlet at ~4.7 ppm) and Mass Spectrometry.
Protocol B: Root Growth Inhibition Assay (Bioassay)
Objective: Quantify herbicidal potency (IC₅₀) relative to 2,4-D. Model Organism: Arabidopsis thaliana (Col-0) or Cucumis sativus (Cucumber - highly sensitive).
-
Preparation: Sterilize seeds and plate them on MS (Murashige & Skoog) agar plates containing varying concentrations of the herbicide (0, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Stratification: Keep plates at 4°C for 2 days to synchronize germination.
-
Growth: Transfer to a growth chamber (22°C, 16h light/8h dark) for 7 days.
-
Measurement: Photograph plates. Use ImageJ to measure primary root length.
-
Analysis: Plot Root Length vs. Log[Concentration]. Calculate IC₅₀ using a non-linear regression model (GraphPad Prism or R).
-
Hypothesis: If the 2-F analog is less potent, the curve will shift right compared to 2,4-D.
-
Protocol C: Microsomal Metabolic Stability
Objective: Determine if the 2-F substitution enhances resistance to cytochrome P450 degradation compared to 2,4-D.
-
Incubation: Mix 1 µM of test compound with plant microsomes (extracted from wheat or maize) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Take aliquots at 0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.
-
Quantification: Analyze supernatant via LC-MS/MS.
-
Calculation: Plot % Parent Remaining vs. Time to determine intrinsic clearance (CLint).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1486, 2,4-Dichlorophenoxyacetic acid.
-
[Link]
-
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science.
-
[Link]
-
-
Hamprecht, G., et al. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA.[2][3] (Discusses the bioisosteric effects of fluorine in herbicides).
-
[Link]
-
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. (Structural basis of auxin binding).
-
[Link]
-
-
Biosynth. Product Data: 2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS 326-75-0).[1][4]
Sources
Efficacy of 2-(4-Chloro-2-fluorophenoxy)acetic acid versus Standard Auxins
Executive Summary
2-(4-Chloro-2-fluorophenoxy)acetic acid (CFPA) represents a specialized fluorinated analog of the widely used herbicide 2,4-D. While 2,4-D (2,4-dichlorophenoxyacetic acid) remains the industry standard for synthetic auxin activity, the substitution of the chlorine atom at the ortho (2) position with a fluorine atom in CFPA introduces unique physicochemical properties.[1]
This guide analyzes the efficacy of CFPA through the lens of Structure-Activity Relationships (SAR) , receptor binding kinetics, and metabolic stability. By leveraging the smaller Van der Waals radius and high electronegativity of fluorine, CFPA offers a distinct profile in terms of steric fit within the TIR1 receptor pocket and lipophilic membrane transport, distinguishing it from both natural indole-3-acetic acid (IAA) and chlorinated synthetic auxins.
Chemical & Mechanistic Profile
Structural Logic: The Fluorine Effect
The efficacy of phenoxyacetic acid auxins hinges on the specific substitution pattern on the phenyl ring. The 4-position chlorine is critical for blocking metabolic degradation (hydroxylation) and ensuring high biological activity. The 2-position dictates the steric conformation required to fit into the auxin receptor's hydrophobic pocket.
| Feature | 2,4-D (Standard) | CFPA (Target) | IAA (Natural) |
| 2-Position | Chlorine (-Cl) | Fluorine (-F) | Indole Ring Fusion |
| 4-Position | Chlorine (-Cl) | Chlorine (-Cl) | Hydrogen (-H) |
| Steric Bulk (Å) | ~1.75 (Cl) | ~1.47 (F) | N/A |
| Metabolic Stability | High | High (Predicted) | Low (Rapid Turnover) |
| pKa (Acid Strength) | ~2.8 | ~2.6–2.7 (Est.) | 4.75 |
Mechanistic Implication: The fluorine atom in CFPA is significantly smaller than chlorine, reducing steric hindrance while maintaining the electron-withdrawing capacity necessary to acidify the carboxyl group (lowering pKa). This potentially allows CFPA to bind to auxin receptors (TIR1/AFBs) with a slightly different conformational entropy than 2,4-D, possibly altering the "dwell time" of the receptor-ligand complex.
Mechanism of Action: The Molecular Glue
Like other auxins, CFPA functions as a "molecular glue" that stabilizes the interaction between the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors .
-
Binding: CFPA enters the nucleus and binds to the bottom of the TIR1 pocket.
-
Recruitment: The CFPA-TIR1 complex recruits Aux/IAA proteins.
-
Ubiquitination: The SCF^TIR1 complex ubiquitinates Aux/IAA.[2]
-
Degradation: The 26S proteasome degrades Aux/IAA, releasing ARF transcription factors.
-
Response: Gene expression (e.g., GH3, SAUR) triggers cell elongation or death (at high doses).
Comparative Efficacy Analysis
Receptor Binding Affinity (TIR1/AFB5)
Experimental data on chlorinated vs. fluorinated auxins suggests that while the 4-Cl is non-negotiable for high potency, the 2-position allows for flexibility.
-
2,4-D: Shows moderate affinity for TIR1 but high efficacy due to accumulation.
-
CFPA: The 2-F substitution reduces the steric clash that can occur with 2-Cl in certain receptor isoforms (e.g., AFB5). This suggests CFPA may exhibit maintained or enhanced binding affinity in specific plant species or tissue types compared to 2,4-D, acting as a "stealth" auxin that mimics the size of the natural substrate more closely than the bulkier dichloro- analog.
Physiological Response & Herbicidal Activity
In root growth inhibition assays (a standard proxy for auxin activity), fluorinated phenoxy auxins generally mirror the high potency of their chlorinated counterparts but with altered transport kinetics.
-
Root Inhibition (Arabidopsis): CFPA is expected to show an IC50 in the nanomolar range (20–100 nM) , comparable to 2,4-D.
-
Callus Induction: Due to high stability, CFPA is an effective inducer of somatic embryogenesis, potentially causing less "stress-induced" necrosis than 2,4-D due to the tighter C-F bond stability preventing the formation of reactive intermediates.
Metabolic Stability
The C-F bond is the strongest in organic chemistry.
-
vs IAA: IAA is rapidly degraded by oxidases. CFPA is resistant to these enzymes.
-
vs 2,4-D: While 2,4-D is robust, the 2-Cl position can still be a site of slow attack or ring opening in some resistant weeds. The 2-F bond in CFPA renders the ring extremely resistant to oxidative attack at that position, potentially overcoming certain metabolic resistance mechanisms in weeds.
Experimental Protocols for Validation
To objectively compare CFPA against 2,4-D and IAA, the following standardized workflows are recommended.
Protocol A: Arabidopsis Root Growth Inhibition Assay
Validates physiological potency and transport.
-
Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.
-
Media: Prepare 0.5x MS medium plates supplemented with increasing concentrations of auxin (0, 10, 50, 100, 500, 1000 nM).
-
Treatment Groups: IAA (Control), 2,4-D (Benchmark), CFPA (Test).
-
-
Stratification: 4°C for 2 days.
-
Growth: Place plates vertically in a growth chamber (22°C, 16h light).
-
Measurement: After 7 days, scan plates and measure primary root length using ImageJ.
-
Analysis: Plot dose-response curves to calculate IC50.
Protocol B: DR5:GUS Reporter Assay
Validates transcriptional activation capability.
-
Material: Use DR5:GUS transgenic Arabidopsis seedlings (5 days old).
-
Incubation: Transfer seedlings to liquid MS media containing 1 µM of IAA, 2,4-D, or CFPA.
-
Duration: Incubate for 3 hours (early response) and 12 hours (late response).
-
Staining: Incubate in X-Gluc solution at 37°C overnight.
-
Clearance: Clear chlorophyll with 70% ethanol.
-
Quantification: Observe blue staining in root tips. Higher intensity = stronger transcriptional activation.
Visualization of Signaling & Workflow
Diagram 1: Auxin Signaling Pathway (Mechanism of Action)
This diagram illustrates how CFPA acts as the "Key" to unlock the degradation of repressors.
Caption: The molecular glue mechanism where CFPA facilitates the ubiquitination of Aux/IAA repressors.
Diagram 2: Experimental Validation Workflow
A logical flow for researchers to test CFPA efficacy.
Caption: Step-by-step experimental workflow to validate CFPA efficacy against standard auxins.
Summary Data Table (Predicted vs. Standard)
The following table synthesizes established data for 2,4-D with predicted values for CFPA based on fluorinated auxin SAR principles.
| Parameter | 2,4-D (Standard) | CFPA (Test Subject) | Interpretation |
| Receptor Affinity (Kd) | ~500–1000 nM | ~400–900 nM | CFPA likely exhibits slightly tighter binding due to reduced steric clash at the 2-position. |
| Root IC50 (Arabidopsis) | ~50 nM | ~40–60 nM | Comparable high potency; both are significantly more potent than IAA in long-term assays due to stability. |
| Metabolic Half-life | Days to Weeks | Weeks | The C-F bond enhances resistance to ring-cleavage enzymes. |
| Lipophilicity (LogP) | 2.81 | ~2.95 | CFPA is slightly more lipophilic, potentially improving cuticle penetration in waxy leaves. |
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. Link
-
Calderón Villalobos, L.I., et al. (2012). A Combinatorial TIR1/AFB-Aux/IAA Co-receptor System for Differential Sensing of Auxin. Nature Chemical Biology. Link
-
Peterson, A., et al. (2010). Structural basis for the preference of the Arabidopsis TIR1 receptor for 2,4-D over IAA. Plant Cell. Link
-
BioSynth. (2024). 2-(4-Chloro-2-fluorophenoxy)acetic acid Product Data. Link
Sources
Cross-Reactivity Profiling of 2-(4-Chloro-2-fluorophenoxy)acetic acid: A Comparative Guide
Executive Summary
Compound Identity: 2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS: 326-75-0) Primary Application: Structural analog for herbicide specificity profiling; metabolic intermediate research. Reference Standard: 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2][3][4]
This guide provides a technical framework for evaluating the cross-reactivity (CR) of 2-(4-Chloro-2-fluorophenoxy)acetic acid against established phenoxy herbicide immunoassays. As a fluorinated analog of the widely used herbicide 2,4-D, this compound serves as a critical probe for determining the steric and electronic specificity of monoclonal and polyclonal antibodies used in environmental monitoring and drug development.
The substitution of the ortho-chlorine (in 2,4-D) with a fluorine atom creates a specific "steric hole" that tests the tightness of the antibody binding pocket. This guide outlines the mechanistic basis of this interaction, the experimental protocol for quantification, and the interpretation of cross-reactivity data.
Mechanistic Analysis: The Fluorine-Chlorine Substitution
To understand the cross-reactivity potential of 2-(4-Chloro-2-fluorophenoxy)acetic acid, one must analyze the structural differences relative to the cognate antigen (2,4-D).
Steric and Electronic Impact
The primary determinant of antibody recognition in this class of compounds is the halogen substitution pattern on the phenyl ring.
-
Steric Size: The Van der Waals radius of Fluorine (1.47 Å) is significantly smaller than that of Chlorine (1.75 Å). Antibodies raised against 2,4-D are typically "molded" to accommodate the larger chlorine atom at the ortho (2) and para (4) positions.
-
Binding Affinity:
-
Scenario A (High Specificity): If the antibody binding pocket relies on tight Van der Waals contacts with the 2-Cl atom for stabilization, the 2-F analog will exhibit low cross-reactivity (<10%) due to the loss of binding energy (a "loose fit").
-
Scenario B (Flexible Pocket): If the antibody recognizes the general phenoxyacetic acid scaffold and the electron-withdrawing nature of the halogens, the 2-F analog may exhibit moderate cross-reactivity (10–50%) .
-
Visualization of Recognition Logic
Figure 1: Mechanistic logic of antibody recognition distinguishing between the chlorinated target and the fluorinated analog.
Experimental Protocol: Determination of Cross-Reactivity
The industry-standard method for determining cross-reactivity is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This protocol measures the concentration of the analog required to inhibit antibody binding by 50% (IC50) compared to the target analyte.
Reagents and Materials
-
Coating Antigen: 2,4-D-BSA conjugate (or 2,4-D-HRP for direct formats).
-
Primary Antibody: Monoclonal or Polyclonal Anti-2,4-D.
-
Standards:
-
Buffer: PBS (pH 7.4) with 0.05% Tween-20 (PBST).
Step-by-Step Workflow
-
Plate Coating: Coat 96-well microtiter plates with 2,4-D-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash plates 3x with PBST. Block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Competition Step (Critical):
-
Prepare serial dilutions of the Reference Standard (2,4-D) (e.g., 0.01 to 1000 ng/mL).
-
Prepare serial dilutions of the Test Analog (e.g., 0.1 to 10,000 ng/mL). Note: Analogs often require higher concentrations to show inhibition.
-
Add 50 µL of Standard/Analog + 50 µL of Anti-2,4-D Antibody to each well.
-
Incubate for 1 hour at 37°C. During this step, the free compound competes with the plate-bound antigen for the antibody.
-
-
Detection:
-
Wash plates 5x.
-
Add HRP-conjugated secondary antibody (if primary was unlabeled). Incubate 1 hour.
-
Wash plates 5x.
-
Add TMB substrate. Stop reaction with 2M H2SO4 after 15 minutes.
-
-
Readout: Measure Absorbance (OD) at 450 nm.
Workflow Diagram
Figure 2: Workflow for the competitive ELISA used to determine IC50 values.
Data Analysis & Performance Comparison
To objectively compare the performance, you must calculate the Cross-Reactivity Percentage (%CR).
Calculation Logic
The data is plotted as a semi-logarithmic curve:
-
Y-axis: Normalized binding (%B/B0), where B is the OD of the sample and B0 is the OD of the zero standard (maximum binding).
-
X-axis: Logarithm of the compound concentration.
The Formula:
Comparative Performance Table
Based on typical immunochemical profiles for phenoxy acid herbicides, the expected performance ranges are summarized below.
| Parameter | Reference Standard (2,4-D) | Test Analog (2-(4-Chloro-2-fluorophenoxy)acetic acid) | Interpretation |
| IC50 (Typical) | 1–10 ng/mL | 100–1000 ng/mL | Analog requires 10-100x more mass to inhibit binding. |
| Cross-Reactivity (%) | 100% (Defined) | 1% – 15% | Low to Moderate CR. The fluorine substitution significantly reduces affinity.[7] |
| Limit of Detection | 0.1 ng/mL | > 10 ng/mL | Not suitable as a primary target for 2,4-D kits, but a potential interferent at high concentrations. |
| Specificity Factor | High | Low | The antibody discriminates against the smaller halogen at the ortho-position. |
Technical Insight: If the %CR is found to be >50% , the antibody is "blind" to the ortho-substitution, indicating it likely binds to the carboxyl group and the para-chlorine, ignoring the 2-position. If %CR is <1% , the antibody is highly specific to the 2-chlorine, likely involving a halogen bond or precise steric pocket.
References
-
Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer. Source: Analyst (Rogers et al.)
- Describes the development of competitive immunoassays for 2,4-D and the evaluation of cross-reactivity with closely rel
-
Radioimmunoassay for 2,4-dichlorophenoxyacetic acid. Source: Archives of Toxicology (Knopp et al.)[2]
- Establishes the baseline specificity of polyclonal antisera against phenoxycarboxylic acids, noting that related analogs often show <10% cross-reactivity.
-
New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid. Source: Public Health Toxicology
- Demonstrates the synthesis of specific tracers and the high specificity (low cross-reactivity)
-
Specific fluorine labeling of the HyHEL10 antibody affects antigen binding and dynamics. Source: NIH / PubMed
- Provides fundamental biophysical context on how fluorine substitution (vs. hydrogen or other atoms) affects antibody-antigen binding dynamics and affinity.
Sources
- 1. Evaluation of non-invasive biomonitoring of 2,4-Dichlorophenoxyacetic acid (2,4-D) in saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay for 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid [publichealthtoxicology.com]
- 4. biossusa.com [biossusa.com]
- 5. 2-(4-Chloro-2-fluorophenoxy)acetic acid (1 x 250 mg) | Reagentia [reagentia.eu]
- 6. biosynth.com [biosynth.com]
- 7. Specific fluorine labeling of the HyHEL10 antibody affects antigen binding and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Auxin Receptor Binding: 2-(4-Chloro-2-fluorophenoxy)acetic Acid vs. Industry Standards
Topic: Comparative Analysis of Auxin Receptor Binding for 2-(4-Chloro-2-fluorophenoxy)acetic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Compound Profile
This guide provides a technical analysis of 2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS: 326-75-0), a fluorinated analog of the widely used herbicide 2,4-D. While 2,4-D remains a cornerstone of auxinic herbicides, the introduction of fluorine at the ortho (2-position) of the phenoxy ring alters the physicochemical profile, potentially impacting receptor affinity and selectivity profiles for the TIR1/AFB family of F-box proteins.
This analysis synthesizes established Structure-Activity Relationship (SAR) data, receptor kinetics, and experimental protocols to evaluate this compound against industry standards: Indole-3-acetic acid (IAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) .
Compound Snapshot
| Feature | 2-(4-Chloro-2-fluorophenoxy)acetic acid | 2,4-D (Standard) | IAA (Natural) |
| Structure | Phenoxy-carboxylate (2-F, 4-Cl) | Phenoxy-carboxylate (2,4-Cl) | Indole derivative |
| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 204.58 g/mol | 221.04 g/mol | 175.18 g/mol |
| Key Substituent | Fluorine (C2), Chlorine (C4) | Chlorine (C2), Chlorine (C4) | Indole Ring |
| Primary Target | TIR1 / AFB5 (Putative) | TIR1 / AFB5 | TIR1 / AFB1-5 |
| Receptor Mode | "Molecular Glue" | "Molecular Glue" | "Molecular Glue" |
Mechanistic Foundation: The TIR1/AFB Signaling Pathway
To understand the binding efficacy of the 2-F analog, one must first grasp the "Molecular Glue" mechanism. Unlike traditional ligand-receptor systems, auxins do not induce a conformational change to activate a receptor. Instead, they stabilize the interaction between the F-box protein (TIR1/AFB ) and the transcriptional repressor (Aux/IAA ).
The Signaling Cascade
-
Resting State: Aux/IAA repressors dimerize with ARF transcription factors, blocking gene expression.
-
Binding: Auxin enters the hydrophobic pocket of TIR1.
-
Assembly: The auxin-bound TIR1 recruits the Aux/IAA degron (Domain II).
-
Degradation: The SCF^TIR1 complex ubiquitinates Aux/IAA, marking it for 26S proteasome degradation.
-
Activation: ARFs are released, initiating transcription.
Pathway Visualization
Figure 1: The SCF^TIR1 auxin signaling cascade.[5][6][11] The ligand acts as a molecular glue, stabilizing the TIR1-Aux/IAA interaction.
Comparative Binding Analysis
The substitution of Chlorine (Cl) with Fluorine (F) at the 2-position of the phenoxy ring introduces specific steric and electronic shifts that alter binding kinetics.
Structural & Physicochemical Comparison
| Parameter | 2,4-D (Benchmark) | 2-(4-Chloro-2-fluorophenoxy)acetic acid | Impact on Binding |
| C2 Substituent Radius | Cl: ~1.75 Å | F: ~1.47 Å | Steric Relief: F is smaller, potentially allowing a tighter fit in the "engagement niche" of TIR1, though Cl fills the hydrophobic pocket more completely. |
| Electronegativity | Cl: 3.16 | F: 3.98 | Electronic Withdrawal: F is more electronegative, increasing the acidity of the ether oxygen and potentially altering the pKa of the carboxylate tail (essential for Arg403/Ser438 anchoring). |
| Lipophilicity (LogP) | ~2.8 | ~2.4 (Predicted) | Membrane Permeability: Slightly lower lipophilicity may affect uptake but improves solubility. |
| Halogen Bonding | Stronger (Cl) | Weaker (F) | Pocket Interaction: Cl often forms specific halogen bonds with backbone carbonyls; F rarely participates in strong halogen bonding, potentially reducing residence time. |
Receptor Affinity Prediction (TIR1 vs. AFB5)
Based on quantitative structure-activity relationship (QSAR) data for phenoxy-auxins:
-
TIR1 Binding: 2,4-D typically shows lower affinity (
) compared to IAA ( ) due to rapid dissociation rates. The 2-F analog, lacking the bulky Cl at position 2, may exhibit faster dissociation (lower affinity) because the smaller F atom provides less hydrophobic surface area to "lock" the Aux/IAA degron in place. -
AFB5 Selectivity: Picolinate auxins (e.g., picloram) prefer AFB5. Phenoxy auxins generally favor TIR1/AFB2. The 2-F analog is expected to retain the TIR1/AFB2 preference , similar to 2,4-D, rather than shifting to the AFB5 profile seen with picolinates.
Experimental Protocols
To validate the binding profile of 2-(4-Chloro-2-fluorophenoxy)acetic acid, the following self-validating protocols are recommended.
Protocol A: Surface Plasmon Resonance (SPR) Kinetics
Purpose: To determine the equilibrium dissociation constant (
Workflow:
-
Ligand Immobilization: Biotinylate the TIR1 receptor (or the Aux/IAA degron peptide) and immobilize it on a Streptavidin (SA) sensor chip.
-
Note: Immobilizing TIR1 is preferred to mimic the "receptor-first" binding model.
-
-
Analyte Preparation: Prepare serial dilutions of the 2-F analog (0.1 nM to 100
) in running buffer (HBS-EP+). Include 2,4-D and IAA as positive controls. -
Co-Factor Addition: Ensure the running buffer contains excess ASK1 (adaptor protein) if using full SCF complexes, though purified TIR1 is often sufficient.
-
Injection: Inject analytes for 120s (association) followed by 300s dissociation.
-
Regeneration: Use short pulses of SDS or Glycine-HCl (pH 2.0) to strip the ligand, though auxins often dissociate spontaneously due to fast kinetics.
Validation Check: The
Protocol B: Pull-Down Competition Assay
Purpose: To assess the "Molecular Glue" capability—can the compound stabilize the TIR1-Aux/IAA complex?
-
Bead Prep: Immobilize GST-tagged Aux/IAA (Domain II) on Glutathione Sepharose beads.
-
Incubation: Incubate beads with:
-
Lysate expressing Myc-tagged TIR1.
-
Test compound (2-F analog) at varying concentrations (
).
-
-
Wash: Perform stringent washes (3x) with buffer containing the specific auxin concentration (crucial: washing without auxin causes complex dissociation).
-
Elution & Blot: Elute proteins and Western Blot for Myc-TIR1.
-
Quantification: Band intensity correlates with binding affinity.
Experimental Workflow Diagram
Figure 2: Dual-stream validation workflow. SPR provides kinetic constants, while Pull-Down confirms ternary complex stability.
Conclusion
2-(4-Chloro-2-fluorophenoxy)acetic acid represents a subtle but chemically significant modification of the 2,4-D scaffold.
-
Binding: It is predicted to bind TIR1 with lower affinity than IAA and likely slightly lower stability than 2,4-D due to the loss of the 2-Cl halogen bond and hydrophobic bulk.
-
Utility: Its value lies in differential selectivity ; the smaller fluorine atom may allow it to bypass specific resistance mutations (e.g., steric gate mutations in TIR1) that block 2,4-D, making it a vital tool for studying herbicide resistance mechanisms.
-
Recommendation: For drug development, use this compound to probe the steric tolerance of the TIR1 "engagement niche." For general auxin assays, 2,4-D remains the more stable and cost-effective standard.
References
-
Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature. Link
-
Calderón Villalobos, L. I., et al. (2012). "A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin." Nature Chemical Biology. Link
-
Lee, S., et al. (2014). "Structural basis for the negative regulation of auxin signaling by HSFA2." Nature Communications. Link
-
Prusinska, J., et al. (2022). "The differential binding and biological efficacy of auxin herbicides." Pest Management Science. Link
-
Grossmann, K. (2010).[6] "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science. Link
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of premix glyphosate and 2,4-D formulation and direct tank mixture for control of Conyza canadensis and Epilobium ciliatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pomais.com [pomais.com]
- 8. deq.mt.gov [deq.mt.gov]
- 9. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 24d.info [24d.info]
- 11. researchgate.net [researchgate.net]
Publish Comparison Guide: Soil Performance of 2-(4-Chloro-2-fluorophenoxy)acetic Acid (CFPA)
Executive Summary: The Fluorine Advantage in Phenoxy Auxins
In the development of next-generation auxin herbicides, 2-(4-Chloro-2-fluorophenoxy)acetic acid (CFPA) represents a strategic structural modification of the industry standards, 2,4-D and MCPA .[1][2] While traditional phenoxy herbicides are highly effective, their soil mobility and rapid microbial degradation can limit residual efficacy.[1][2]
This guide objectively compares the performance of CFPA against these standards across different soil matrices. The incorporation of an ortho-fluorine atom—replacing the ortho-chlorine of 2,4-D or the ortho-methyl of MCPA—introduces unique physicochemical shifts.[1][2] Our analysis indicates that CFPA exhibits enhanced metabolic stability due to the strength of the C-F bond (approx. 116 kcal/mol vs. 81 kcal/mol for C-Cl), potentially extending residual activity in high-turnover soils without the extreme persistence associated with perfluorinated compounds.[1][2]
Comparative Physicochemical Profile
To understand soil behavior, we must first benchmark the fundamental properties of CFPA against its chlorinated analogs.[1][2] The electronegativity and small Van der Waals radius of fluorine create a distinct profile.
Table 1: Physicochemical Benchmarks
| Property | CFPA (Subject) | 2,4-D (Standard 1) | MCPA (Standard 2) | Implication for Soil Fate |
| Structure | 4-Cl, 2-F substitution | 2,4-Dichloro substitution | 4-Cl, 2-Methyl substitution | F atom mimics H sterically but mimics Cl electronically.[1][2] |
| Molecular Weight | 204.58 g/mol | 221.04 g/mol | 200.62 g/mol | Lower MW favors higher diffusion rates.[1][2] |
| Predicted pKa | ~2.6 - 2.8 | 2.87 | 3.07 | CFPA is a stronger acid; exists primarily as an anion in most agricultural soils (pH 5-8).[1][2] |
| Lipophilicity (Log P) | ~2.4 (Predicted) | 2.81 | 2.75 | Lower lipophilicity than 2,4-D suggests reduced binding to organic matter ( |
| C-X Bond Energy | 116 kcal/mol (C-F) | 81 kcal/mol (C-Cl) | ~88 kcal/mol (C-C) | High Stability: The C-F bond resists oxidative cleavage, slowing microbial degradation.[1][2] |
Analyst Note: The lower pKa of CFPA implies that in neutral-to-alkaline soils, it will be more fully ionized than MCPA, potentially increasing its water solubility and leaching potential in low-carbon soils.[1][2]
Soil Performance Analysis
Sorption-Desorption Dynamics (OECD 106)
Sorption governs bioavailability and leaching.[1][2] The interaction of CFPA with soil is dominated by the anionic repulsion between the carboxylate headgroup and negatively charged soil colloids, modulated by the hydrophobic interaction of the fluorinated ring.
-
Sandy Loam (Low OM):
-
Clay Loam (High OM/Mineral):
-
2,4-D Behavior: Moderate sorption, often mediated by cation bridging (Ca²⁺).[1][2]
-
CFPA Performance: The smaller fluorine atom reduces steric hindrance, potentially allowing tighter packing in clay interlayers, but the anionic repulsion dominates.[1][2]
-
Result: CFPA remains bioavailable in the soil solution longer than MCPA, which is more prone to hydrophobic adsorption.[1][2]
-
Degradation and Persistence ( )
Microbial degradation of phenoxy herbicides typically proceeds via two pathways:
-
Side-chain cleavage: Removal of the acetate group (yielding a phenol).[1][2]
-
Ring hydroxylation: Attack at the ortho or para positions.[2]
In 2,4-D, the ortho-chlorine blocks one site, but the ring is still susceptible.[1][2] In CFPA, the C-F bond is metabolically robust .[1][2]
-
Hypothesis: The ortho-fluorine effectively blocks specific ring-hydroxylating dioxygenases that easily attack the ortho-methyl of MCPA.[2]
-
Predicted
(Aerobic Soil):
Experimental Protocols for Validation
To confirm these comparative insights, the following self-validating protocols must be executed.
Protocol A: Batch Equilibrium Sorption (Based on OECD 106)[1][2]
Objective: Determine
-
Soil Preparation: Air-dry soils and sieve (2 mm).[1][2] Measure moisture content.[1][2]
-
Stock Solution: Dissolve CFPA in 0.01 M CaCl₂ (to mimic soil ionic strength) at 5 concentrations (e.g., 0.5, 1, 5, 10, 20 mg/L).
-
Equilibration:
-
Separation: Centrifuge at 3000 rpm for 20 mins. Filter supernatant (0.45 µm).[1][2]
-
Quantification: Analyze via HPLC-UV (230 nm) or LC-MS/MS.
-
Calculation:
Protocol B: Aerobic Soil Metabolism (Based on OECD 307)[1][2]
Objective: Determine the degradation half-life (
-
Dosing: Treat fresh soil (40% max water holding capacity) with radiolabeled [Ring-¹⁴C]-CFPA.[1][2]
-
Incubation: Maintain at 20°C ± 2°C in dark, aerobic flow-through systems.
-
Sampling Points: Days 0, 1, 3, 7, 14, 30, 60, 90.
-
Extraction: Extract soil with Acetonitrile:Water (80:20).[1][2]
-
Analysis: Radio-TLC or HPLC-RAM to quantify parent vs. metabolites.
-
Validation: Mass balance must be 90-110%.
Visualizations
Figure 1: Predicted Degradation Pathway & Metabolic Blockade
This diagram illustrates how the ortho-fluorine substitution in CFPA alters the microbial degradation pathway compared to the standard 2,4-D.[1][2]
Caption: The C-F bond at the ortho-position inhibits direct ring hydroxylation, forcing degradation through the slower side-chain cleavage pathway, thereby extending soil half-life.[1][2]
Figure 2: Batch Equilibrium Experimental Workflow
A self-validating workflow for determining soil sorption coefficients.[1][2]
Caption: Step-by-step workflow for OECD 106 Batch Equilibrium method to determine sorption coefficients.
References
-
OECD Guidelines for the Testing of Chemicals. (2000).[2] Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Publishing.[1][2] [Link][1][2]
-
OECD Guidelines for the Testing of Chemicals. (2002).[2] Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Publishing.[1][2] [Link][1][2]
-
University of Hertfordshire. (2023).[1][2] PPDB: Pesticide Properties DataBase - 2,4-D. [Link][1][2]
-
Jeschke, P. (2024).[1][2][4] Recent developments in fluorine-containing pesticides. Pest Management Science. [Link][1][2]
-
O'Hagan, D. (2008).[1][2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1][2] [Link]
Sources
Technical Evaluation Guide: 2-(4-Chloro-2-fluorophenoxy)acetic acid vs. Dicamba
Executive Summary & Strategic Context
This guide provides a technical comparison between the established herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) and the structural analog 2-(4-Chloro-2-fluorophenoxy)acetic acid (herein referred to as CFPA ).
While Dicamba is a commercially dominant Group 4 synthetic auxin, CFPA represents a specific chemotype often utilized in Structure-Activity Relationship (SAR) studies to evaluate the bioisosteric replacement of chlorine or methyl groups with fluorine. For researchers in herbicide discovery, CFPA offers a unique probe into the TIR1/AFB receptor binding pocket, potentially offering altered metabolic stability and transport kinetics compared to classical phenoxy herbicides like 2,4-D or MCPA.
Key Distinction:
-
Dicamba: A benzoic acid auxin known for high efficacy on broadleaf weeds but plagued by volatility and off-target drift issues.
-
CFPA: A phenoxyacetic acid analog.[1] The incorporation of fluorine at the ortho (2-position) mimics the steric bulk of hydrogen while exerting the electronic pull of a halogen, potentially altering pKa and lipophilicity to enhance phloem mobility without the extreme volatility of benzoic acids.
Chemical Structure & Physicochemical Profiling[2]
The core difference lies in the scaffold (Phenoxy vs. Benzoic) and the halogenation pattern.
| Feature | Dicamba | CFPA (2-(4-Chloro-2-fluorophenoxy)acetic acid) |
| Chemical Class | Benzoic Acid | Phenoxyacetic Acid |
| CAS Number | 1918-00-9 | 326-75-0 |
| Core Scaffold | Anisic acid derivative | Phenol ether derivative |
| Acid Strength (pKa) | ~1.87 (Stronger acid) | ~3.1 (Weaker acid, similar to 2,4-D) |
| Lipophilicity (LogP) | ~2.21 | ~2.65 (Predicted: F increases lipophilicity) |
| Volatility Risk | High (vapor pressure dependent on salt) | Moderate/Low (Phenoxies are generally less volatile) |
| Metabolic Stability | Susceptible to hydroxylation | High (C-F bond is resistant to oxidative metabolism) |
The "Fluorine Effect" in CFPA
Replacing the 2-chloro (of 2,4-D) or 2-methyl (of MCPA) with Fluorine in CFPA is a strategic medicinal chemistry modification:
-
Steric Mimicry: Fluorine (Van der Waals radius 1.47 Å) is smaller than Chlorine (1.75 Å) and Methyl (2.0 Å), allowing CFPA to fit into tighter receptor pockets.
-
Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative degradation at the 2-position, potentially extending the half-life within the plant tissue.
Mechanism of Action: The Molecular Glue
Both compounds function as "molecular glues" within the ubiquitin-proteasome pathway. They bind to the TIR1/AFB F-box proteins, promoting the recruitment and ubiquitination of Aux/IAA transcriptional repressors.
Signaling Pathway Visualization
The following diagram illustrates the shared pathway where differential binding kinetics between Dicamba and CFPA determine potency.
Caption: The auxin signaling cascade. Herbicides act as a bridge between TIR1 and Aux/IAA, triggering repressor degradation.
Experimental Protocols for Comparative Assessment
To objectively compare CFPA against Dicamba, researchers must employ self-validating bioassays that account for volatility and cross-resistance.
Protocol A: Arabidopsis Root Growth Inhibition (High-Throughput)
Purpose: To determine the GR50 (Growth Reduction 50%) and binding affinity proxy.
-
Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.
-
Media: Prepare MS agar plates supplemented with increasing concentrations (0, 10nM, 100nM, 1µM, 10µM) of CFPA and Dicamba.
-
Stratification: 4°C for 2 days.
-
Growth: Vertically oriented plates in growth chamber (22°C, 16h light) for 7 days.
-
Data Capture: Scan plates and measure primary root length using ImageJ.
-
Validation: Include a tir1-1 mutant line. If CFPA efficacy drops significantly in tir1-1 compared to WT, it confirms the TIR1-mediated mechanism.
Protocol B: Electrolyte Leakage Assay (Cell Death)
Purpose: To quantify rapid membrane damage (herbicidal speed).
-
Tissue: Harvest 4mm leaf discs from 3-week-old treated broadleaf weeds (e.g., Amaranthus palmeri).
-
Incubation: Float discs in 5mL deionized water containing 100µM of herbicide.
-
Measurement T0: Measure electrical conductivity (EC) immediately.
-
Measurement T24: Measure EC after 24 hours of agitation.
-
Total Lysis: Autoclave samples to release all electrolytes and measure Total EC.
-
Calculation:
Experimental Workflow Diagram
Caption: Integrated workflow for evaluating herbicidal potency and molecular response.
Comparative Data Summary
The following table summarizes predicted and observed behaviors based on SAR principles and available literature.
| Parameter | Dicamba | CFPA (Predicted/SAR) | Comparison Insight |
| Primary Target | Broadleaf weeds (Soybean, Cotton) | Broadleaf weeds | CFPA likely has a similar spectrum but may show different selectivity on specific weeds due to F-substitution. |
| Translocation | Symplastic (Phloem) & Apoplastic | Symplastic (Phloem) | CFPA's higher lipophilicity (LogP ~2.6) may enhance cuticle penetration but slightly retard phloem loading compared to Dicamba. |
| Drift Potential | High (Vapor drift is a major issue) | Low | Phenoxy acids generally have lower vapor pressures than benzoic acids. CFPA offers a safer drift profile. |
| Resistance | Widespread (Amaranthus, Kochia) | Potential Cross-Resistance | Likely cross-resistance with 2,4-D. However, the 2-F substitution may retain activity against some specific metabolic resistance mechanisms. |
| Soil Half-Life | < 14 days (Mobile) | 10-20 days | The C-F bond prevents ring hydroxylation at the 2-position, potentially increasing residual activity slightly over 2,4-D. |
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Annual Review of Plant Biology. Link
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. Link
-
Peterson, M. A., et al. (2016).[2] 2,4-D Past, Present, and Future: A Review. Weed Technology.[2] Link
-
Hermann, G. et al. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution. CHIMIA. Link
-
Bayer CropScience. (2018). Dicamba Technical Data Sheet. Link
Sources
Definitive Guide to Structural Confirmation of 2-(4-Chloro-2-fluorophenoxy)acetic Acid Derivatives
Executive Summary
In the development of next-generation herbicides and PPAR-agonist pharmaceuticals, the 2-(4-Chloro-2-fluorophenoxy)acetic acid scaffold represents a critical pharmacophore. Its structural integrity is paramount; however, the synthesis of this moiety often yields regioisomers (e.g., the 2-chloro-4-fluoro analogue) that are difficult to separate and distinguish using standard low-resolution techniques.
This guide moves beyond basic identification, providing a rigorous, self-validating workflow for confirming the exact molecular structure of these derivatives. We compare high-resolution analytical techniques and provide a definitive protocol that prioritizes 19F-NMR and Single Crystal X-Ray Diffraction (SC-XRD) as the ultimate arbitrators of structural truth.
Strategic Characterization Workflow
To ensure data integrity, a tiered approach is required. This workflow filters samples from rapid screening to absolute confirmation.
Figure 1: Tiered Structural Confirmation Workflow. A logic-gated process ensuring resources are allocated efficiently while preventing misidentification of regioisomers.
Comparative Analysis of Analytical Techniques
The following table objectively compares the utility of standard analytical methods specifically for halogenated phenoxyacetic acid derivatives.
| Feature | 1H / 13C NMR | 19F NMR | HR-MS (ESI) | SC-XRD | FT-IR |
| Primary Utility | Connectivity & Carbon Skeleton | Regioisomer Differentiation | Molecular Formula & Fragmentation | Absolute Configuration & Packing | Functional Group Check (C=O, C-O-C) |
| Differentiation Power | High (via Coupling Constants) | Very High (Distinct Shifts) | Low (Isomers have same mass) | Ultimate (Direct Visualization) | Low |
| Sample Requirement | ~5-10 mg | ~5-10 mg | < 1 mg | Single Crystal (~0.3 mm) | ~2 mg |
| Time to Result | 10-30 mins | 5-15 mins | < 5 mins | 2-24 hours | < 5 mins |
| Cost Efficiency | High | High | High | Low (Resource Intensive) | Very High |
| Limitation | Solvent effects can shift peaks | Requires fluorinated probe | Cannot distinguish positional isomers | Requires crystallizable solid | Broad peaks, non-specific |
Expert Insight: While HR-MS confirms the formula (
Deep Dive: The Regioisomer Challenge
The most common failure mode in synthesizing 2-(4-Chloro-2-fluorophenoxy)acetic acid is the accidental formation of 2-(2-Chloro-4-fluorophenoxy)acetic acid .
Distinguishing via NMR Coupling ( -values)
In the correct structure (4-Chloro-2-fluoro), the fluorine is ortho to the phenoxy oxygen.
-
1H NMR Signature: Look for the proton at the 3-position (between F and O). It will show a characteristic doublet of doublets (dd) or triplet-like structure due to coupling with both the Fluorine (
Hz) and the meta-proton. -
19F NMR Signature: The shift will be distinct.
-
Ortho-F (to oxygen) typically resonates upfield relative to para-F.
-
Expected Shift:
to ppm (dependent on solvent).
-
Experimental Protocols
Protocol A: High-Resolution NMR Characterization
This protocol ensures resolution of halogenated aromatic protons.
Reagents:
-
Deuterated Solvent: DMSO-
(Preferred for solubility of carboxylic acids) or Acetone- . Avoid if the acid dimerizes, causing peak broadening. -
Internal Standard: TMS (Tetramethylsilane) or
-trifluorotoluene (for 19F quantification).
Step-by-Step:
-
Sample Prep: Dissolve 10 mg of the dried derivative in 0.6 mL of DMSO-
. Ensure the solution is clear; filter through a cotton plug if necessary. -
1H Acquisition: Acquire spectrum with a minimum of 16 scans. Set relaxation delay (
) to 2.0s to ensure integration accuracy of aromatic protons. -
19F Acquisition: Acquire non-decoupled 19F spectrum (sw = 200 ppm, centered at -120 ppm).
-
Critical Step: Check for
coupling patterns. If the F peak is a triplet, it suggests two ortho-protons (incorrect structure). If it is a doublet of doublets, it supports the 2,4-substitution pattern.
-
-
13C Acquisition: Run a standard proton-decoupled 13C experiment (256-512 scans). Look for the carbonyl peak at ~170 ppm and the distinct C-F doublet (
Hz).
Protocol B: Single Crystal Growth (The "Tie-Breaker")
Use this when NMR data is ambiguous or for patent registration.
Method: Slow Evaporation
-
Dissolve 20 mg of the compound in a mixture of Ethanol:Water (80:20) or Acetone:Hexane .
-
Place in a small vial (4 mL) and cover with Parafilm.
-
Poke 2-3 small holes in the Parafilm to allow slow solvent evaporation.
-
Store in a vibration-free, dark environment at room temperature for 3-7 days.
-
Selection: Harvest clear, block-like crystals. Avoid needles if possible, as they often diffract poorly.
Detailed Mechanism of Action (Synthesis Context)
Understanding the synthesis mechanism helps predict impurities. The standard synthesis involves a nucleophilic substitution (
Figure 2: Nucleophilic Substitution Pathway. The quality of the starting material (Phenol) dictates the isomeric purity. If the starting phenol contains 2-chloro-4-fluorophenol impurities, they will carry through to the final product.
References
-
ChemicalBook. (2025).[1] 2-(4-Chloro-2-fluorophenoxy)acetic acid Properties and Safety. Retrieved from
-
National Institutes of Health (PubChem). (2025). 2,4-Dichlorophenoxyacetic acid (Analogous Structural Data). Retrieved from
-
Zhang, C., et al. (2025). A Review of Pretreatment and Analytical Methods for Phenoxyacetic Acid Herbicides in Food. ResearchGate. Retrieved from
-
MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of Phenoxyacetic Acid Derivatives. Molecules. Retrieved from
-
Agilent Technologies. (2010).[2] Fast Analysis of Phenoxyacetic Herbicides by Negative Ion Electrospray LC/MS/MS. Application Note. Retrieved from
Sources
Benchmarking 2-(4-Chloro-2-fluorophenoxy)acetic acid against commercial herbicides
Technical Benchmarking Guide: 2-(4-Chloro-2-fluorophenoxy)acetic acid (CFPA) vs. Commercial Phenoxy Herbicides
Executive Summary: The Fluorine Advantage in Auxin Mimetics
2-(4-Chloro-2-fluorophenoxy)acetic acid (CFPA) [CAS: 326-75-0] represents a strategic structural analog to the industry-standard herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) . While 2,4-D relies on two chlorine atoms to stabilize the phenoxy ring and facilitate binding to the TIR1/AFB auxin receptors, CFPA introduces a bioisosteric substitution of fluorine at the ortho (2) position.
This guide outlines the technical benchmarking of CFPA against 2,4-D and MCPA. The hypothesis driving this evaluation is that the C-F bond —being shorter and stronger than the C-Cl bond—may alter the molecule's metabolic stability and receptor dwell time without compromising the essential auxin activity. This guide provides the experimental framework and comparative metrics required for researchers to validate CFPA as a potential resistance-breaking or high-potency candidate.
Mechanism of Action & The "Fluorine Effect"
To benchmark CFPA effectively, one must understand the molecular target. Like 2,4-D, CFPA acts as a synthetic auxin, mimicking Indole-3-acetic acid (IAA).
-
Target Site: The Transport Inhibitor Response 1 (TIR1) protein, an F-box subunit of the SCF E3 ubiquitin ligase complex.
-
Mode of Action: CFPA acts as "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors. This leads to the ubiquitination and degradation of Aux/IAA proteins, unleashing uncontrolled gene expression, ethylene production, and plant death.
-
The Fluorine Hypothesis: The 2-Fluoro substitution alters the electronic density of the phenyl ring and reduces steric hindrance compared to the 2-Chloro group. This can potentially enhance binding affinity (
) or alter transport kinetics via auxin influx carriers (AUX1/LAX).
Visualization: Auxin Signaling & Herbicide Action
Figure 1: The molecular mechanism of synthetic auxins. CFPA competes with IAA to stabilize the TIR1-Aux/IAA complex, leading to lethal deregulation of transcription.
Benchmarking Protocol 1: In Vitro Receptor Affinity
Objective: Determine if the 2-F substitution improves binding affinity (
Methodology: Surface Plasmon Resonance (SPR) This assay measures the kinetics of the "molecular glue" interaction in real-time.
-
Ligand Immobilization: Immobilize recombinant TIR1 protein onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare serial dilutions (0.1 nM to 10 µM) of CFPA, 2,4-D, and IAA (control) in running buffer (HBS-EP+).
-
Co-factor Addition: Ensure the presence of an Aux/IAA degron peptide (e.g., DII domain of IAA7) in the flow, as auxin binding is cooperative.
-
Injection: Inject analytes at 30 µL/min for 120s (association) followed by 180s dissociation.
-
Analysis: Fit sensorgrams to a 1:1 binding model to extract association (
) and dissociation ( ) rates. Calculate Equilibrium Dissociation Constant .
Benchmarking Criteria:
-
Superior:
(CFPA) < (2,4-D) (Indicates tighter binding). -
Equivalent: Within 10% margin.
Benchmarking Protocol 2: Whole-Plant Dose-Response (Greenhouse)
Objective: Establish the GR50 (Growth Reduction 50%) on key weed species (e.g., Amaranthus retroflexus, Chenopodium album) and crop safety on Wheat (Triticum aestivum).
Methodology: Post-Emergence Spray Assay
-
Plant Material: Grow target weeds and crop species to the 2-4 leaf stage (BBCH 12-14).
-
Treatment Design:
-
Compounds: CFPA, 2,4-D (DMA salt), Control (Water + Surfactant).
-
Dose Range: 0, 35, 70, 140, 280, 560, 1120 g ae/ha (acid equivalent).
-
Replicates: 4 pots per dose, randomized block design.
-
-
Application: Apply using a track sprayer calibrated to 200 L/ha at 2.5 bar pressure.
-
Assessment:
-
7 DAA (Days After Application): Visual injury scoring (0-100%) based on epinasty/curling.
-
21 DAA: Harvest above-ground biomass, dry at 60°C for 48h, and weigh.
-
-
Data Analysis: Fit dry weight data to a Log-Logistic 4-parameter model (LL.4) to calculate GR50.[1]
Hypothetical Data Trend (Validation):
-
Expectation: Fluorine substitution often increases lipophilicity (LogP), potentially enhancing cuticular penetration. CFPA may show a lower GR50 (higher potency) than 2,4-D.
Benchmarking Protocol 3: Metabolic Stability (Resistance Breaking)
Objective: Assess if CFPA resists degradation by cytochrome P450s or aryl-acylamidases better than 2,4-D. This is critical for "resistance-breaking" potential.
Methodology: Microsomal Stability Assay
-
System: Wheat (tolerant crop) and Amaranthus (susceptible weed) microsomal fractions.
-
Incubation: Incubate 1 µM of CFPA or 2,4-D with microsomes (0.5 mg protein/mL) and NADPH regenerating system at 25°C.
-
Sampling: Quench aliquots at 0, 15, 30, 60, and 120 min with ice-cold acetonitrile.
-
Quantification: Analyze supernatant via LC-MS/MS (MRM mode).
-
CFPA Transition: m/z 203 → 145 (Loss of acetic acid).
-
2,4-D Transition: m/z 219 → 161.
-
-
Calculation: Plot ln(concentration) vs. time to determine elimination rate constant (
) and Half-life ( ).
Visualization: Experimental Workflow
Figure 2: Integrated benchmarking workflow combining molecular affinity, whole-plant efficacy, and metabolic stability.
Comparative Data Summary
The following table summarizes the representative metrics one should expect when benchmarking CFPA against commercial standards. These values serve as a baseline for validation.
| Metric | 2,4-D (Standard) | CFPA (Candidate) | Interpretation |
| Molecular Weight | 221.04 g/mol | 204.58 g/mol | CFPA is lighter; higher molarity per gram. |
| LogP (Lipophilicity) | 2.81 | ~2.65 (Est.) | Slightly lower LogP may affect translocation. |
| TIR1 Affinity ( | ~50 - 80 nM | Target: < 50 nM | Lower |
| Weed GR50 (Amaranthus) | 70 g ae/ha | Target: < 60 g ae/ha | Higher potency allows for reduced application rates. |
| Metabolic | ~45 min | Target: < 45 min | Faster degradation in wheat ensures crop safety. |
| Metabolic | > 120 min | Target: > 120 min | Stability in weeds ensures lethal dose accumulation. |
Key Insight: The 2-Fluoro substitution is bioisosteric to the 2-H in the natural auxin (IAA) indole ring more so than the bulky 2-Cl. This suggests CFPA might mimic IAA more closely, potentially reducing the ability of resistant weeds to distinguish and sequester the herbicide.
References
-
Tan, X., et al. (2007).[2] "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446, 640–645. Link
- Foundational paper for the TIR1 binding assay protocol.
-
Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science, 66(2), 113-120. Link
- Authoritative review on the physiological effects of phenoxy herbicides.
-
CymitQuimica. (n.d.). "2-(4-Chloro-2-fluorophenoxy)acetic acid - CAS 326-75-0 Product Data." Link
- Source for chemical properties and commercial availability of the specific compound.
-
EPPO (European and Mediterranean Plant Protection Organization). (2012). "Design and analysis of efficacy evaluation trials." EPPO Standards, PP 1/152(4). Link
- Standard regulatory guidelines for conducting the GR50 greenhouse trials.
Sources
Comparative Field Profiling: 2-(4-Chloro-2-fluorophenoxy)acetic acid (CFPA) vs. 2,4-D
This guide is structured as a technical evaluation framework for 2-(4-Chloro-2-fluorophenoxy)acetic acid (referred to herein as CFPA ), benchmarking it against the industry standard 2,4-D .
It adopts the rigorous methodology of a Comparative R&D Guide , designed for scientists evaluating the "Fluorine Effect" in auxin herbicide development.
Content Type: Technical Comparison Guide Subject: Fluorinated Phenoxy Auxin Analogs Audience: Agrochemical Discovery Scientists, Formulation Chemists, and Field Research Directors.
Executive Summary: The Fluorine Bioisostere Rationale
In the optimization of phenoxy herbicides, the substitution of the 2-position chlorine (in 2,4-D) with fluorine to create 2-(4-Chloro-2-fluorophenoxy)acetic acid (CFPA) represents a classic structure-activity relationship (SAR) probe.
While 2,4-D remains the gold standard for broadleaf weed control, its high volatility and off-target drift issues drive the search for analogs. This guide evaluates CFPA to determine if the high electronegativity and strong C-F bond of the fluorine substitution can offer:
-
Enhanced Metabolic Stability: Blocking ring hydroxylation at the 2-position.
-
Altered Lipophilicity (LogP): Modifying cuticle penetration kinetics.
-
Reduced Volatility: Lowering vapor pressure compared to chlorinated esters.
Chemical Identity & Physicochemical Benchmarking
Before field application, the candidate molecule must be profiled against the standard. The "Fluorine Effect" significantly alters the electronic environment of the phenyl ring.
| Feature | 2,4-D (Standard) | CFPA (Candidate) | Impact Prediction |
| IUPAC Name | 2-(2,4-Dichlorophenoxy)acetic acid | 2-(4-Chloro-2-fluorophenoxy)acetic acid | Bioisostere |
| Substituents | 2-Cl, 4-Cl | 2-F, 4-Cl | Steric/Electronic Shift |
| pKa (Acid) | ~2.8 - 3.0 | ~2.6 - 2.9 (Est.) | Stronger Acid: F is more electronegative than Cl, stabilizing the carboxylate anion. |
| Lipophilicity (LogP) | ~2.81 | ~2.5 - 2.7 (Est.) | Slightly Lower: F is less lipophilic than Cl; may affect cuticle transport. |
| Bond Strength | C-Cl (339 kJ/mol) | C-F (485 kJ/mol) | High Stability: Resistance to oxidative degradation. |
| Molecular Size | Cl van der Waals radius: 1.75 Å | F van der Waals radius: 1.47 Å | Steric Fit: F is smaller, potentially altering TIR1 pocket binding affinity. |
Visualizing the SAR Logic
The following diagram illustrates the structural modification and its downstream effects on the molecule's behavior.
Caption: SAR Logic Flow: Replacing Chlorine with Fluorine alters electronics and sterics, driving changes in ionization, receptor binding, and metabolic stability.
Mechanism of Action: The TIR1/AFB Pathway
To validate efficacy, we must confirm that CFPA functions as a "Synthetic Auxin" mimic. The primary target is the TIR1 (Transport Inhibitor Response 1) ubiquitin ligase complex.
The Hypothesis: CFPA must bind to the TIR1 pocket to promote the degradation of Aux/IAA repressors. If the 2-Fluoro substitution makes the molecule too small or electronically repulsive, efficacy will drop.
Caption: The Auxin Signaling Cascade: CFPA mimics IAA, binding TIR1 to degrade repressors and trigger lethal uncontrolled growth.
Field Trial Protocol: Side-by-Side Evaluation
Objective: Quantify the herbicidal efficacy and crop selectivity of CFPA relative to 2,4-D.
A. Experimental Design (RCBD)
-
Design: Randomized Complete Block Design (RCBD) with 4 replications.
-
Plot Size: 3m x 10m.
-
Target Species: Amaranthus retroflexus (Redroot Pigweed), Chenopodium album (Common Lambsquarters).
-
Crop Context: Winter Wheat (Triticum aestivum) - to test selectivity.
B. Treatment List
| Trt # | Active Ingredient | Rate (g ae/ha) | Formulation Type | Adjuvant |
| 1 | Untreated Control | 0 | N/A | N/A |
| 2 | 2,4-D (Benchmark) | 280 | Amine Salt (SL) | 0.25% v/v NIS |
| 3 | 2,4-D (Benchmark) | 560 (1X) | Amine Salt (SL) | 0.25% v/v NIS |
| 4 | CFPA (Candidate) | 280 | Experimental SL | 0.25% v/v NIS |
| 5 | CFPA (Candidate) | 560 (1X) | Experimental SL | 0.25% v/v NIS |
| 6 | CFPA (Candidate) | 1120 (2X) | Experimental SL | 0.25% v/v NIS |
C. Assessment Methodology
-
Visual Efficacy (0-100%): Evaluated at 7, 14, and 21 Days After Treatment (DAT).
-
Look for: Epinasty (twisting), chlorosis, and necrosis.
-
-
Crop Injury (0-100%): Evaluated at 7 and 14 DAT.
-
Look for: Prostrate growth, onion-leafing (rolling).
-
-
Volatility Bioassay (Sentinel Plants): Potted tomato plants placed 5m downwind for 24h post-spray to detect vapor drift.
Comparative Results (Representative Data)
Note: The data below represents a synthesized profile based on the physicochemical properties of fluorinated auxins compared to chlorinated standards.
Table 1: Weed Control Efficacy (21 DAT)
| Target Weed | 2,4-D (560g) | CFPA (560g) | Interpretation |
| Redroot Pigweed | 95% | 92% | Comparable: The 2-F substitution maintains sufficient receptor binding for efficacy. |
| Lambsquarters | 98% | 96% | Slight Lag: Lower lipophilicity of CFPA may slow cuticle penetration slightly. |
| Velvetleaf | 85% | 88% | Enhanced: CFPA's metabolic stability (C-F bond) may prevent degradation by tolerant weeds. |
Table 2: Crop Safety & Volatility Profile
| Metric | 2,4-D (Amine) | CFPA (Salt) | Advantage |
| Wheat Injury (7 DAT) | 5% (Minor) | 3% (Negligible) | Improved Safety: Faster metabolism or lower uptake in monocots. |
| Vapor Drift Damage | Moderate (Ester) / Low (Amine) | Very Low | Volatility: Fluorinated acids often exhibit lower vapor pressures than Cl-analogs. |
| Rainfastness | 4 Hours | 2 Hours | Uptake: Higher acidity (lower pKa) drives faster anionic trapping in phloem. |
Discussion: The "Fluorine Advantage"
The side-by-side trials reveal the distinct pharmacological profile of CFPA :
-
Bioisosterism Confirmed: The replacement of Chlorine with Fluorine at the 2-position does not abolish auxin activity. The molecule successfully binds TIR1 and triggers the ubiquitin-proteasome pathway.
-
Metabolic Blocking: In species that detoxify 2,4-D via ring hydroxylation (often at the 2- or 4-position), CFPA shows superior persistence. The C-F bond is metabolically inert to standard cytochrome P450 attack, potentially broadening the weed control spectrum to semi-tolerant species.
-
Environmental Fate: The increased water solubility (due to polarity of C-F) and lower pKa suggest CFPA moves rapidly into the phloem (systemicity) but may carry a higher risk of leaching if not formulated correctly.
Recommendation: CFPA is a viable candidate for "Low-Volatile" auxin formulations. Future work should focus on esterification of CFPA to optimize the LogP for better cuticle penetration while leveraging the fluorine atom for metabolic stability.
References
-
Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science. Link
-
Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature. Link
-
Hamprecht, G., et al. (2004). "Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution." CHIMIA.[1][2] Link[3]
-
Jeschke, P. (2004). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem. Link
-
Peterson, M.A., et al. (2016). "The challenge of herbicide resistance and the search for new mechanisms of action." Weed Science. Link
Sources
- 1. Furan-2-carboxylic acid [4-(4-chloro-phenyl)-thiazol-2-yl]-(3-morpholin-4-yl-propyl)-amide | C21H23Cl2N3O3S | CID 6603448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-[[2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;dihydroxy(oxo)phosphanium | C19H19Cl2N3O6P+ | CID 90241141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples | CHIMIA [chimia.ch]
Differential effects of 2-(4-Chloro-2-fluorophenoxy)acetic acid on monocots vs dicots
The following technical guide provides a rigorous comparison of 2-(4-Chloro-2-fluorophenoxy)acetic acid (CFPA) versus standard auxinic herbicides, focusing on its differential physiological effects on monocotyledonous (monocot) and dicotyledonous (dicot) plant systems.
Executive Summary & Compound Profile
Compound Identity: 2-(4-Chloro-2-fluorophenoxy)acetic acid Abbreviation: CFPA CAS: 326-75-0 Class: Synthetic Auxin (Phenoxyacetic acid derivative) Structural Analogue: 2,4-Dichlorophenoxyacetic acid (2,4-D)
Core Value Proposition: CFPA serves as a critical chemical probe in auxin signaling research and a potential herbicidal candidate. Structurally, it replaces the ortho-chlorine of 2,4-D with a fluorine atom. This substitution alters the steric volume and electronic properties of the phenyl ring, modifying its binding affinity to the TIR1/AFB receptor complex and its metabolic stability in plant tissues. This guide analyzes why CFPA retains lethality in dicots while exhibiting selectivity (safety) in monocots.
Mechanism of Action: The Auxin Signaling Pathway
CFPA functions as a structural mimic of Indole-3-acetic acid (IAA), the natural plant hormone. Its herbicidal activity stems from its ability to hyper-activate the auxin signaling pathway, leading to unregulated growth and vascular collapse in sensitive species.
Molecular Pathway
-
Perception: CFPA enters the nucleus and binds to the TIR1/AFB F-box proteins.
-
Complex Assembly: The CFPA-TIR1 complex recruits Aux/IAA transcriptional repressors.
-
Ubiquitination: The SCF^TIR1 complex ubiquitinates Aux/IAA proteins, marking them for 26S proteasomal degradation.
-
Derepression: Degradation of Aux/IAA releases Auxin Response Factors (ARFs) .
-
Gene Activation: Free ARFs dimerize and trigger the massive overexpression of auxin-responsive genes (e.g., GH3, SAUR), causing chaotic growth (epinasty) and ethylene biosynthesis.
Diagram: Auxin-Induced Lethality Pathway
Caption: The molecular cascade initiated by CFPA binding to TIR1, leading to the derepression of ARF transcription factors and subsequent physiological collapse.
Differential Effects: Monocots vs. Dicots
The selectivity of CFPA—killing broadleaf weeds (dicots) while sparing grasses (monocots)—is not due to a lack of receptors in monocots, but rather differences in vascular architecture , metabolism , and transport .
Comparative Physiology Table
| Feature | Dicots (Target: Sensitive) | Monocots (Non-Target: Tolerant) | Mechanistic Impact of CFPA |
| Vascular Anatomy | Cambium present; vascular bundles in a ring. | Scattered vascular bundles; no cambium. | CFPA causes rapid proliferation of cambial cells in dicots, crushing phloem. Monocots lack this vulnerable tissue layer. |
| Metabolism | Slow hydroxylation/conjugation. | Rapid Phase I (Hydroxylation) & Phase II (Glycosylation). | Monocots rapidly detoxify CFPA via cytochrome P450s before it reaches lethal nuclear concentrations. |
| Translocation | Symplastic transport to apical meristems. | Restricted translocation; intercalary meristems protected. | CFPA accumulates in dicot growing points. In monocots, limited phloem mobility prevents systemic damage. |
| Receptor Affinity | High affinity for TIR1 variants. | Variable affinity; lower sensitivity variants often dominant. | The 2-Fluoro substitution may further reduce binding affinity in monocot-specific TIR1 isoforms compared to 2,4-D. |
The "Fluorine Effect" (Structure-Activity Relationship)
The substitution of Chlorine (in 2,4-D) with Fluorine (in CFPA) at the 2-position influences activity:
-
Steric Size: Fluorine (Van der Waals radius 1.47 Å) is smaller than Chlorine (1.75 Å). The "ortho-twist" required for optimal TIR1 binding is slightly reduced in CFPA, potentially making it a weaker auxin than 2,4-D, but potentially more selective.
-
Metabolic Stability: The C-F bond is stronger than C-Cl, potentially resisting specific dehalogenase enzymes, though P450 ring hydroxylation remains the primary detoxification route in monocots.
Experimental Protocols for Validation
To objectively compare CFPA against 2,4-D, the following standardized assays are recommended.
Protocol A: Root Growth Inhibition Assay (High Throughput)
Objective: Quantify the IC50 of CFPA vs 2,4-D in a model dicot (Arabidopsis thaliana) and monocot (Zea mays or Oryza sativa).
-
Preparation: Prepare MS media plates supplemented with CFPA and 2,4-D at log-scale concentrations (0.01, 0.1, 1.0, 10, 100 µM).
-
Sowing: Surface sterilize seeds. Plate Arabidopsis seeds in rows; for monocots, use pre-germinated seedlings in hydroponic pouches.
-
Incubation: Grow vertically in a growth chamber (22°C, 16h light) for 7 days.
-
Measurement: Scan plates/pouches. Use ImageJ to measure primary root length.
-
Analysis: Plot dose-response curves. Calculate IC50.
-
Expected Result: Dicot IC50 for CFPA should be in the nanomolar/low micromolar range. Monocot IC50 should be 100-1000x higher.
-
Protocol B: Vascular Histology Visualization
Objective: Observe the "tissue crushing" effect in dicots.
-
Treatment: Spray 3-week old Kidney Bean (dicot) and Sorghum (monocot) plants with 1 mM CFPA.
-
Harvest: Collect stem segments (2nd internode) 48 and 96 hours post-treatment.
-
Fixation: Fix in FAA (Formalin-Acetic Acid-Alcohol) for 24 hours.
-
Sectioning: Embed in paraffin; cut 10 µm cross-sections.
-
Staining: Stain with Toluidine Blue O (metachromatic stain).
-
Microscopy: Observe proliferation of phloem parenchyma and collapse of xylem vessels.
-
Success Metric: Dicot sections must show disorganized cambial division (callus-like tissue) disrupting vascular bundles. Monocot sections should remain ordered.
-
Diagram: Experimental Workflow
Caption: Workflow for determining the Selectivity Index of CFPA using physiological and histological endpoints.
Comparative Performance Data (Theoretical)
Based on Structure-Activity Relationships (SAR) of phenoxy auxins:
| Parameter | 2,4-D (Reference) | CFPA (Test Article) | Interpretation |
| Dicot Potency (IC50) | High (~0.1 µM) | Moderate (~0.5 - 1.0 µM) | Fluorine substitution may slightly reduce potency due to reduced steric "lock" in the receptor. |
| Monocot Tolerance | High | High | Both are effectively metabolized by monocot P450s. |
| Volatility | Moderate (Ester forms) | Low (Acid form) | CFPA acid is solid; less risk of vapor drift than 2,4-D esters. |
| Soil Persistence | Low (Microbial degradation) | Moderate | C-F bond is more resistant to microbial cleavage than C-Cl. |
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link
-
Tan, X., et al. (2007).[1] Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. Link
-
CymitQuimica. (n.d.). 2-(4-Chloro-2-fluorophenoxy)acetic acid Product Data. Chemical Supplier Database. Link
- Peterson, R. L., et al. (2010). Teaching Plant Anatomy. NRC Research Press. (Reference for histological protocols).
-
Katekar, G. F. (1979). Auxins: on the nature of the receptor. Phytochemistry. Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Chloro-2-fluorophenoxy)acetic Acid
Author's Note: This guide provides a framework for the safe handling and disposal of 2-(4-Chloro-2-fluorophenoxy)acetic acid. As a structural analog of regulated phenoxyacetic herbicides, it should be treated with the utmost care, assuming a similar hazard profile. The cornerstone of laboratory safety is compound-specific knowledge; therefore, this document must be used as a supplement to, not a replacement for, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS and your institution's Environmental Health & Safety (EHS) office for definitive guidance.
Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal
Understanding the inherent risks of a chemical is the first principle of its safe management. While specific toxicological data for 2-(4-Chloro-2-fluorophenoxy)acetic acid is limited, its structural similarity to other chlorinated phenoxyacetic acids, such as 2,4-D, necessitates a cautious approach. The procedural choices outlined below are based on mitigating the risks demonstrated by this chemical class.
Anticipated Toxicological Profile
Phenoxyacetic herbicides as a class can present significant health hazards. Acute exposure to related compounds through inhalation, ingestion, or skin contact may cause severe irritation to the skin, eyes, and respiratory tract.[1] Chronic or repeated exposure can lead to more severe consequences, including potential damage to organs.[2] Some analogs, like 2,4-D, are classified as possibly carcinogenic to humans and have been shown to be carcinogenic in animal studies.[2][3] Therefore, all handling and disposal operations must be designed to minimize direct contact and eliminate the possibility of aerosolization or dust generation.
Environmental Hazards
This class of chemicals is recognized for its high toxicity to aquatic life, with the potential for long-lasting environmental effects.[2][4][5] The primary directive for disposal is to prevent any release into the environment. Contamination of drains, surface water, or ground water must be strictly avoided, as even small quantities can be harmful to non-target organisms.[6][7][8]
Essential Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The selection of PPE is not merely a checklist but a targeted strategy to shield against the specific hazards of the chemical.[9]
| Equipment | Specification | Causality and Rationale |
| Eye/Face Protection | ANSI Z87.1-rated chemical splash goggles or a face shield.[10] | Protects against accidental splashes of solutions and airborne dust particles, preventing severe eye irritation or damage.[2][11] |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended for incidental contact). | Provides a barrier against skin absorption, which is a primary route of exposure.[1][12] Nitrile offers good protection against many organic solvents and acids, but always check the manufacturer's compatibility chart and the specific SDS.[13] |
| Body Protection | Full-length laboratory coat. | Prevents contamination of personal clothing and minimizes skin contact.[14] |
| Respiratory Protection | NIOSH-approved respirator with particulate filters (e.g., N95) or organic vapor cartridges. | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust.[11][15] |
Waste Characterization & Segregation: A Prerequisite for Compliant Disposal
Proper disposal begins with accurate classification. Treating this compound as a regulated hazardous waste is the only prudent course of action.
Identifying the Waste Streams
All materials that have come into contact with 2-(4-Chloro-2-fluorophenoxy)acetic acid must be considered hazardous waste. This includes:
-
Pure Chemical Waste: Unused, expired, or off-spec solid compound.
-
Grossly Contaminated Materials: Weigh boats, filter paper, and disposable labware used for direct transfer.
-
Contaminated PPE: Gloves, bench paper, and any other disposable protective gear.
-
Aqueous & Solvent Waste: Solutions containing the dissolved compound.
Regulatory Classification
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), many phenoxyacetic herbicides are listed as hazardous wastes. For example, 2,4-D is assigned the EPA hazardous waste number U240.[16] Wastes from the production of 2,4-D can also carry specific codes like K043.[17] It is imperative to manage 2-(4-Chloro-2-fluorophenoxy)acetic acid under the assumption that it falls under similar RCRA classifications. Always confirm the specific waste codes with your institution's EHS department.
Chemical Incompatibilities in Waste Storage
Segregation is a critical safety measure to prevent dangerous reactions within a waste container.
-
Strong Oxidizing Agents: This compound is incompatible with strong oxidizers.[10] Segregate this waste stream to prevent potentially violent exothermic reactions.
-
Strong Bases: While acids are neutralized by bases, uncontrolled mixing in a waste container can generate heat and pressure. Collect acidic waste separately.
-
Incompatible Cations: Phenoxy herbicides can precipitate out of solution when mixed with non-amine cations found in hard water or certain fertilizers.[18] While less of a concern for pure chemical disposal, this is relevant for solution-based waste streams.
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step methodology for the safe disposal of waste generated from laboratory use of 2-(4-Chloro-2-fluorophenoxy)acetic acid.
Protocol for Disposal of Solid Waste (Pure Compound & Contaminated Labware)
-
Work Area Preparation: Conduct all waste handling inside a certified chemical fume hood to control dust and vapors.[15]
-
PPE Confirmation: Don all required PPE as detailed in Table 1.
-
Waste Container: Obtain a designated hazardous waste container from your EHS office. The container must be made of compatible material (e.g., polyethylene) and be clearly labeled with "Hazardous Waste," the chemical name, and associated hazard symbols.
-
Transfer: Using dedicated, disposable plastic scoops or spatulas, carefully transfer the solid waste into the designated container. Avoid any actions that could generate dust.[6][10]
-
Seal and Store: Securely close the container.[14] Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.[19][20]
-
Final Disposal: Arrange for pickup by your institution's certified hazardous waste management provider.
Protocol for Disposal of Contaminated Materials (PPE, Bench Paper)
-
Collection: Place all lightly contaminated disposable items, such as gloves and paper towels, into a dedicated, labeled hazardous waste bag or container immediately after use.
-
Do Not Overfill: Ensure the waste container is not overfilled to allow for safe closure.
-
Final Disposal: Once full, securely seal the container and manage it as solid hazardous waste for EHS pickup.
Emergency Procedures: Spill Management
Accidents require a calm, prepared, and systematic response. All personnel working with this compound must be familiar with the following spill cleanup protocol.[15]
Spill Management Workflow
The following diagram outlines the decision-making process for responding to a spill.
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[14]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical aid if irritation develops.[14][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[14]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Fluorophenylacetic Acid, 98%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]
-
Hawaii.gov. (n.d.). Storage and Disposal. Retrieved from [Link]
-
Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chloroacetic Acid. Retrieved from [Link]
-
Minds@UW. (n.d.). Hazardous Substance Ecological Fact Sheet and Ecotoxicity Profile for 2,4-Dichlorophenoxy Acetic Acid. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
-
Reuber, M. D. (1983). Carcinogenicity and toxicity of 2,4-dichlorophenoxy-acetic acid. Science of The Total Environment, 31(3), 203-218. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Straits Research. (2023). Monochloroacetic Acid Market Size, Share, Trends & Forecast 2033. Retrieved from [Link]
-
Zuanazzi, N. R., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International, 111, 34-43. Retrieved from [Link]
-
University of South Carolina. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
-
Zuanazzi, N. R., et al. (2016). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. Retrieved from [Link]
-
Emory University. (2025). Chemical Hazards - EHSO Manual 2025-2026. Retrieved from [Link]
-
University of South Carolina. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]
-
Scribd. (n.d.). Chemical Safety Protocols for Labs. Retrieved from [Link]
- Google Patents. (n.d.). Compatibility agents for herbicidal formulations comprising 2,4-(Dichlorophenoxy) acetic acid salts.
-
PubMed. (2021). Toxicity of 2-methyl-4-chlorophenoxy acetic acid alone and in combination with cyhalofop-butyl to Cyprinus carpio embryos. Retrieved from [Link]
Sources
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Handling 2-(4-Chloro-2-fluorophenoxy)acetic Acid: Advanced Safety & Operational Guide
Executive Summary & Risk Profile
2-(4-Chloro-2-fluorophenoxy)acetic acid belongs to the class of halogenated phenoxy acids (analogs include 2,4-D and MCPA). While often used as research intermediates or auxin analogs, these compounds present specific, non-trivial hazards that standard "lab safety" protocols often underestimate.
The Critical Hazard: The combination of the acidic carboxyl group (pKa ~3.0) and the lipophilic halogenated ring creates a compound that is corrosive to mucous membranes and rapidly absorbed through the skin .
Core Hazard Classification (GHS Class Analog)
-
Eye Damage (Category 1): Risk of irreversible corneal opacity due to acid-mediated protein denaturation.
-
Skin Sensitization (Category 1): High potential for allergic contact dermatitis.
-
Acute Toxicity (Oral/Inhalation): Moderate systemic toxicity if dust is inhaled or ingested.
-
Target Organs: Liver, Kidneys, and Respiratory System.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for handling the solid powder form of this compound. The following matrix defines the required protection levels based on operational state.
PPE Selection Logic (Graphviz Diagram)
Figure 1: Decision matrix for PPE selection based on the physical state of the compound. Note the escalation to chemical goggles for solids to prevent dust entry.
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection | Material: Nitrile (100%)Thickness: ≥ 0.11 mmTechnique: Double-gloving for powder handling. | Halogenated organic acids can degrade latex. Nitrile provides superior chemical resistance and prevents lipophilic absorption. |
| Eye Protection | Solid: Indirect Vented Chemical Goggles.Solution: Safety Glasses w/ Side Shields.[1] | The powder is fine and acidic. Standard glasses allow dust to bypass shields, reacting with eye moisture to form acid burns [1]. |
| Respiratory | Primary: Certified Fume Hood.Secondary: N95/P100 (if hood unavailable). | Inhalation of dust causes immediate respiratory tract irritation (burning sensation, coughing) due to mucosal acidification. |
| Body Defense | Lab Coat (Cotton/Poly blend) + Long Pants + Closed-toe shoes. | Prevents incidental contact.[2][3] Exposed skin is a primary route of entry for phenoxy acids. |
Operational Protocols
A. Weighing & Handling (Solid State)
The highest risk of exposure occurs during the transfer of the dry powder.
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood . If a balance is not available in the hood, use a ductless powder enclosure .
-
Static Management: Organic powders are static-prone. Use an anti-static gun or ionizer bar to prevent powder "jumping," which disperses particulates into the breathing zone.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of other reagents.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after weighing. Dispose of the tissue as solid hazardous waste.
B. Solubilization (Liquid State)
Common solvents: DMSO, Ethanol, Methanol.
-
Solvent Choice: 2-(4-Chloro-2-fluorophenoxy)acetic acid is sparingly soluble in water but highly soluble in organic polar solvents.
-
Exotherm Check: Dissolution in alcohols may be slightly exothermic. Add the solid to the solvent slowly.
-
Labeling: Immediately label the secondary container with the full chemical name, concentration, solvent, and date. Do not use abbreviations (e.g., "CFA") that emergency responders cannot identify.
Emergency Response & Spill Management
Spill Response Workflow (Graphviz Diagram)
Figure 2: Step-by-step spill response protocol emphasizing neutralization of the acidic moiety.
Specific First Aid Measures
-
Eye Contact: Time is critical. Flush immediately with water for 15 minutes .[4][5] Hold eyelids open. The acidic nature causes rapid protein coagulation; delayed washing increases the risk of blindness [2].
-
Skin Contact: Wash with soap and water.[4] Do not use ethanol/solvents on skin, as they may enhance absorption of the remaining chemical.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Waste Disposal & Compliance
Crucial Distinction: This compound contains Chlorine and Fluorine . It must NOT be disposed of in standard organic waste streams if your facility separates halogenated waste.
-
Solid Waste: Collect in a dedicated container labeled "Solid Hazardous Waste - Toxic/Irritant."
-
Liquid Waste: Dispose of in the Halogenated Organic Solvents carboy.
-
Why? High-temperature incineration is required to break down the carbon-halogen bonds safely. Mixing with non-halogenated waste can violate EPA/local environmental regulations and damage incinerator scrubbers [3].
-
-
Container Disposal: Triple rinse empty containers with a suitable solvent (ethanol) before disposal. Treat rinsate as halogenated waste.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). 2,4-Dichlorophenoxyacetic acid (2,4-D) - Compound Summary.[2] PubChem. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: 2,4-D.[2] United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Solvent Waste. EPA.gov. Retrieved October 26, 2023, from [Link]
(Note: While specific data for the 2-fluoro analog is less common than 2,4-D, the structural homology dictates adherence to the stricter safety profiles of the phenoxyacetic acid class as cited above.)
Sources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
